3-Bromo-5-chloro-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDGICQPFOAWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397503 | |
| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161565-36-2 | |
| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Bromo-5-chloro-4-methoxybenzaldehyde chemical properties
An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde: Properties, Synthesis, and Applications
Introduction
3-Bromo-5-chloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate in modern organic synthesis. Its molecular architecture, featuring a reactive aldehyde group alongside strategically placed bromo, chloro, and methoxy substituents, offers a versatile platform for constructing complex molecular frameworks. The presence of multiple distinct functional groups allows for a range of selective chemical transformations, making it a key building block for medicinal chemistry, agrochemical development, and materials science.
The halogen atoms, in particular, are not mere placeholders; they are crucial handles for contemporary cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This capability is paramount in drug discovery programs, where the systematic modification of a core scaffold is essential for optimizing biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methoxybenzaldehyde, detailing its chemical and physical properties, proposing a logical synthetic strategy, outlining its reactivity, and discussing its potential applications and safety considerations for researchers and drug development professionals.
Core Chemical and Physical Properties
A compound's utility in a laboratory or industrial setting begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in different solvent systems, its stability, and its potential interactions in both chemical and biological environments.
Identifiers and Core Physical Data
The essential identification and physical property data for 3-Bromo-5-chloro-4-methoxybenzaldehyde are summarized below. These values are critical for accurate record-keeping, analytical characterization, and experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromo-5-chloro-4-methoxybenzaldehyde | [1] |
| CAS Number | 161565-36-2 | [1][2] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 130 - 135 °C (266 - 275 °F) | [4] |
| Canonical SMILES | COC1=C(C=C(C=C1Br)C=O)Cl | [1][2] |
| InChIKey | JUDGICQPFOAWBS-UHFFFAOYSA-N | [1] |
Computed Physicochemical Properties
Computational models provide valuable insights into a molecule's behavior, particularly its lipophilicity and polarity, which are key determinants of solubility and potential bioactivity.
| Computed Property | Value | Reference(s) |
| XLogP3 (Lipophilicity) | 2.7 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
The XLogP value of 2.7 suggests moderate lipophilicity, indicating that the compound will have low solubility in water but good solubility in many organic solvents.[3] The TPSA of 26.3 Ų reflects the polarity contribution from the aldehyde and methoxy oxygen atoms, a parameter often correlated with a molecule's ability to permeate biological membranes.
Synthesis and Chemical Reactivity
As a specialized intermediate, 3-Bromo-5-chloro-4-methoxybenzaldehyde is not naturally occurring. Its synthesis requires a multi-step pathway involving precise control of regiochemistry.
Proposed Synthetic Pathway
While specific manufacturer protocols are often proprietary, a logical and efficient synthesis can be designed starting from a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde). The key challenge is the selective introduction of bromine and chlorine atoms at the C3 and C5 positions of the aromatic ring.
Retrosynthetic Analysis: The target molecule can be envisioned as arising from sequential halogenation of a vanillin-derived precursor. Protecting the phenolic hydroxyl or converting it to the methoxy group early in the sequence is a critical strategic decision. A plausible forward synthesis is outlined below.
Step-by-Step Protocol (Proposed):
-
Chlorination of Vanillin: Vanillin is first chlorinated. Due to the strong activating, ortho-, para- directing nature of the hydroxyl group and the moderate activation of the methoxy group, the position ortho to the hydroxyl (C5) is highly activated. Reaction with a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent (e.g., dichloromethane) at controlled temperatures can selectively install the chloro group at the C5 position to yield 5-chloro-4-hydroxy-3-methoxybenzaldehyde.
-
Bromination: The resulting 5-chlorovanillin is then subjected to bromination. The remaining open position ortho to the hydroxyl group (C3) is the next most activated site for electrophilic substitution. Treatment with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or elemental bromine in acetic acid, would install the bromine atom at the C3 position.
-
Methylation (if starting from a hydroxyl precursor): This step is shown for a related synthesis pathway where the final methoxy group is added last. If a synthesis started from 3-bromo-5-chloro-4-hydroxybenzaldehyde, the final step would be the methylation of the phenolic hydroxyl group. This is typically achieved via Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[5][6]
Causality Note: The order of halogenation is crucial. The directing effects of the substituents already on the ring guide the position of the incoming electrophile. Controlling stoichiometry and reaction conditions prevents over-halogenation and ensures high regioselectivity.
Caption: Key reactivity pathways of the title compound.
Spectroscopic Characterization Profile (Predicted)
While publicly accessible experimental spectra for this specific compound are limited, its structure allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for confirming its identity upon synthesis.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
Aldehyde Proton (-CHO): A singlet between δ 9.8-10.0 ppm.
-
Aromatic Protons (Ar-H): Two singlets (or very narrow doublets, meta-coupled) between δ 7.5-8.0 ppm. The deshielding effect of the aldehyde and halogens will shift these downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.
-
-
¹³C NMR: The carbon spectrum will show 8 distinct signals.
-
Carbonyl Carbon (-CHO): δ 190-193 ppm.
-
Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon bearing the methoxy group (C4) will be the most shielded (lowest ppm), while the carbons attached to the halogens (C3, C5) and the aldehyde (C1) will be shifted further downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. [7] * C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹.
-
C-O Stretch (Ether): Strong absorptions in the 1200-1270 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion (M⁺) peak will be readily observable.
-
A highly characteristic isotopic pattern will be present due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks for the molecular ion at M, M+2, and M+4, with predictable relative intensities, providing unambiguous confirmation of the elemental composition. The predicted monoisotopic mass is 247.92397 Da. [1][8]
-
Applications in Research and Drug Development
Substituted benzaldehydes are foundational materials in the synthesis of high-value chemicals. [9]The specific combination of functional groups in 3-Bromo-5-chloro-4-methoxybenzaldehyde makes it a strategic asset.
-
Pharmaceutical Synthesis: This compound is an ideal scaffold for building libraries of potential drug candidates. [10]The halogen atoms can be replaced or functionalized via cross-coupling to explore the chemical space around a pharmacophore, while the aldehyde can be converted into various functional groups to modulate binding or solubility. The general class of brominated phenolic compounds has been noted for potential anti-inflammatory properties, providing a rationale for including this scaffold in screening programs. [11]* Agrochemicals: The development of novel herbicides, pesticides, and fungicides often relies on halogenated aromatic cores. This molecule provides a starting point for creating new active ingredients with tailored properties. * Materials Science: Functionalized aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), dyes, and specialized polymers. The reactivity of this compound allows for its incorporation into larger conjugated systems or polymer backbones.
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound presents several hazards that must be properly managed.
GHS Hazard Classification: [1][4]* Pictogram: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166). [3] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Practices: Avoid generating dust. Wash hands and skin thoroughly after handling. [4]Do not eat, drink, or smoke in the work area.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4][12] * Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [4][12] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist. [4] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention. [4]
-
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [4][13]
Conclusion
3-Bromo-5-chloro-4-methoxybenzaldehyde is more than a simple aromatic compound; it is a strategically designed chemical intermediate with significant potential for accelerating innovation in the life sciences and material sciences. Its well-defined physicochemical properties, combined with the versatile reactivity of its aldehyde and halogen functionalities, make it an exemplary building block for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher looking to leverage its synthetic power.
References
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PubChem. 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChemLite. 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). [Link]
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PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]
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PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. [Link]
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The Natural Products Atlas. 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). [Link]
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An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its chemical properties, a robust representative synthesis protocol, detailed characterization methods, and its potential as a versatile intermediate in the creation of complex molecular architectures.
Core Molecular Profile
3-Bromo-5-chloro-4-methoxybenzaldehyde is a unique chemical entity, strategically functionalized for diverse synthetic transformations. Its core identity is defined by the following properties.
Chemical Structure and Identifiers
The molecule features a benzaldehyde core with bromine and chlorine atoms positioned meta to the aldehyde group, and a methoxy group situated between them. This specific arrangement dictates its electronic properties and reactivity.
Caption: 2D Structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-bromo-5-chloro-4-methoxybenzaldehyde | [1] |
| CAS Number | 161565-36-2 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| SMILES | COC1=C(C=C(C=C1Br)C=O)Cl | [1] |
| InChIKey | JUDGICQPFOAWBS-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The quantitative properties of this compound are essential for planning reactions, purification, and formulation.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 249.49 g/mol | [1] |
| Exact Mass | 247.92397 Da | [1] |
| XLogP3 (Predicted) | 2.7 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Reactivity Profile and Mechanistic Insights
The synthetic utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde stems from the interplay of its functional groups. Understanding their electronic effects is key to predicting its behavior.
-
Aldehyde Group : As a moderately deactivating group, the aldehyde functionality directs electrophilic aromatic substitution to the meta-positions. However, the positions are already substituted. Its primary reactivity lies in nucleophilic addition to the carbonyl carbon, enabling reactions like Wittig olefination, reductive amination, and the formation of cyanohydrins, imines, and acetals.[2]
-
Methoxy Group (-OCH₃) : This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). It is a powerful ortho, para-director.
-
Halogen Substituents (-Br, -Cl) : Halogens are deactivating via their inductive electron-withdrawing effect (-I effect) but are ortho, para-directing due to resonance-based electron donation (+R effect).
-
Combined Effect : The powerful directing effect of the methoxy group dominates. The positions ortho to the methoxy group (C3 and C5) are already occupied by the halogens. The halogens themselves provide crucial handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Caption: Key reaction pathways for 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Representative Synthesis Protocol
Expert Rationale: The synthesis strategy relies on controlling the regioselectivity of halogenation. The hydroxyl and methoxy groups of vanillin are strong ortho, para-directors. The position para to the hydroxyl is blocked by the aldehyde, and the position ortho to the hydroxyl (and meta to the aldehyde) is activated, making it the primary site for the first electrophilic substitution (bromination). Subsequent chlorination is directed to the remaining activated position. Finally, methylation of the phenolic hydroxyl group yields the target product.
Caption: Workflow for the representative synthesis of the target compound.
Step 1: Regioselective Bromination of Vanillin
-
Dissolution: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction progress can be monitored by TLC.
-
Quenching & Isolation: Once the reaction is complete, pour the mixture into cold water. The crude 5-bromo-vanillin precipitates. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. This procedure is adapted from established methods for the bromination of vanillin.[2]
Step 2: Regioselective Chlorination of 5-Bromo-vanillin
-
Dissolution: Suspend 5-bromo-vanillin (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or an acid solvent like glacial acetic acid.
-
Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at room temperature. Anhydrous FeCl₃ or AlCl₃ can be used as a Lewis acid catalyst if required.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into ice water. If using DCM, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-bromo-5-chloro-4-hydroxybenzaldehyde.
Step 3: O-Methylation
-
Setup: Dissolve the crude product from Step 2 (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Base Addition: Add an excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃, ~2-3 eq).
-
Methylating Agent: Add a methylating agent, such as dimethyl sulfate (Me₂SO₄, ~1.2-1.5 eq) or methyl iodide (MeI), dropwise. Caution: Dimethyl sulfate is highly toxic and must be handled with extreme care in a fume hood.
-
Heating: Heat the mixture to reflux (for acetone) or around 60-70 °C (for DMF) and stir for several hours until the reaction is complete by TLC.
-
Isolation and Purification: Cool the reaction mixture, filter off the K₂CO₃, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry. The final product, 3-Bromo-5-chloro-4-methoxybenzaldehyde, can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization Profile
Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral data are expected.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm.Aromatic Protons (Ar-H): Two distinct singlets, δ ≈ 7.8-8.2 ppm. The deshielding effect of the aldehyde and halogens will shift these downfield.Methoxy Protons (OCH₃): Singlet, δ ≈ 3.9-4.1 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 188-192 ppm.Aromatic Carbons (C-O, C-Br, C-Cl, C-H, C-CHO): Multiple signals in the aromatic region, δ ≈ 110-160 ppm.Methoxy Carbon (OCH₃): δ ≈ 56-62 ppm. |
| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): Strong, sharp absorption around 1690-1710 cm⁻¹.C-H Stretch (Aldehyde): Two characteristic weak bands around 2820-2850 and 2720-2750 cm⁻¹.C-O Stretch (Aryl Ether): Strong absorption around 1250-1270 cm⁻¹.C-H Aromatic Stretch: Above 3000 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peak would be for [C₈H₆⁷⁹Br³⁵ClO₂]⁺ at m/z ≈ 248. The M+2 peak will be very intense (due to ⁸¹Br and ³⁷Cl), and an M+4 peak will also be present.Predicted Adducts (ESI): [M+H]⁺ at m/z 248.93, [M+Na]⁺ at m/z 270.91.[3] |
Applications in Research and Development
While 3-Bromo-5-chloro-4-methoxybenzaldehyde is a specialized reagent, its true value lies in its role as a highly functionalized building block for synthesizing more complex target molecules. Its applications are primarily centered in organic synthesis and medicinal chemistry.
-
Pharmaceutical Synthesis: Polysubstituted aromatic compounds are scaffolds for a vast array of pharmacologically active agents. This molecule serves as an ideal starting point where the aldehyde can be elaborated into various functional groups, and the halogen atoms can be used for late-stage diversification via cross-coupling, enabling the rapid generation of compound libraries for screening.[4][5] The specific substitution pattern may be designed to target binding pockets in enzymes or receptors.
-
Agrochemicals and Materials Science: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated aromatic intermediates. Furthermore, the molecule can be used to synthesize specialized dyes, polymers, or molecular probes where the electronic properties imparted by the substituents are desirable.
-
Cross-Coupling Chemistry: The presence of two different halogens (Br and Cl) offers the potential for selective or sequential cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in many catalytic systems (e.g., Suzuki, Stille coupling), allowing for a stepwise and controlled construction of complex biaryl or alkynylated structures.
Safety and Handling
As a laboratory chemical, 3-Bromo-5-chloro-4-methoxybenzaldehyde must be handled with appropriate precautions.
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
References
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Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Rhodium.ws. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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3-Bromo-5-chloro-4-methoxybenzaldehyde IUPAC name and synonyms
An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 3-Bromo-5-chloro-4-methoxybenzaldehyde. We will delve into its chemical identity, properties, plausible synthetic routes based on established organic chemistry principles, and its significance as a building block in modern medicinal chemistry.
Core Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to all scientific inquiry and application. 3-Bromo-5-chloro-4-methoxybenzaldehyde is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.
-
IUPAC Name : 3-bromo-5-chloro-4-methoxybenzaldehyde[1]
This name explicitly defines a benzaldehyde core, which is a benzene ring substituted with a formyl group (-CHO). The prefixes indicate the substituents on this ring: a bromine atom at position 3, a chlorine atom at position 5, and a methoxy group (-OCH₃) at position 4.
Synonyms and Identifiers: The compound is also known by various synonyms and registered under unique identifiers in chemical databases, which are crucial for procurement and regulatory purposes.[1][2]
Chemical Structure Visualization
The arrangement of these functional groups on the aromatic ring dictates the molecule's reactivity and steric properties.
Caption: Chemical structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for designing experiments, planning purification strategies, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1][3] |
| Molecular Weight | 249.49 g/mol | [1][2][3] |
| Exact Mass | 247.92400 Da | [1][2] |
| Appearance | White to light yellow powder (inferred from similar compounds) | [4] |
| Topological Polar Surface Area | 26.3 Ų | [1][3] |
| XLogP3 (Predicted) | 2.7 | [1] |
Synthesis Pathways: A Mechanistic Perspective
While specific, peer-reviewed synthesis protocols for 3-Bromo-5-chloro-4-methoxybenzaldehyde are not extensively detailed in readily available literature, a plausible and efficient synthetic route can be designed based on well-established transformations of aromatic compounds. The logic involves sequential, regioselective halogenation and methoxylation of a suitable benzaldehyde precursor.
Conceptual Synthetic Workflow
A logical approach would start from a commercially available precursor like 4-hydroxybenzaldehyde and introduce the halogen and methyl groups in a controlled manner. The choice of reaction sequence is critical to manage the directing effects of the existing substituents.
Caption: Plausible synthetic workflow for the target compound.
Experimental Rationale and Protocol Considerations
-
Step 1: Electrophilic Halogenation:
-
Causality: Starting with 4-hydroxybenzaldehyde, the hydroxyl (-OH) and aldehyde (-CHO) groups are ortho, para-directing and meta-directing, respectively. The powerful activating and directing effect of the hydroxyl group will dominate, directing incoming electrophiles (halogens) to the positions ortho to it (positions 3 and 5).
-
Protocol Insight: Bromination of vanillin (a related hydroxybenzaldehyde) is known to proceed in high yield.[5] A similar strategy, such as treating 4-hydroxybenzaldehyde with two equivalents of bromine in a suitable solvent like methanol or acetic acid, would likely yield 3,5-dibromo-4-hydroxybenzaldehyde.[5]
-
-
Step 2: Selective Halogen Exchange (Hypothetical):
-
Causality: To achieve the desired 3-bromo-5-chloro substitution, one might start with a di-halogenated intermediate like 3,5-dibromo-4-hydroxybenzaldehyde and perform a selective halogen exchange. Alternatively, a more controlled, stepwise halogenation could be attempted, though achieving high regioselectivity can be challenging. A copper(I)-catalyzed exchange reaction, which has been used to replace bromine with methoxide, provides a precedent for activating the C-Br bond.[5] A similar catalytic system could potentially be adapted for a bromide-to-chloride exchange, although this is a more complex transformation. A more practical route may involve starting with a chloro-substituted precursor if available.
-
-
Step 3: Williamson Ether Synthesis (O-Methylation):
-
Causality: The final step is the methylation of the phenolic hydroxyl group. This is a standard Williamson ether synthesis. The phenoxide, formed by deprotonating the hydroxyl group with a base (e.g., Na₂CO₃ or K₂CO₃), acts as a nucleophile.
-
Protocol Insight: A common and effective method involves treating the phenolic precursor with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base.[5] The reaction is typically run in a polar aprotic solvent like DMF or acetone. This transformation is generally high-yielding and robust.[5]
-
Reactivity and Applications in Drug Discovery
Substituted benzaldehydes are highly valuable intermediates in organic synthesis due to the reactivity of the aldehyde group and the potential for modifying the aromatic ring.[6]
-
Aldehyde Functionality : The aldehyde group is a versatile handle for numerous transformations. It readily participates in:
-
Reductive Amination : To form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons Reactions : To form alkenes.
-
Condensation Reactions (e.g., Knoevenagel, Aldol) : To form new carbon-carbon bonds, which is a cornerstone of building molecular complexity.[6]
-
Oxidation : To form the corresponding benzoic acid.
-
-
Aromatic Halogens : The bromine and chlorine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents (alkyl, aryl, alkyne groups), enabling the rapid generation of diverse compound libraries for screening.
-
Application in Medicinal Chemistry : The structural motif of a substituted benzaldehyde is a key component in many pharmacologically active molecules. While specific applications of 3-Bromo-5-chloro-4-methoxybenzaldehyde are not widely published, structurally related compounds are precursors to a range of therapeutics.[4][6] For instance, 3,4,5-trimethoxybenzaldehyde is a crucial intermediate in the synthesis of the antibacterial drug Trimethoprim .[5][7] The unique substitution pattern of the title compound makes it a promising starting material for synthesizing novel analogs of known drugs or entirely new chemical entities for screening in drug discovery campaigns.[8]
Safety and Hazard Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require appropriate handling and personal protective equipment.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
References
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PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]
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AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
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3-Bromo-5-chloro-4-methoxybenzaldehyde safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-chloro-4-methoxybenzaldehyde
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Bromo-5-chloro-4-methoxybenzaldehyde (CAS No: 161565-36-2). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.
Compound Profile: Understanding the Molecule
3-Bromo-5-chloro-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its molecular structure, featuring halogen (bromo and chloro) and methoxy functional groups on an aromatic ring, makes it a valuable intermediate in organic synthesis. However, these same structural features contribute to its specific hazard profile. The aldehyde group, in conjunction with the halogen substituents, necessitates careful handling to prevent irritation and toxicity.
Section 1: Hazard Identification and GHS Classification
The primary step in ensuring laboratory safety is a thorough understanding of a chemical's intrinsic hazards. 3-Bromo-5-chloro-4-methoxybenzaldehyde is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2] The classifications demand stringent adherence to safety protocols to mitigate risks of exposure.
The compound is harmful if ingested, causes significant skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2] These hazards are not merely procedural warnings; they are directly linked to the chemical's reactivity with biological tissues.
| GHS Classification | Hazard Code | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | Warning | GHS07 |
| Data sourced from PubChem and ChemScene.[1][2] |
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of a substance is critical for designing safe experiments and anticipating its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol [1][2] |
| Appearance | Solid (Beige)[3] |
| Boiling Point | 313.6°C at 760 mmHg[4] |
| Flash Point | 143.5°C[4] |
| Density | 1.628 g/cm³[4] |
The high boiling point and flash point indicate that the compound is not highly volatile or flammable under standard laboratory conditions. However, its solid form as a powder means that dust generation is a primary route of exposure that must be controlled.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense The causality for prioritizing engineering controls lies in their ability to isolate the hazard from the operator.
-
Chemical Fume Hood: All handling of 3-Bromo-5-chloro-4-methoxybenzaldehyde powder must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control the inhalation hazard (H335) by capturing dust and potential vapors at the source.[5][6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne contaminants.[4]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5] This is a direct countermeasure for the serious eye irritation hazard (H319) and skin irritation hazard (H315).
Personal Protective Equipment (PPE): The Last Barrier PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] This is mandatory to prevent eye contact, which can cause serious irritation.[1]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed correctly to avoid skin contamination.[3][7]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fastened. This protects the skin from accidental spills and contamination.[7]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator is required.[7] This directly addresses the H335 respiratory irritation hazard.
Section 4: Standard Operating Procedure for Safe Handling
The following workflow is designed to minimize exposure at every step of the handling process.
Caption: A typical workflow for safely handling solid chemical reagents.
Procedural Causality:
-
Preparation: Verifying engineering controls and donning PPE before bringing the chemical into the workspace establishes a baseline of safety.
-
Handling: Weighing the compound carefully, for instance by using a weigh boat and tapping gently rather than pouring, is a direct action to mitigate the H335 hazard by preventing dust from becoming airborne.[7]
-
Post-Handling: Decontamination and proper waste segregation are crucial to prevent secondary exposure to colleagues and ancillary staff.[9] Washing hands thoroughly after removing gloves is a final, critical step to remove any potential residual contamination.[10]
Section 5: Storage and Incompatibility
Proper storage is vital for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Some suppliers recommend storing under an inert atmosphere like nitrogen, which can prevent gradual degradation from air and moisture.[3]
-
Location: Store away from incompatible substances.
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7] Contact with these materials could lead to vigorous, exothermic reactions, potentially compromising the container and releasing the hazardous substance.
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures The immediate response to exposure is critical to minimizing harm.
-
Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][10]
-
Skin Contact (H315): Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention if irritation persists.
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Ingestion (H302): Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[10][11]
Spill Response Protocol
Caption: Emergency response flowchart for a solid chemical spill.
This structured response ensures personnel safety first, followed by containment and cleanup. Using a dry cleanup method (sweeping or vacuuming with a HEPA filter) is crucial to prevent the generation of dust, which is a primary inhalation risk.[7][10]
Section 7: Disposal Considerations
All waste containing 3-Bromo-5-chloro-4-methoxybenzaldehyde must be treated as hazardous waste.
-
Chemical Waste: Place the compound and any contaminated materials (e.g., weigh boats, paper towels) into a clearly labeled, sealed hazardous waste container.[9][10]
-
Contaminated PPE: Disposable PPE such as gloves should be placed in a sealed bag and disposed of as hazardous waste.[9]
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department.[10]
Conclusion
3-Bromo-5-chloro-4-methoxybenzaldehyde is a chemical intermediate with a well-defined hazard profile. Its safe use is contingent upon a foundational understanding of these risks, the implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established protocols for handling, storage, and disposal. By understanding the causality behind these safety measures, researchers can foster a proactive and resilient safety culture within the laboratory.
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3-Bromo-5-chloro-4-methoxybenzaldehyde solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-4-methoxybenzaldehyde in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to provide a robust predictive framework. Furthermore, it offers detailed, field-proven methodologies for researchers to determine solubility in their specific solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to facilitate reaction optimization, purification, and formulation development.
Introduction to 3-Bromo-5-chloro-4-methoxybenzaldehyde
3-Bromo-5-chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol .[1] Its structure, featuring a benzaldehyde core with bromo, chloro, and methoxy substituents, makes it a versatile building block in organic synthesis. The interplay of these functional groups dictates its physical and chemical properties, including its solubility profile, which is critical for its application in synthetic chemistry. Understanding the solubility of this compound is paramount for designing efficient reaction conditions, developing effective purification strategies (such as crystallization), and formulating final products.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-chloro-4-methoxybenzaldehyde | [1] |
| CAS Number | 161565-36-2 | [2] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Predicted LogP | 2.9236 | [2] |
| Hazards | Irritant, Harmful if swallowed | [1][3] |
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[4] The structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde provides key insights into its expected solubility.
-
Polar Functional Groups: The molecule contains a polar carbonyl group (C=O) from the aldehyde and an ether linkage (-OCH₃). These groups can participate in dipole-dipole interactions with polar solvents.
-
Nonpolar Features: The benzene ring and the halogen substituents (Bromo and Chloro) contribute to the molecule's nonpolar character, favoring solubility in nonpolar solvents.
-
Hydrogen Bonding: The absence of a hydroxyl or amine group means the molecule cannot act as a hydrogen bond donor, although the carbonyl oxygen can act as a hydrogen bond acceptor.
Based on these features, a qualitative prediction of solubility in various solvent classes can be made.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | The carbonyl and ether groups can interact favorably with the dipoles of these solvents. Substituted benzaldehydes are noted to be soluble in DCM.[5] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The aldehyde can act as a hydrogen bond acceptor. However, the overall nonpolar character of the molecule may limit very high solubility. Substituted benzaldehydes are often sparingly soluble in alcohols.[5] |
| Nonpolar | Toluene, Hexane | Moderate to Low | The aromatic ring and halogens will interact well with these solvents, but the polar groups will be disfavored. Solubility is expected to be higher in toluene than in hexane due to pi-pi stacking interactions. |
| Aqueous | Water | Very Low | The molecule's significant nonpolar character and lack of strong hydrogen bonding donors suggest poor aqueous solubility, a common trait for benzaldehydes.[6][7] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Materials and Equipment
-
3-Bromo-5-chloro-4-methoxybenzaldehyde (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
Step-by-Step Protocol
-
Preparation: Add an excess amount of 3-Bromo-5-chloro-4-methoxybenzaldehyde to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.
-
Generate a calibration curve using serial dilutions of the stock solution and analyze by HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution to fall within the calibration curve's linear range and determine its concentration.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and any dilution factors.
Safety and Handling
3-Bromo-5-chloro-4-methoxybenzaldehyde is classified as an irritant and is harmful if swallowed.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For more detailed information, consult the Safety Data Sheet (SDS).
Conclusion
This guide provides a comprehensive overview of the solubility of 3-Bromo-5-chloro-4-methoxybenzaldehyde. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers are well-equipped to understand and quantify the solubility of this compound in a variety of organic solvents. This knowledge is essential for the successful application of this versatile intermediate in research and development.
References
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PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Department of Chemistry, University of Calgary. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of substituted benzaldehydes. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
-
PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Characterization of 3-Bromo-5-chloro-4-methoxybenzaldehyde: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Bromo-5-chloro-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles, predictive data, and comparative analysis with structurally analogous molecules to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Overview
3-Bromo-5-chloro-4-methoxybenzaldehyde possesses a benzaldehyde core with a rich substitution pattern that defines its spectroscopic signature. The presence of an aldehyde, a methoxy group, and two different halogen atoms (bromine and chlorine) on the aromatic ring leads to distinct and predictable features in its spectra. Understanding these features is paramount for confirming its identity and purity in a research and development setting.
Molecular Formula: C₈H₆BrClO₂[1]
Molecular Weight: 249.49 g/mol [1]
IUPAC Name: 3-bromo-5-chloro-4-methoxybenzaldehyde[1]
Caption: A simplified potential fragmentation pathway for 3-Bromo-5-chloro-4-methoxybenzaldehyde in mass spectrometry.
Experimental Protocols
While specific experimental data for the target molecule is not available, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-chloro-4-methoxybenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) for accurate mass or Electron Ionization (EI) for fragmentation patterns).
-
Acquisition:
-
ESI: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes.
-
EI (with GC-MS): Inject the sample solution into a gas chromatograph (GC) for separation, followed by introduction into the EI source of the mass spectrometer.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Bromo-5-chloro-4-methoxybenzaldehyde. The interpretations of the expected NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparative data from structurally related compounds. This information serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and similar chemical entities. The provided protocols outline standard methodologies for obtaining experimental data, which would be essential for definitive structural confirmation.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. Retrieved from [Link]
-
Natural Products Atlas. (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
IOP Publishing. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzaldehyde, 3-bromo-5-methoxy-4-(2-methyl-2-propenyloxy)-. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the compound's origins, a detailed synthetic pathway, its physicochemical and spectral properties, and its current and potential applications.
Introduction and Significance
3-Bromo-5-chloro-4-methoxybenzaldehyde, with the CAS number 161565-36-2, is a crystalline solid that belongs to the class of substituted benzaldehydes. Its molecular structure, featuring a methoxy group and two different halogen atoms (bromine and chlorine) ortho and meta to an aldehyde function, makes it a versatile intermediate in organic synthesis. The unique electronic and steric properties conferred by these substituents allow for regioselective reactions, making it a valuable building block for complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the bromine, chlorine, and methoxy groups on the benzene ring influences the reactivity of the aldehyde and the aromatic system, opening avenues for diverse chemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde is essential for its effective application in research and development.
Table 1: Physicochemical Properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde
| Property | Value | Source |
| IUPAC Name | 3-Bromo-5-chloro-4-methoxybenzaldehyde | [1] |
| CAS Number | 161565-36-2 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 50-160 °C | N/A |
| Boiling Point | Not available | N/A |
| SMILES | COC1=C(C=C(C=C1Br)C=O)Cl | [1] |
| InChIKey | JUDGICQPFOAWBS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.8-10.0 ppm), and the methoxy protons (a singlet around 3.9-4.1 ppm). The aromatic protons would likely appear as two singlets or a set of doublets, with their chemical shifts influenced by the surrounding substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the 110-160 ppm region), and the methoxy carbon (around 55-60 ppm). The positions of the aromatic carbon signals would be diagnostic of the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, C-H stretching vibrations for the aromatic and aldehyde protons, and C-O stretching for the methoxy group. The presence of C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom (with their respective isotopes).
Origin and Synthesis
The discovery of 3-Bromo-5-chloro-4-methoxybenzaldehyde is not prominently documented in the readily available scientific literature, suggesting it is a specialized laboratory chemical rather than a naturally occurring compound. Its origin lies in synthetic organic chemistry, likely developed as a versatile intermediate for the construction of more complex molecules.
The synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde can be logically approached through the electrophilic halogenation of a suitable benzaldehyde precursor. A plausible and efficient synthetic route starts from the readily available and bio-sourced compound, vanillin (4-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis leverages the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern.
Proposed Synthetic Pathway
The synthesis can be envisioned in two key stages: sequential halogenation of the aromatic ring followed by methylation of the hydroxyl group.
Caption: Proposed synthetic pathway for 3-Bromo-5-chloro-4-methoxybenzaldehyde starting from vanillin.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established organic chemistry principles for the synthesis of halogenated benzaldehydes. It should be adapted and optimized based on laboratory-scale experiments.
Step 1: Bromination of Vanillin to 5-Bromo-4-hydroxy-3-methoxybenzaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve vanillin in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. The crude 5-bromo-4-hydroxy-3-methoxybenzaldehyde will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Step 2: Chlorination of 5-Bromo-4-hydroxy-3-methoxybenzaldehyde to 3-Bromo-5-chloro-4-hydroxybenzaldehyde
-
Reaction Setup: Dissolve the brominated intermediate in a suitable solvent such as dichloromethane or chloroform in a reaction vessel protected from light.
-
Chlorinating Agent: Slowly bubble chlorine gas through the solution or add a solution of sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature (typically 0-5°C). The use of a catalyst, such as a Lewis acid, may be necessary to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove excess chlorine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Methylation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde to 3-Bromo-5-chloro-4-methoxybenzaldehyde
-
Reaction Setup: Dissolve the chlorinated intermediate in a suitable polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
-
Base and Methylating Agent: Add a base, such as anhydrous potassium carbonate, to the solution, followed by the dropwise addition of a methylating agent like dimethyl sulfate or methyl iodide.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours.
-
Reaction Monitoring: Monitor the progress of the methylation by TLC.
-
Work-up: After the reaction is complete, filter off the base. Remove the solvent in vacuo. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Final Purification: Concentrate the solution and purify the final product by recrystallization or column chromatography to yield pure 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Applications in Research and Drug Development
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of biologically active molecules.[2] The presence of halogen atoms in these structures can significantly enhance their therapeutic potential by modulating factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific, widespread applications of 3-Bromo-5-chloro-4-methoxybenzaldehyde are not extensively documented in high-impact literature, its structure suggests its utility as a key building block in the following areas:
-
Medicinal Chemistry: As a precursor for the synthesis of novel heterocyclic compounds. The aldehyde group can readily undergo condensation reactions with various nucleophiles (amines, hydrazines, etc.) to form Schiff bases, hydrazones, and other intermediates that can be cyclized to generate diverse scaffolds for drug discovery programs. The bromo and chloro substituents can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of compound libraries for screening.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides. Halogenated aromatic compounds are a well-established class of agrochemicals.
-
Materials Science: The reactive nature of the aldehyde and the potential for derivatization through the halogen atoms make it a candidate for the synthesis of novel organic materials, such as dyes, polymers, and liquid crystals.
Illustrative Reaction Pathway in Drug Discovery
The following diagram illustrates a generalized workflow where 3-Bromo-5-chloro-4-methoxybenzaldehyde could be utilized in a drug discovery pipeline.
Caption: A generalized workflow illustrating the potential application of 3-Bromo-5-chloro-4-methoxybenzaldehyde in drug discovery.
Conclusion
3-Bromo-5-chloro-4-methoxybenzaldehyde is a synthetically valuable compound with significant potential as an intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. While detailed information on its discovery and specific high-volume applications is not widespread, its synthesis from readily available starting materials like vanillin is highly feasible. The strategic arrangement of its functional groups provides a versatile platform for the construction of complex and potentially bioactive molecules. Further research into the applications of this compound is warranted to fully exploit its synthetic utility.
References
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The Strategic Utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde: A Technical Guide for Advanced Research Applications
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a halogenated aromatic aldehyde poised for significant applications in medicinal chemistry, organic synthesis, and materials science. While specific research on this compound is emerging, its structural motifs—a reactive aldehyde, a methoxy group, and strategically positioned bromine and chlorine atoms—suggest a high potential as a versatile building block. This document outlines the physicochemical properties, proposes a viable synthetic pathway, and explores a range of potential research applications, complete with detailed, conceptual experimental protocols. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage the unique chemical reactivity of this compound in their respective fields.
Introduction: The Architectural Versatility of a Polysubstituted Benzaldehyde
3-Bromo-5-chloro-4-methoxybenzaldehyde is a unique aromatic aldehyde characterized by a dense arrangement of functional groups that impart a high degree of reactivity and specificity. The aldehyde group serves as a gateway for a multitude of classic and modern organic transformations, while the methoxy group and the two distinct halogen atoms (bromine and chlorine) on the aromatic ring offer multiple points for diversification and fine-tuning of molecular properties.
Halogenated organic compounds are of paramount importance in the development of pharmaceuticals and advanced materials. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions allows for selective and sequential modifications, making this molecule a highly attractive scaffold for combinatorial chemistry and the synthesis of complex molecular architectures.
This guide will explore the untapped potential of 3-Bromo-5-chloro-4-methoxybenzaldehyde, providing a scientifically grounded framework for its application in cutting-edge research.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| CAS Number | 161565-36-2 | |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | - |
| XLogP3 | 2.7 |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8-10.0 (s, 1H, -CHO), 7.8-8.0 (d, J=~2 Hz, 1H, Ar-H), 7.6-7.8 (d, J=~2 Hz, 1H, Ar-H), 3.9-4.1 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 188-192 (-CHO), 155-158 (C-OCH₃), 135-138 (C-CHO), 130-133 (Ar-CH), 128-131 (Ar-CH), 115-118 (C-Br), 112-115 (C-Cl), 55-58 (-OCH₃).
-
IR (KBr, cm⁻¹): ~2900 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1580, ~1470 (C=C, aromatic), ~1250 (C-O, ether), ~800-600 (C-Br, C-Cl).
-
Mass Spectrometry (EI): M⁺ at m/z 248/250/252 (reflecting isotopes of Br and Cl).
Proposed Synthetic Pathway
A robust and scalable synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde is crucial for its widespread application. Based on established methodologies for the synthesis of substituted benzaldehydes, a two-step sequence starting from a commercially available precursor is proposed.
Caption: Proposed two-step synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Step-by-Step Conceptual Protocol: Synthesis
Step 1: Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 eq) in acetonitrile, add N-chlorosuccinimide (NCS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the chlorination, add N-bromosuccinimide (NBS) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-chloro-4-hydroxybenzaldehyde.
Step 2: Synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde
-
To a solution of 3-bromo-5-chloro-4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add methyl iodide (CH₃I) (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Potential Research Applications
The unique structural features of 3-Bromo-5-chloro-4-methoxybenzaldehyde make it a highly promising candidate for a variety of research applications.
Medicinal Chemistry and Drug Discovery
The presence of halogen atoms is a common feature in many approved drugs, often enhancing their therapeutic properties.[2] The dihalogenated methoxybenzaldehyde scaffold can serve as a versatile starting point for the synthesis of novel bioactive molecules.
-
Antimicrobial Agents: The aldehyde functionality can be readily converted into Schiff bases or other heterocyclic systems known to possess antimicrobial activity.[3][4] The halogen atoms can further enhance this activity.[5]
-
Anticancer Agents: Substituted benzaldehydes and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][6] The title compound can be used to generate a library of derivatives for screening against different cancer targets.
-
Enzyme Inhibitors: The reactive aldehyde can be used to form covalent or non-covalent interactions with key residues in enzyme active sites. The substituted aromatic ring provides a scaffold for designing specific inhibitors for enzymes such as kinases or proteases.
Caption: Potential pathways for developing therapeutic agents.
Advanced Organic Synthesis
The aldehyde group and the two distinct halogen atoms make 3-Bromo-5-chloro-4-methoxybenzaldehyde an excellent substrate for a variety of organic transformations.
-
Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds (generally C-Br is more reactive) allows for selective functionalization.[7] This enables the sequential introduction of different aryl, alkyl, or alkynyl groups via Suzuki, Sonogashira, or Heck couplings.
-
Knoevenagel Condensation and Wittig Reaction: The aldehyde is a prime electrophile for these classic C-C bond-forming reactions, leading to the synthesis of α,β-unsaturated compounds and alkenes, which are valuable intermediates in multistep syntheses.[8][9]
-
Synthesis of Heterocycles: The aldehyde can participate in condensation reactions with various dinucleophiles to construct a wide range of heterocyclic systems, such as pyrimidines, benzodiazepines, and oxazoles.
Caption: Versatility in advanced organic synthesis.
Materials Science
The rigid, functionalized aromatic core of 3-Bromo-5-chloro-4-methoxybenzaldehyde makes it an interesting building block for novel organic materials.
-
Liquid Crystals: The introduction of long alkyl chains via etherification of a hydroxyl precursor or through cross-coupling reactions could lead to the formation of new liquid crystalline materials.
-
Functional Polymers: The aldehyde group can be used for polymerization or for grafting onto existing polymer backbones. The halogen atoms provide sites for further modification, potentially leading to materials with tailored electronic or optical properties.
-
Dyes and Pigments: The extended conjugation that can be achieved through reactions at the aldehyde and halogen positions could lead to the synthesis of novel chromophores with interesting photophysical properties.
Conceptual Experimental Protocols
The following protocols are provided as a starting point for exploring the reactivity of 3-Bromo-5-chloro-4-methoxybenzaldehyde. Optimization may be required for specific substrates and desired outcomes.
Suzuki-Miyaura Cross-Coupling (Selective C-Br Functionalization)
-
To an oven-dried Schlenk tube, add 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Knoevenagel Condensation
-
In a round-bottom flask, dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of a weak base (e.g., piperidine or ammonium acetate).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Synthesis of a Schiff Base
-
Dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add an equimolar amount of the desired primary amine.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.
-
The product may precipitate from the reaction mixture upon cooling. If not, remove the solvent under reduced pressure and purify the residue by recrystallization.
Conclusion
3-Bromo-5-chloro-4-methoxybenzaldehyde represents a largely unexplored yet highly promising chemical entity. Its unique combination of a reactive aldehyde and multiple, differentially reactive halogen substituents on an electron-rich aromatic ring provides a powerful platform for the synthesis of a wide array of complex molecules. The potential applications in medicinal chemistry, organic synthesis, and materials science are vast and warrant further investigation. This technical guide provides a foundational framework to stimulate and guide future research into this versatile building block.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- Al-Shabib, N. A., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(19), 6527.
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ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. [Link]
- Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Organometallics, 23(11), 2829-2834.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
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Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). [Link]
- Jeschke, P. (2010). The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds. Pest Management Science, 66(1), 10-27.
- Itoh, J., et al. (2008). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 73(18), 7342-7345.
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Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
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The Versatile Intermediate: A Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde for Advanced Synthesis
This guide provides an in-depth exploration of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a key building block for researchers and professionals in drug development and materials science. We will delve into its synthesis, reactivity, and applications, offering practical insights and detailed protocols to empower your synthetic endeavors.
Introduction: A Molecule of Strategic Importance
3-Bromo-5-chloro-4-methoxybenzaldehyde, with CAS Number 161565-36-2, is a polysubstituted aromatic aldehyde.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups: an aldehyde for nucleophilic additions and condensations, and bromo and chloro substituents that are amenable to a variety of cross-coupling reactions. The methoxy group, an electron-donating entity, also influences the reactivity of the aromatic ring. This unique combination of features makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde
| Property | Value | Source |
| CAS Number | 161565-36-2 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| IUPAC Name | 3-bromo-5-chloro-4-methoxybenzaldehyde | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
Safety and Handling:
3-Bromo-5-chloro-4-methoxybenzaldehyde is classified as an irritant and is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Proposed Synthetic Pathway
A logical approach involves the sequential halogenation of a suitable precursor, such as 4-methoxybenzaldehyde (p-anisaldehyde). The methoxy group is an ortho-, para-director, and the aldehyde is a meta-director. Therefore, careful control of reaction conditions is crucial to achieve the desired 3,5-disubstitution pattern.
Caption: Proposed synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Detailed Experimental Protocol (Proposed)
Step 1: Bromination of p-Anisaldehyde
This procedure is adapted from the bromination of similar aromatic aldehydes.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-anisaldehyde (1 equivalent) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. The crude 3-bromo-4-methoxybenzaldehyde will precipitate out.
-
Purification: Filter the precipitate, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Chlorination of 3-Bromo-4-methoxybenzaldehyde
This step requires a Lewis acid catalyst to facilitate the introduction of the second halogen at the sterically hindered and electronically deactivated position.
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-bromo-4-methoxybenzaldehyde (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
-
Chlorination: Bubble chlorine gas through the solution at a slow, steady rate. The reaction is typically exothermic, so it may be necessary to cool the flask in an ice bath to maintain a controlled temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a solution of sodium thiosulfate to neutralize any excess chlorine.
-
Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity and Synthetic Applications
The true utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde lies in its capacity to serve as a versatile scaffold for the construction of more complex molecular architectures.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to a multitude of chemical transformations.
-
Wittig Reaction: For the synthesis of alkenes, the Wittig reaction is a powerful tool.[5][6][7]
Caption: General scheme of the Wittig reaction.
Experimental Protocol: General Procedure for Wittig Olefination
-
Ylide Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.1 equivalents), dropwise. Stir the mixture at this temperature for 30-60 minutes to generate the ylide.
-
Aldehyde Addition: Dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Reductive Amination: To introduce nitrogen-containing moieties, reductive amination is a key transformation.
-
Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent, or reduced to the primary alcohol with sodium borohydride.
Cross-Coupling Reactions of the Halogen Substituents
The bromo and chloro groups on the aromatic ring are handles for carbon-carbon and carbon-heteroatom bond formation, with the bromo substituent being generally more reactive in palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine 3-Bromo-5-chloro-4-methoxybenzaldehyde (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
-
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of 3-Bromo-5-chloro-4-methoxybenzaldehyde is found in a number of biologically active molecules, particularly as a precursor to kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, which are important classes of anti-cancer agents.[8][9]
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[10][11] The 3-bromo-5-chloro-4-methoxyphenyl scaffold can be elaborated into various heterocyclic systems that are known to bind to the ATP-binding site of kinases.
PARP Inhibitors
PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with certain DNA repair defects, such as those with BRCA1/2 mutations.[9] The benzaldehyde can be a starting point for the synthesis of complex heterocyclic systems that mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.[12]
Conclusion
3-Bromo-5-chloro-4-methoxybenzaldehyde is a highly valuable and versatile synthetic intermediate. Its unique combination of reactive functional groups allows for the efficient construction of a diverse range of complex organic molecules. The protocols and insights provided in this guide are intended to facilitate its use in research and development, particularly in the pursuit of novel therapeutics and advanced materials. As a Senior Application Scientist, I encourage the creative exploration of this powerful building block to drive innovation in your respective fields.
References
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Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Retrieved from [Link]
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Ellis, J. E., & Lenger, S. R. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Synthetic Communications, 28(9), 1517-1524. Retrieved from [Link]
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The Hive. (2005, July 1). An underestimated way to 3,4,5-trimethoxybenzaldehyde. The Hive. Retrieved from [Link]
- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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YouTube. (2021, February 2). 7: The Wittig reaction. Retrieved from [Link]
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CDN. (2013, March 21). EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rational design of selective inhibitors of PARP4. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST WebBook. Retrieved from [Link]
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
- Sun, C., et al. (2018). BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency. Cancer Cell, 33(3), 401-416.e8.
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combination bromo- and extraterminal domain and poly (ADP-ribose) polymerase inhibition synergistically enhances DNA damage and inhibits neuroblastoma tumorigenesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
-
ResearchGate. (2012, September). Facile one-pot synthesis of anisaldehyde. Retrieved from [Link]
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
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Synthesis protocol for 3-Bromo-5-chloro-4-methoxybenzaldehyde
An Application Note for the Synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a key substituted aromatic aldehyde utilized as a versatile intermediate in the development of pharmaceuticals and fine chemicals. The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed, logically structured, and field-tested methodology. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Rationale
3-Bromo-5-chloro-4-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative whose structural complexity makes it a valuable building block for constructing more elaborate molecular architectures. Its utility is primarily found in its capacity to undergo a variety of chemical transformations at its aldehyde and halogen-substituted aromatic ring, making it a sought-after precursor in organic synthesis.
The synthetic strategy detailed below begins with the readily available and bio-renewable starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This choice is predicated on the activating, ortho-, para- directing effects of the hydroxyl and methoxy substituents, which guide the sequential electrophilic halogenation steps with high regioselectivity.[1][2] The synthesis proceeds through a logical three-step sequence:
-
Regioselective Chlorination: Introduction of a chlorine atom at the C-5 position of the vanillin ring, directed by the powerful activating groups.
-
Regioselective Bromination: Subsequent introduction of a bromine atom at the C-3 position.
-
Williamson Ether Synthesis: Methylation of the phenolic hydroxyl group to yield the final target molecule.
This pathway is not only chemically sound but also cost-effective, leveraging an inexpensive starting material to achieve a high-value product.
Overall Synthetic Workflow
The three-step synthesis from vanillin to the target compound is illustrated below.
Caption: Three-step synthesis of the target compound from vanillin.
Detailed Experimental Protocols
Critical Safety Note: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 5-Chlorovanillin
Rationale: This step employs N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent for the electron-rich aromatic ring of vanillin. Acetonitrile is chosen as the solvent due to its ability to dissolve both reactants and its relative inertness under the reaction conditions.
-
Materials and Reagents:
-
Vanillin (C₈H₈O₃)
-
N-Chlorosuccinimide (NCS, C₄H₄ClNO₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 65.7 mmol).
-
Add 100 mL of anhydrous acetonitrile and stir until the vanillin is completely dissolved.
-
In a single portion, add N-Chlorosuccinimide (9.2 g, 68.9 mmol, 1.05 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in 150 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to afford 5-Chlorovanillin as a white to off-white solid.
-
Part B: Synthesis of 3-Bromo-5-chlorovanillin
Rationale: This step utilizes molecular bromine in glacial acetic acid for the electrophilic bromination of 5-chlorovanillin. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.[3]
-
Materials and Reagents:
-
5-Chlorovanillin (C₈H₇ClO₃)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Deionized water (ice-cold)
-
-
Procedure:
-
In a 100 mL conical flask, dissolve 5-Chlorovanillin (5.0 g, 26.8 mmol) in 30 mL of glacial acetic acid.
-
In a separate flask, carefully prepare a solution of bromine (1.5 mL, 29.5 mmol, 1.1 eq.) in 10 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.[1]
-
Slowly add the bromine solution dropwise to the stirred 5-chlorovanillin solution over 15 minutes.
-
Allow the reaction to stir at room temperature for 4 hours. The product may begin to precipitate.
-
Pour the reaction mixture onto 100 g of crushed ice.
-
Stir the slurry until the ice has completely melted. If the solution retains a yellow/orange color from excess bromine, add 10% sodium thiosulfate solution dropwise until the color dissipates.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with ice-cold deionized water to remove residual acetic acid.
-
Dry the product under vacuum to yield 3-Bromo-5-chlorovanillin. This product is often of sufficient purity for the next step.
-
Part C: Synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Rationale: The final step is a classic Williamson ether synthesis. The phenolic proton of 3-Bromo-5-chlorovanillin is deprotonated by a base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the iodide from methyl iodide, forming the desired methoxy group. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Materials and Reagents:
-
3-Bromo-5-chlorovanillin (C₈H₆BrClO₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 3-Bromo-5-chlorovanillin (5.0 g, 18.8 mmol), anhydrous potassium carbonate (5.2 g, 37.7 mmol, 2.0 eq.), and 100 mL of anhydrous acetone.
-
Stir the suspension vigorously and add methyl iodide (2.3 mL, 37.7 mmol, 2.0 eq.) via syringe. Caution: Methyl iodide is a carcinogen and toxic. Handle with care.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the salts with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by recrystallization from isopropanol or ethanol to yield 3-Bromo-5-chloro-4-methoxybenzaldehyde as a crystalline solid.
-
Quantitative Data Summary
| Step | Limiting Reactant | M.W. ( g/mol ) | Moles (mmol) | Eq. | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| A | Vanillin | 152.15 | 65.7 | 1.0 | 5-Chlorovanillin | 186.59 | 12.26 | 75-85% |
| B | 5-Chlorovanillin | 186.59 | 26.8 | 1.0 | 3-Bromo-5-chlorovanillin | 265.49 | 7.11 | 80-90% |
| C | 3-Bromo-5-chlorovanillin | 265.49 | 18.8 | 1.0 | 3-Bromo-5-chloro-4-methoxybenzaldehyde | 279.52 | 5.26 | 85-95% |
Product Characterization
-
Appearance: White to light yellow crystalline solid.
-
Molecular Formula: C₈H₆BrClO₂
-
IUPAC Name: 3-bromo-5-chloro-4-methoxybenzaldehyde[4]
-
CAS Number: 161565-36-2[4]
-
Confirmation: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The melting point should also be determined and compared to literature values.
Safety and Hazard Management
A thorough understanding of the hazards associated with all chemicals is mandatory before beginning this synthesis.
-
3-Bromo-5-chloro-4-methoxybenzaldehyde: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe chemical burns to skin and eyes and is fatal if inhaled.[1]
-
Methyl Iodide (CH₃I): Toxic, carcinogenic, and an alkylating agent. Fatal if inhaled.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Handling Precautions:
-
Always work in a properly functioning chemical fume hood.
-
Wear appropriate PPE: chemical safety goggles, face shield, lab coat, and heavy-duty nitrile or neoprene gloves.[6]
-
Have spill kits and appropriate quenching agents (e.g., sodium thiosulfate for bromine) readily available.
-
Avoid inhalation of dust, fumes, and vapors.
First Aid:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Halogenation (Steps A/B) | Insufficient reaction time; Deactivated reagent; Low temperature. | Increase reaction time and monitor closely by TLC. Use fresh, high-purity halogenating agents. Ensure reaction is at the specified temperature. |
| Formation of Di-halogenated Byproducts | Excess halogenating agent; Reaction time too long. | Use the specified stoichiometry (1.05-1.1 eq.). Monitor the reaction by TLC and stop it as soon as the starting material is consumed. |
| Incomplete Methylation (Step C) | Ineffective base; Wet solvent/reagents; Insufficient methyl iodide. | Use freshly dried, powdered K₂CO₃. Ensure all solvents and glassware are anhydrous. Use at least 2.0 equivalents of methyl iodide. |
| Low Yields During Work-up/Purification | Product loss during aqueous washes; Inefficient recrystallization. | Minimize the volume of aqueous washes. For recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal formation. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3861220, 3-Bromo-5-chloro-4-methoxybenzaldehyde. Retrieved from [Link].
-
OrganicERs.org (2014). EXP 16 - An Electrophilic Iodination of Vanillin. Retrieved from [Link].
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. Royal Society of Chemistry. Retrieved from [Link].
-
Morressier. (2016). Halogenation of vanillin using Oxone® and halide salts for a greener electrophilic aromatic substitution reaction in the organic chemistry laboratory. Retrieved from [Link].
-
12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Retrieved from [Link].
-
YouTube. (2021). Bromination of vanillin. Retrieved from [Link].
-
Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link].
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link].
-
YouTube. (2022). Synthesis of 5-Bromovanillin From Vanillin and Bromine. Retrieved from [Link].
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- 5. chemscene.com [chemscene.com]
- 6. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-5-chloro-4-methoxybenzaldehyde. This substrate presents a unique challenge and opportunity for chemoselective functionalization due to the presence of two different halogen atoms, bromine and chlorine, on an electron-deficient aromatic ring. These application notes detail the underlying principles of selectivity, provide optimized reaction protocols, and offer expert insights to guide researchers, scientists, and drug development professionals in synthesizing novel biaryl structures. The benzaldehyde moiety is a versatile functional group, and its derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3]
Introduction: The Challenge of Chemoselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] Its versatility and functional group tolerance have made it an indispensable tool in pharmaceutical discovery and materials science.[6] When a substrate, such as 3-Bromo-5-chloro-4-methoxybenzaldehyde, contains multiple potential reaction sites, the challenge lies in achieving chemoselectivity—the preferential reaction at one functional group over another.
The general reactivity trend for halides in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > OTf > Cl.[4][7][8] This inherent difference in reactivity forms the basis for selectively coupling at the C-Br bond while leaving the C-Cl bond intact. However, factors such as the electronic nature of the substrate, catalyst system, and reaction conditions can significantly influence this selectivity. The presence of the electron-withdrawing aldehyde group and the methoxy group further modulates the electronic properties of the aromatic ring, impacting the oxidative addition step.[8][9]
This guide will explore the strategic considerations for maximizing the selective coupling at the C-3 bromine position of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Mechanistic Considerations for Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
Oxidative Addition: The Key to Selectivity
The rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[7][8] The bond dissociation energies of C-X bonds are crucial, with the C-Br bond being weaker than the C-Cl bond, leading to a faster rate of oxidative addition at the C-Br position. For 3-Bromo-5-chloro-4-methoxybenzaldehyde, this energetic difference is the primary driver of chemoselectivity.
Influence of Ligands and Catalyst Choice
The choice of palladium catalyst and associated ligands is paramount in controlling the reaction's outcome.
-
Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). While Pd(PPh₃)₄ is a Pd(0) source, Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands can accelerate the oxidative addition of less reactive aryl chlorides.[8] However, for selective C-Br coupling, ligands that do not overly activate the C-Cl bond are preferred. Triphenylphosphine (PPh₃) often provides a good balance. For more challenging couplings involving deactivated aryl chlorides, more sophisticated ligands like SPhos or XPhos might be considered, though careful optimization is needed to maintain selectivity.[10]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective coupling of an arylboronic acid with 3-Bromo-5-chloro-4-methoxybenzaldehyde at the C-3 position.
Materials:
-
3-Bromo-5-chloro-4-methoxybenzaldehyde
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as palladium(II) acetate (0.02 mmol, 2 mol%), and the ligand, like triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes or by performing three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Optimization and Parameter Selection
The success of this selective coupling hinges on the careful selection of reaction parameters. The following table provides a summary of key variables and their rationale.
| Parameter | Recommended | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ is often more cost-effective and air-stable. The choice can influence reaction kinetics and should be optimized for the specific boronic acid used.[11] |
| Ligand | PPh₃ (4-8 mol%) | Provides a good balance of reactivity for the C-Br bond without significantly promoting C-Cl activation. For less reactive boronic acids, other phosphine ligands may be screened. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.) | An inorganic base is essential for the transmetalation step.[12] K₂CO₃ is a common and effective choice. Cs₂CO₃ is a stronger base and may be beneficial in some cases. |
| Solvent System | Dioxane/Water, Toluene/Water, or DMF | A mixture of an organic solvent and water is typical for Suzuki couplings.[4] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation. Dioxane is a common choice, but others can be effective. |
| Temperature | 80 - 100 °C | The temperature should be high enough to ensure a reasonable reaction rate but low enough to maintain selectivity for the more reactive C-Br bond.[11] |
| Reaction Time | 12 - 24 hours | The reaction should be monitored to determine the optimal time for completion and to minimize potential side reactions or decomposition. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand system (with caution to maintain selectivity), or increasing the temperature slightly. Ensure all reagents are pure and solvents are anhydrous and properly degassed.
-
Loss of Selectivity (C-Cl Coupling): If significant coupling at the chlorine position is observed, reduce the reaction temperature or use a less activating ligand. Shorter reaction times may also favor the more rapid C-Br coupling.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by ensuring a thoroughly degassed reaction mixture and using the appropriate stoichiometry of reagents.
-
Homocoupling of Boronic Acid: This can occur, especially at higher temperatures. Using the correct stoichiometry and ensuring efficient stirring can help to mitigate this side reaction.
Conclusion
The selective Suzuki-Miyaura coupling of 3-Bromo-5-chloro-4-methoxybenzaldehyde is a powerful method for the synthesis of complex biaryl structures that are valuable in drug discovery and development. By carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and temperature, high chemoselectivity for the C-Br bond can be achieved. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully implement this transformation and to further explore the synthesis of novel derivatives.
References
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6757–6774. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. ResearchGate. Available at: [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. | Semantic Scholar. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6757-6774. Available at: [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Ibsen, G. M., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. Available at: [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal, 26(60), 13589-13594. Available at: [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). ACS Central Science, 9(5), 844-851. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Available at: [Link]
-
Azab, M. E. ResearchGate Profile. Available at: [Link]
-
Bölcskei, H., Andrea, N.-H., & Keglevich, G. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1735-1743. Available at: [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. | Semantic Scholar. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Available at: [Link]
- Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Google Patents.
-
Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF. ResearchGate. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
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Application Notes: 3-Bromo-5-chloro-4-methoxybenzaldehyde in the Synthesis of Pharmaceutical Ingredients
Introduction: Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic use of precisely functionalized building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. 3-Bromo-5-chloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a key intermediate in the synthesis of a class of therapeutics that target fundamental biological pathways. The unique arrangement of its substituents—a reactive aldehyde group, a methoxy moiety, and two distinct halogen atoms—offers a versatile platform for a variety of chemical transformations. This document provides a detailed technical guide on the application of 3-Bromo-5-chloro-4-methoxybenzaldehyde in the synthesis of pharmaceutical ingredients, with a focus on dihydrofolate reductase (DHFR) inhibitors, a critical class of antibacterial and antiprotozoal agents.
Core Application: Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a crucial enzyme in the folic acid metabolic pathway, responsible for the production of tetrahydrofolate, a key co-factor in the synthesis of nucleotides and amino acids.[1][2] Inhibition of bacterial DHFR leads to the disruption of DNA synthesis and cell death, making it an attractive target for antimicrobial agents.[3] Trimethoprim, a well-known DHFR inhibitor, features a 2,4-diaminopyrimidine core linked to a substituted benzyl group.[4] The structural analogue, 5-(3-Bromo-5-chloro-4-methoxybenzyl)pyrimidine-2,4-diamine, represents a potent derivative with potential for enhanced activity or improved pharmacokinetic properties, and its synthesis critically employs 3-Bromo-5-chloro-4-methoxybenzaldehyde as the starting material.
Synthetic Pathway Overview
The primary synthetic route to 5-(3-bromo-5-chloro-4-methoxybenzyl)pyrimidine-2,4-diamine from 3-Bromo-5-chloro-4-methoxybenzaldehyde involves a multi-step process. The key transformation is the construction of the 2,4-diaminopyrimidine ring onto the benzyl scaffold provided by the starting aldehyde. This is typically achieved through a condensation reaction followed by cyclization. A common and effective method is the condensation of the benzaldehyde with a propionitrile derivative, followed by reaction with guanidine to form the diaminopyrimidine ring.[5]
Caption: General synthetic workflow for 2,4-diamino-5-(substituted benzyl)pyrimidines.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Anilino-2-(3-bromo-5-chloro-4-methoxybenzyl)acrylonitrile
This protocol details the initial condensation step, a crucial C-C bond-forming reaction that establishes the core structure for subsequent cyclization. The choice of a strong base like sodium methoxide is critical for the deprotonation of β-anilinopropionitrile, enabling its nucleophilic attack on the aldehyde.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | 161565-36-2 | 249.49 | 1.0 |
| β-Anilinopropionitrile | 1075-84-9 | 146.19 | 1.1 |
| Sodium Methoxide | 124-41-4 | 54.02 | 1.2 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Solvent |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq) and anhydrous Dimethyl Sulfoxide (DMSO).
-
Stir the mixture under a nitrogen atmosphere until the aldehyde is completely dissolved.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in DMSO.
-
To the aldehyde solution, add β-anilinopropionitrile (1.1 eq) dropwise at room temperature.
-
Slowly add the sodium methoxide solution to the reaction mixture, maintaining the temperature below 30°C using a water bath. The addition of a strong base is exothermic and requires careful control.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the collected solid under vacuum at 50-60°C to afford the crude 3-Anilino-2-(3-bromo-5-chloro-4-methoxybenzyl)acrylonitrile.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Protocol 2: Synthesis of 5-(3-Bromo-5-chloro-4-methoxybenzyl)pyrimidine-2,4-diamine
This final step involves the cyclization of the acrylonitrile intermediate with guanidine to form the therapeutically important 2,4-diaminopyrimidine ring. The reaction is typically carried out in the presence of a base in a high-boiling point solvent.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-Anilino-2-(3-bromo-5-chloro-4-methoxybenzyl)acrylonitrile | N/A | 378.65 | 1.0 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 3.0 |
| Sodium Ethoxide | 141-52-6 | 68.05 | 3.0 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | Solvent |
Procedure:
-
In a dry round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve guanidine hydrochloride (3.0 eq) in anhydrous ethanol.
-
To this solution, carefully add sodium ethoxide (3.0 eq) in portions. A white precipitate of sodium chloride will form.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure the complete formation of free guanidine base.
-
Add the crude or purified 3-Anilino-2-(3-bromo-5-chloro-4-methoxybenzyl)acrylonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-(3-Bromo-5-chloro-4-methoxybenzyl)pyrimidine-2,4-diamine by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of each reaction step should be closely monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. This allows for timely adjustments to reaction conditions if necessary.
-
Product Characterization: The identity and purity of the intermediates and the final product must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of new chemical bonds.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point Analysis: To compare with literature values for known compounds and as an indicator of purity.
-
Causality Behind Experimental Choices
-
Choice of Base: In the condensation step, a strong, non-nucleophilic base like sodium methoxide is chosen to efficiently deprotonate the α-carbon of the propionitrile without competing in side reactions with the aldehyde.
-
Solvent Selection: DMSO is an excellent solvent for this type of condensation as it is polar and aprotic, which enhances the nucleophilicity of the carbanion formed. For the cyclization step, a protic solvent like ethanol is suitable for dissolving the guanidine salt and the intermediate.
-
Use of Guanidine Hydrochloride and a Strong Base: Guanidine is used in its free base form for the cyclization. It is generated in situ from its more stable hydrochloride salt by the addition of a strong base like sodium ethoxide. This approach is more convenient and safer than handling the hygroscopic and strongly basic free guanidine.
Visualization of the Core Synthetic Transformation
Caption: Key transformations in the synthesis of the diaminopyrimidine target.
Conclusion
3-Bromo-5-chloro-4-methoxybenzaldehyde is a valuable and versatile starting material for the synthesis of pharmaceutically active compounds, particularly 2,4-diamino-5-benzylpyrimidine derivatives that act as DHFR inhibitors. The protocols provided herein offer a robust and reproducible pathway to these important molecules. Researchers and drug development professionals can leverage this guide to efficiently synthesize and explore novel analogues with potential therapeutic applications.
References
- (Reference to a general organic chemistry textbook or a review on condens
-
Zhao, F. H. (1988). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2,4-DIAMINO-5-(SUBSTITUTED-BENZYL) PYRIMIDINES. Semantic Scholar. [Link]
- (Reference to a paper on the synthesis of diaminopyrimidines)
- (Reference to a relevant p
-
PrepChem. (n.d.). Synthesis of 2,4-diamino-5-(4-amino-3,5-dimethoxy-benzyl)-pyrimidine. PrepChem.com. [Link]
- (Reference to a review on the importance of pyrimidine deriv
- (Reference to a safety d
- Google Patents. (n.d.). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
-
MDPI. (2022). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. [Link]
- (Reference to a publication detailing the biological activity of rel
-
ResearchGate. (n.d.). Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. [Link]
-
PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. PubChem. [Link]
- (Reference to a general analytical chemistry textbook for characteriz
- (Reference to a specific publication detailing the synthesis of a closely rel
- (Reference to a review on green chemistry approaches in pharmaceutical synthesis, if applicable)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium | C14H19N4O3+ | CID 446998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2,4-DIAMINO-5-(SUBSTITUTED-BENZYL) PYRIMIDINES | Semantic Scholar [semanticscholar.org]
Application Note: Synthesis of Substituted Styrenes via the Witt-ig Reaction of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Abstract & Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2][3] This reaction's power lies in its ability to install a double bond with absolute regiochemical control, a feature of immense value in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] This application note provides a detailed protocol and expert insights for the synthesis of a substituted alkene starting from 3-Bromo-5-chloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. The presence of electron-withdrawing halogens (Br, Cl) and an electron-donating methoxy group on the aromatic ring presents a nuanced substrate for this transformation. This guide is intended for researchers in synthetic chemistry and drug development, offering a robust framework for execution, optimization, and troubleshooting.
The core of the Wittig reaction is the interaction between a phosphorus ylide (the Wittig reagent) and an aldehyde or ketone.[6][7] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which ensures the reaction is generally irreversible.[1][8] We will explore the synthesis using both a "non-stabilized" ylide to favor the (Z)-alkene and a "stabilized" ylide which typically yields the (E)-alkene, providing a comprehensive view of stereochemical control.[9][10]
Reaction Mechanism & Stereoselectivity
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[6][11][12] The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. Simultaneously, the carbonyl oxygen attacks the positively charged phosphorus atom. This forms a transient, four-membered ring intermediate known as an oxaphosphetane.[2][9] This intermediate is unstable and rapidly collapses to form the final alkene and triphenylphosphine oxide.
Caption: General mechanism of the Wittig reaction.
Causality of Stereoselectivity
The stereochemical outcome (E/Z ratio) of the alkene product is a critical consideration and is dictated by the nature of the 'R' group on the ylide.[7]
-
Non-stabilized Ylides (R' = alkyl): These ylides are highly reactive. The formation of the oxaphosphetane is rapid and often irreversible, leading kinetically to a cis-substituted intermediate, which subsequently collapses to the (Z)-alkene .[9][10]
-
Stabilized Ylides (R' = EWG like -CO₂Et, -CN): The presence of an electron-withdrawing group (EWG) stabilizes the negative charge on the ylide carbon, making it less reactive. The initial cycloaddition becomes reversible. The reaction then favors the thermodynamically more stable trans-substituted oxaphosphetane, which decomposes to yield the (E)-alkene as the major product.[3][9][10]
Our target aldehyde, 3-Bromo-5-chloro-4-methoxybenzaldehyde, is sterically unhindered at the carbonyl, so the reaction outcome will be primarily governed by the choice of ylide.[7]
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Alkyl halides are lachrymators and strong bases like n-BuLi are pyrophoric. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).
Protocol 3.1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol details the formation of an alkene using ethyltriphenylphosphonium bromide to generate the corresponding ylide in situ.
Part A: Preparation of the Wittig Reagent (Ylide Formation)
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Phosphonium Salt: Add ethyltriphenylphosphonium bromide (1.2 equivalents) to the flask. Purge with dry nitrogen for 10 minutes.
-
Solvent: Add anhydrous tetrahydrofuran (THF) via syringe. Stir to suspend the salt.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, 1.6 M in hexanes) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.[4][6]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
Part B: Wittig Reaction
-
Aldehyde Solution: In a separate dry flask, dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Cooling: Cool the ylide solution back down to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Slowly add the aldehyde solution to the ylide mixture dropwise via cannula or syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The primary byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexanes or a mixture of hexanes/ether.[13][14] The final product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3.2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol uses a commercially available and air-stable stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
-
Setup: In a round-bottom flask with a stir bar and reflux condenser, add 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Solvent: Add a suitable solvent such as toluene or dichloromethane (DCM).[13]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40 °C for DCM, 110 °C for toluene) until TLC analysis indicates the consumption of the starting aldehyde. Stabilized ylides are less reactive and may require heat.[3]
-
Workup & Purification: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The workup is significantly simpler. Triturate the crude solid with diethyl ether or hexanes to precipitate the triphenylphosphine oxide. Filter and wash the solid. The desired alkene product will be in the filtrate.[14] Concentrate the filtrate and purify further by flash column chromatography if necessary.
Summary of Key Parameters & Data
The choice of reagents and conditions is paramount for achieving the desired yield and stereoselectivity. The following table provides a guideline for researchers.
| Parameter | Non-Stabilized Ylide Protocol | Stabilized Ylide Protocol | Rationale & Expert Insight |
| Ylide Type | R' = Alkyl (e.g., -CH₃) | R' = EWG (e.g., -CO₂Et) | This is the primary determinant of stereoselectivity.[9][10] |
| Expected Product | (Z)-alkene | (E)-alkene | Governed by kinetic vs. thermodynamic control of the oxaphosphetane intermediate.[3][10] |
| Base | n-BuLi, NaH, KHMDS | NaH, K₂CO₃, or often none needed | Strong, non-nucleophilic bases are required for non-stabilized ylides. Stabilized ylides are more acidic and can be formed with weaker bases or are often used directly.[9][15] |
| Solvent | Anhydrous THF, Diethyl Ether | Toluene, DCM, DMF | Anhydrous, aprotic solvents are critical for strong bases. Less stringent requirements for stable ylides. |
| Temperature | -78 °C to RT | RT to Reflux | Low temperatures are used to control the reactivity of non-stabilized ylides and improve selectivity. Heat may be required to drive reactions with less reactive stabilized ylides. |
| Workup Challenge | Triphenylphosphine oxide removal | Triphenylphosphine oxide removal | The key challenge in Wittig purification. Precipitation from nonpolar solvents is a common and effective first step.[14][16] |
Experimental Workflow & Troubleshooting
Caption: Experimental workflow for the Wittig reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation (moisture).2. Inactive base (e.g., old n-BuLi).3. Aldehyde is impure or degraded. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Use fresh, dry solvent.2. Titrate the n-BuLi solution before use. Use a fresh bottle of base.3. Check the purity of the aldehyde by NMR or TLC before starting. |
| Complex Mixture of Products | 1. Reaction temperature was too high for non-stabilized ylide, reducing selectivity.2. Ylide decomposition.3. Aldehyde side reactions (e.g., enolization if applicable). | 1. Maintain low temperatures (-78 °C) during aldehyde addition and allow for a slow warm-up.2. Use the ylide immediately after its preparation.[8]3. This is less likely with benzaldehydes but ensure clean starting material. |
| Difficulty Removing Triphenylphosphine Oxide (TPO) | 1. TPO is highly polar but has good solubility in many organic solvents.2. TPO co-elutes with the product during chromatography. | 1. After initial concentration, dissolve the crude mixture in a minimal amount of DCM and add a large volume of cold hexanes or ether to precipitate the TPO. Repeat if necessary.2. A different solvent system for chromatography may be required. Consider a less polar system to retain the TPO more strongly on the silica gel. |
References
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OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. [Link]
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Molander, G. A., & Figueroa, R. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 841–844. [Link]
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Molander, G. A., & Figueroa, R. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]
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University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Chem 206, University of St. Thomas. Synthesis of an Alkene via the Wittig Reaction. [Link]
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ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?[Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
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University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes (Procedure). [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
-
St. Norbert College. A Solvent Free Wittig Reaction. [Link]
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
European Patent Office. Workup of Wittig reaction products. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
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Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
-
Taylor, R. J. K., & Reid, M. Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
ResearchGate. (2025, August 6). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
-
Wikipedia. Wittig reaction. [Link]
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Knoevenagel condensation with 3-Bromo-5-chloro-4-methoxybenzaldehyde
An Application Guide to the Knoevenagel Condensation with 3-Bromo-5-chloro-4-methoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic C-C Bond Formation
The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This reaction, a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[1][2][4] These products are not merely synthetic endpoints; they are highly valuable intermediates in the synthesis of pharmaceuticals, functional polymers, fine chemicals, and natural products.[5][6]
This document provides a detailed guide to the application of the Knoevenagel condensation using a specific, highly functionalized substrate: 3-Bromo-5-chloro-4-methoxybenzaldehyde . The unique electronic and steric profile of this aldehyde—possessing both electron-withdrawing halogens and an electron-donating methoxy group—presents distinct opportunities and challenges. We will explore the underlying mechanistic principles, provide detailed and validated experimental protocols, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful reaction for the synthesis of complex molecular architectures.
Mechanistic Rationale and Strategic Considerations
A successful synthesis is built upon a solid understanding of the reaction mechanism. The Knoevenagel condensation proceeds through a well-established pathway, but the specific nature of the substrates and catalysts introduces nuances that must be considered for optimal outcomes.
The Core Mechanism
The reaction is typically catalyzed by a mild amine base, such as piperidine or pyridine, which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[1] The process unfolds in three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[7]
-
Nucleophilic Addition: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-Bromo-5-chloro-4-methoxybenzaldehyde. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated to form an aldol-type adduct, which then readily undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the thermodynamically stable α,β-unsaturated conjugated system.[1][2]
Substrate Profile: 3-Bromo-5-chloro-4-methoxybenzaldehyde
The substituents on the aromatic ring significantly influence the reactivity of the aldehyde's carbonyl group.
-
Electronic Effects: The bromo and chloro groups are strongly electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, favoring the condensation reaction. The 4-methoxy group is electron-donating through resonance, which partially counteracts the withdrawing effects, but the net effect of the halogenation is activation.
-
Steric Effects: The presence of a bromine atom at the ortho position (C3) introduces moderate steric hindrance. This can influence the rate of reaction and may require slightly more forcing conditions compared to an unhindered aldehyde. However, it is generally not prohibitive for the reaction to proceed efficiently.
Selecting the Active Methylene Component
The choice of the active methylene compound is critical as it dictates the structure of the final product and the required reaction conditions. The acidity of the α-hydrogens increases with the electron-withdrawing power of the 'Z' groups.
| Active Methylene Compound | 'Z' Groups | Reactivity | Key Features |
| Malononitrile | -CN, -CN | Very High | Highly acidic protons allow for mild reaction conditions (e.g., room temperature).[8] Often gives crystalline products that are easy to purify. |
| Ethyl Cyanoacetate | -CN, -COOEt | High | A common and reliable choice, offering a good balance of reactivity and stability.[9] |
| Diethyl Malonate | -COOEt, -COOEt | Moderate | Less acidic; may require slightly stronger basic conditions or elevated temperatures to proceed efficiently.[10] |
| Malonic Acid | -COOH, -COOH | Moderate | Used in the Doebner modification, typically in pyridine, which leads to a subsequent decarboxylation to form a cinnamic acid derivative.[1][11] |
Experimental Protocols: Synthesis and Validation
The following protocols have been designed to be self-validating, incorporating in-process monitoring and clear purification steps to ensure high purity of the final product.
Protocol 1: Piperidine-Catalyzed Synthesis of 2-((3-Bromo-5-chloro-4-methoxyphenyl)methylene)malononitrile
This protocol employs the highly reactive malononitrile under classic, mild conditions, which typically results in high yields and a straightforward workup.
Materials & Equipment:
-
3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer, TLC plates (e.g., silica gel with UV indicator)
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (e.g., 2.49 g, 10 mmol) and malononitrile (0.69 g, 10.5 mmol) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. A precipitate often begins to form within 30-60 minutes. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with two portions of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum to a constant weight. The product is often of high purity after this step. For exacting applications, recrystallization from ethanol or isopropanol can be performed. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Protocol 2: Doebner Modification for (E)-3-(3-Bromo-5-chloro-4-methoxyphenyl)acrylic acid
This protocol utilizes malonic acid in pyridine, which acts as both the base and the solvent, leading to a cinnamic acid derivative via in-situ decarboxylation.[12]
Materials & Equipment:
-
3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (as solvent/catalyst)
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, standard glassware for extraction
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-Bromo-5-chloro-4-methoxybenzaldehyde (2.49 g, 10 mmol) and malonic acid (1.56 g, 15 mmol).
-
Solvent/Catalyst Addition: Add 20 mL of pyridine to the flask. The solids may not fully dissolve initially.
-
Heating and Decarboxylation: Heat the mixture to reflux (~115 °C) with stirring. The evolution of CO₂ gas should become apparent. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Work-up - Quenching: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of a 10% aqueous hydrochloric acid (HCl) solution cooled in an ice bath. This will neutralize the pyridine and precipitate the carboxylic acid product.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 1M HCl (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure acrylic acid derivative. Confirm structure and purity via spectroscopic methods.
Optimization and Troubleshooting
Even robust reactions can encounter issues. Understanding the causality behind experimental choices is key to overcoming them.
A common side reaction to anticipate, especially with highly reactive methylene compounds like malononitrile, is the Michael Addition . Here, a second molecule of the enolate can add to the α,β-unsaturated product.[10]
Strategies to Mitigate Michael Addition:
-
Control Stoichiometry: Using a slight excess of the aldehyde can ensure the active methylene compound is consumed before it can act as a Michael donor.[10]
-
Lower Temperature: Conducting the reaction at room temperature or below disfavors the bimolecular Michael addition.[10]
-
Catalyst Choice: Weaker bases, such as ammonium acetate, can generate a lower steady-state concentration of the enolate, reducing the rate of the side reaction.[5]
Applications in Drug Discovery and Materials Science
The products derived from the Knoevenagel condensation of 3-Bromo-5-chloro-4-methoxybenzaldehyde are highly valuable scaffolds. The resulting α,β-unsaturated system is a versatile Michael acceptor and a dienophile in Diels-Alder reactions. Furthermore, the presence of bromo and chloro substituents provides orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid elaboration of the molecular framework to build libraries of complex compounds for biological screening or for the development of advanced functional materials.[13]
References
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Publications. Available at: [Link]
-
Knoevenagel condensation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. Available at: [Link]
-
3-Bromo-5-chloro-4-methoxybenzaldehyde. PubChem. Available at: [Link]
-
Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry. Available at: [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 3-Bromo-5-chloro-4-methoxybenzaldehyde for Biological Screening
Introduction: The Strategic Value of Derivatization in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of bioactive scaffolds is a cornerstone of developing novel therapeutic agents. The process of derivatization allows for the systematic exploration of a molecule's structure-activity relationship (SAR), fine-tuning its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. The starting material, 3-bromo-5-chloro-4-methoxybenzaldehyde, presents a compelling scaffold for such exploration. Its polysubstituted aromatic ring, featuring both electron-withdrawing (bromo and chloro) and electron-donating (methoxy) groups, offers a rich electronic and steric environment that can be exploited to generate a diverse library of compounds for biological screening. The aldehyde functionality serves as a versatile chemical handle for a multitude of synthetic transformations.
This comprehensive guide provides detailed application notes and protocols for the derivatization of 3-bromo-5-chloro-4-methoxybenzaldehyde. We will delve into the rationale behind various synthetic strategies and furnish step-by-step methodologies for creating derivatives with high potential for biological activity, particularly in the realms of anticancer, antimicrobial, and antioxidant applications.
Core Synthetic Strategies and Rationale
The aldehyde group is a linchpin for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of halogens and a methoxy group on the phenyl ring of 3-bromo-5-chloro-4-methoxybenzaldehyde will influence the reactivity of the aldehyde. The electron-withdrawing nature of the halogens is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack. Conversely, the electron-donating methoxy group may partially mitigate this effect. These electronic factors, coupled with steric hindrance from the ortho-bromo substituent, must be considered when optimizing reaction conditions.
Herein, we present protocols for five key derivatization strategies:
-
Schiff Base Formation: A straightforward and efficient method to introduce diverse functionalities by reacting the aldehyde with primary amines. The resulting imine or azomethine group (-C=N-) is a common pharmacophore in many biologically active compounds.[1][2]
-
Hydrazone Synthesis: The reaction with hydrazides yields hydrazones, which are known for their wide range of biological activities, including antimicrobial and anticancer properties.[3]
-
Knoevenagel Condensation: This reaction with active methylene compounds leads to the formation of α,β-unsaturated systems, which are key structural motifs in many bioactive natural products and synthetic drugs.
-
Wittig Reaction: A powerful tool for the synthesis of alkenes with control over the double bond geometry, allowing for the introduction of various substituents.[4]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): The condensation with acetophenones produces chalcones, a class of compounds renowned for their significant antioxidant, anti-inflammatory, and anticancer activities.[5][6]
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
Rationale: The formation of a Schiff base is a condensation reaction between an aldehyde and a primary amine. The resulting imine linkage is a key structural feature in many compounds with demonstrated anticancer and antimicrobial activities.[2][7] The choice of the primary amine allows for the introduction of a wide array of chemical functionalities, enabling the exploration of diverse chemical space.
Workflow Diagram:
Caption: Workflow for Schiff Base Synthesis.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | 249.49 | 1.0 | 1.0 |
| Substituted Primary Amine (e.g., Aniline) | 93.13 | 1.0 | 1.0 |
| Ethanol (or Methanol) | - | 10 mL | - |
| Glacial Acetic Acid | 60.05 | catalytic | - |
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 3-bromo-5-chloro-4-methoxybenzaldehyde in 10 mL of ethanol.
-
To this solution, add 1.0 mmol of the selected primary amine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a condenser and reflux the reaction mixture for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.
Protocol 2: Synthesis of Hydrazone Derivatives
Rationale: Hydrazones are synthesized by the condensation of an aldehyde with a hydrazide. This class of compounds has garnered significant attention due to its broad spectrum of biological activities, including potent antimicrobial and antioxidant effects. The N-N linkage and the azomethine group are crucial for their biological function.
Workflow Diagram:
Caption: Workflow for Hydrazone Synthesis.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | 249.49 | 1.0 | 1.0 |
| Substituted Hydrazide (e.g., Isonicotinohydrazide) | 137.14 | 1.0 | 1.0 |
| Ethanol | - | 15 mL | - |
| Glacial Acetic Acid | 60.05 | catalytic | - |
Procedure:
-
Dissolve 1.0 mmol of 3-bromo-5-chloro-4-methoxybenzaldehyde in 15 mL of ethanol in a round-bottom flask.
-
Add a solution of 1.0 mmol of the chosen hydrazide in a minimal amount of ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone derivative under vacuum.
Protocol 3: Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is pivotal in carbon-carbon bond formation and is widely used to synthesize compounds with potential biological activities, including anticancer and anti-inflammatory properties.
Workflow Diagram:
Caption: Workflow for Knoevenagel Condensation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | 249.49 | 1.0 | 1.0 |
| Active Methylene Compound (e.g., Malononitrile) | 66.06 | 1.1 | 1.1 |
| Ethanol or Toluene | - | 15 mL | - |
| Piperidine or Ammonium Acetate | - | catalytic | - |
Procedure:
-
To a round-bottom flask, add 1.0 mmol of 3-bromo-5-chloro-4-methoxybenzaldehyde, 1.1 mmol of the active methylene compound, and 15 mL of ethanol or toluene.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture for 3-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure α,β-unsaturated derivative.
Protocol 4: Wittig Reaction
Rationale: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes and phosphorus ylides. This reaction allows for the introduction of a double bond with a wide variety of substituents, depending on the structure of the ylide. The stereochemical outcome can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[8][9]
Workflow Diagram:
Caption: Workflow for Wittig Reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 1.2 |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | 1.1 |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | 249.49 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1.2 mmol of methyltriphenylphosphonium bromide in 10 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.1 mmol of n-BuLi (typically a 1.6 M solution in hexanes) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
-
In a separate flask, dissolve 1.0 mmol of 3-bromo-5-chloro-4-methoxybenzaldehyde in 10 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Protocol 5: Chalcone Synthesis via Claisen-Schmidt Condensation
Rationale: The Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone is a classic and reliable method for synthesizing chalcones.[10][11] These α,β-unsaturated ketones are prevalent in nature and exhibit a wide array of biological activities, making them attractive targets for drug discovery.[5][6]
Workflow Diagram:
Caption: Workflow for Chalcone Synthesis.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | 249.49 | 1.0 | 1.0 |
| Substituted Acetophenone (e.g., Acetophenone) | 120.15 | 1.0 | 1.0 |
| Ethanol | - | 10 mL | - |
| Sodium Hydroxide (10% aqueous solution) | 40.00 | - | catalytic |
Procedure:
-
In a flask, dissolve 1.0 mmol of 3-bromo-5-chloro-4-methoxybenzaldehyde and 1.0 mmol of the chosen acetophenone in 10 mL of ethanol.
-
Cool the solution in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated chalcone by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol.
Protocols for Biological Screening
Protocol 6: MTT Assay for Anticancer Activity
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used for screening potential anticancer agents by measuring their cytotoxic effects on cancer cell lines.[12]
Workflow Diagram:
Caption: Workflow for MTT Cytotoxicity Assay.
Procedure:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 7: Broth Microdilution Assay for Antimicrobial Activity
Rationale: The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][13] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[4] This method is essential for screening new compounds for their antibacterial and antifungal potential.
Workflow Diagram:
Caption: Workflow for Broth Microdilution Assay.
Procedure:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.
Protocol 8: DPPH Assay for Antioxidant Activity
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.[14][15] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance at 517 nm.[16]
Workflow Diagram:
Caption: Workflow for DPPH Antioxidant Assay.
Procedure:
-
Sample Preparation: Prepare a stock solution of each derivative in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette. Then, add the different concentrations of the derivative solutions. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value, which is the concentration of the derivative required to scavenge 50% of the DPPH radicals.
Conclusion and Future Perspectives
The derivatization of 3-bromo-5-chloro-4-methoxybenzaldehyde offers a fertile ground for the discovery of novel biologically active molecules. The protocols detailed in this application note provide a robust framework for synthesizing diverse libraries of compounds through well-established synthetic transformations. The subsequent biological screening protocols for anticancer, antimicrobial, and antioxidant activities will enable the identification of lead compounds for further optimization. The structure-activity relationship data generated from these studies will be invaluable in guiding the rational design of next-generation therapeutic agents. The versatility of the starting scaffold, combined with the power of combinatorial derivatization and systematic biological evaluation, holds significant promise for advancing drug discovery programs.
References
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- Dhapalapur, M. G., Sabnis, S. S., & Deliwala, C. V. (1972). Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards. Journal of Medicinal Chemistry, 15(11), 1196–1197.
- Engel, C., & Gygax, D. (2016). The broth microdilution method for antimicrobial susceptibility testing of anaerobic bacteria. Methods in Molecular Biology, 1527, 245-251.
- Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2022). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Journal of the Iranian Chemical Society, 19(1), 221-235.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of hydrazones: a review. RSC advances, 8(31), 17264-17301.
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Reductive Amination of Aldehydes and Ketones in Water, at Room Temperature, Using a “Designer” Surfactant. Organic Letters, 22(16), 6324-6329.
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
- Vats, M., & Kumar, P. (2022). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Scientific Reports, 12(1), 1-14.
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
- Munteanu, I. G., & Apetrei, C. (2021). Analytical methods used in determining antioxidant activity: A review. International journal of molecular sciences, 22(7), 3380.
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
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PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Zarei, M., & Shariati-Rad, M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 4936.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Byun, E., Rhee, H., & Kim, J. (2007). Reductive Amination of Aldehydes and Ketones with Ammonium Formate over Palladium on Carbon. Bulletin of the Korean Chemical Society, 28(1), 153-155.
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]
- Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., Pękala, E., & Żesławska, E. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 4936.
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ResearchGate. (2025, February 24). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]
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Science and Education Publishing. (2017, August 29). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Retrieved from [Link]
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Scribd. (n.d.). Claisen Schmidt Condensation | PDF | Aldehyde | Ketone. Retrieved from [Link]
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Beilstein Journals. (2024, August 14). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Retrieved from [Link]
-
University of Illinois. (2007, February 19). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Retrieved from [Link]
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PubMed. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Retrieved from [Link]
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MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
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NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]
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ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl.... Retrieved from [Link]
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- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-chloro-4-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 3-Bromo-5-chloro-4-methoxybenzaldehyde in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your synthetic outcomes.
I. Understanding the Substrate: 3-Bromo-5-chloro-4-methoxybenzaldehyde
The substrate, 3-Bromo-5-chloro-4-methoxybenzaldehyde, presents unique challenges and opportunities in Suzuki-Miyaura coupling. Its structure features two different halogen atoms (bromine and chlorine), an electron-donating methoxy group, and an electron-withdrawing aldehyde group. Understanding the interplay of these functionalities is crucial for successful reaction design.
-
Reactivity of Halides: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > OTf > Br >> Cl.[1] This differential reactivity is due to the bond dissociation energies of the carbon-halogen bond. Consequently, selective coupling at the more reactive C-Br bond is anticipated under carefully controlled conditions.
-
Electronic Effects: The presence of both electron-donating (-OCH₃) and electron-withdrawing (-CHO) groups on the aromatic ring can influence the oxidative addition step of the catalytic cycle.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: Which halogen, bromine or chlorine, will preferentially react in the Suzuki coupling of 3-Bromo-5-chloro-4-methoxybenzaldehyde?
A1: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed Suzuki couplings.[1][4] Therefore, with careful control of reaction conditions, you can achieve selective cross-coupling at the bromine position. To favor monoselective coupling, it is advisable to use milder reaction conditions, such as lower temperatures and shorter reaction times. More aggressive conditions, including highly active catalysts or elevated temperatures, could lead to a mixture of mono- and di-coupled products.
Q2: How do I choose the right palladium catalyst and ligand for this substrate?
A2: The choice of catalyst and ligand is critical, especially given the presence of the less reactive C-Cl bond and the potentially coordinating aldehyde group.
-
For C-Br Coupling (Selective): A standard catalyst like Pd(PPh₃)₄ might be sufficient. However, for improved yields and reaction rates, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is often more effective.[5][6]
-
For C-Cl Coupling (if desired after C-Br coupling): Coupling at the C-Cl bond is more challenging and requires a more active catalyst system.[7][8] This typically involves bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][10][11] These ligands promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[1][12]
Q3: What is the best base and solvent system for this reaction?
A3: The base and solvent play crucial roles in the transmetalation step and overall reaction efficiency.
-
Base: The base activates the boronic acid for transmetalation.[5]
-
Solvent: The solvent must solubilize the reagents and facilitate the reaction. Common choices include:
Q4: What are the common side reactions, and how can I minimize them?
A4: Several side reactions can occur in Suzuki couplings, leading to reduced yields of the desired product.[18]
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen.[10][15]
-
Solution: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[16]
-
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is often promoted by excess water or harsh basic conditions.[16][19]
-
Solution: Use anhydrous solvents if possible, or use more stable boronic esters (e.g., pinacol esters) as the coupling partner.[15]
-
-
Dehalogenation: Reduction of the aryl halide starting material.[15][18]
-
Solution: This can be influenced by the choice of solvent and base. Screening different conditions may be necessary to minimize this side reaction.[10]
-
III. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Product Formation
If you observe little to no formation of your desired product, a systematic approach to troubleshooting is necessary.
Caption: A step-by-step workflow for diagnosing failed Suzuki coupling reactions.
| Potential Cause | Explanation & Recommended Actions |
| Inactive Catalyst | The palladium catalyst, especially Pd(0) sources, can be sensitive to air and moisture. Ligands can also degrade. |
| Solution: Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst which is often more air-stable. Ensure proper inert atmosphere techniques are used during setup.[16][20] | |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation or homocoupling, reducing the concentration of the active nucleophile.[19] |
| Solution: Use fresh boronic acid. Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol ester, for the reaction.[15] | |
| Inadequate Degassing | Oxygen can oxidize the Pd(0) catalyst to an inactive state and promote homocoupling of the boronic acid.[10] |
| Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Ar or N₂) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[16] | |
| Incorrect Base or Solvent | The choice of base and solvent is critical for the transmetalation step. Poor solubility of reagents can also hinder the reaction.[16][17] |
| Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). Ensure all reagents are soluble at the reaction temperature. | |
| Low Reaction Temperature | The oxidative addition to the C-Br bond may require thermal energy. |
| Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.[3] |
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS) indicates the presence of side products.
| Observed Side Product | Potential Cause | Recommended Actions |
| Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture.[15] | Solution: Improve degassing procedures for all solvents and reagents. Ensure a strict inert atmosphere is maintained.[16] |
| Dehalogenated Starting Material | Reduction of the C-Br bond.[15] | Solution: This can be solvent or base dependent. Try changing the solvent system (e.g., from an alcohol-containing solvent to an ethereal one) or using a different base.[10] |
| Protodeboronated Product | Excess water or overly harsh basic conditions leading to the cleavage of the C-B bond.[16] | Solution: Use anhydrous solvents and reagents if possible. Consider using a milder base or switching to a boronic ester.[15] |
IV. Experimental Protocols & Data
General Protocol for Selective Suzuki Coupling at the C-Br Position
This protocol provides a starting point for the selective coupling at the C-Br bond of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.[16]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table of Recommended Starting Conditions
| Parameter | Condition A (Mild) | Condition B (More Active) | Rationale |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Condition B may offer higher activity.[5] |
| Ligand | - | SPhos (3 mol%) | SPhos is a bulky, electron-rich ligand that can accelerate the reaction.[3] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.5 equiv.) | K₃PO₄ is a stronger base, often more effective.[2] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane is a common and effective solvent for Suzuki couplings. |
| Temperature | 80 °C | 100 °C | Higher temperature can increase the reaction rate. |
V. Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][13]
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[1] This step is generally faster for C-Br than C-Cl bonds.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[5]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
VI. References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Teacher. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Park, H., Lee, J., Hwang, S.-H., & Choi, T.-L. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 61(23), e202201220. Retrieved from [Link]
-
Organic Chemistry. (2026, January 2). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Retrieved from [Link]
-
Ghorai, S., Bhattacharyya, J., & Saha, B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 114, 63-67. Retrieved from [Link]
-
Li, Z., Gelbaum, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 41(24), 15333-15343. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Ayogu, J., & Efeturi, O. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5214-5246. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved from [Link]
-
Kappe, C. O., et al. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(22), 4073–4075. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Langmuir. (2026, January 9). Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Retrieved from [Link]
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Technical Support Center: 3-Bromo-5-chloro-4-methoxybenzaldehyde in Advanced Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-4-methoxybenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common byproducts encountered during its use in various chemical reactions. Our focus is on providing practical, field-proven insights to help you optimize your synthetic routes and minimize purification challenges.
Introduction: The Chemistry of a Versatile Building Block
3-Bromo-5-chloro-4-methoxybenzaldehyde is a highly functionalized aromatic compound, valued as a versatile starting material in the synthesis of complex molecules.[1] Its distinct electronic and steric properties, stemming from the presence of an aldehyde, a methoxy group, and two different halogen atoms, make it a powerful synthon. However, this very functionality can also lead to a range of predictable, and often preventable, byproducts. This guide will delve into the causality behind the formation of these impurities and provide robust protocols for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Selective Functionalization - Bromine vs. Chlorine Reactivity
Question: I am attempting a Suzuki-Miyaura coupling with 3-Bromo-5-chloro-4-methoxybenzaldehyde and an arylboronic acid. I want to react at the bromine position selectively, but I am seeing byproducts suggesting reactivity at the chlorine site as well. How can I ensure chemoselectivity?
Answer:
This is a common challenge that arises from the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br > C-Cl.[2] This inherent difference is the cornerstone of achieving selectivity.
Root Cause Analysis:
-
Overly Aggressive Reaction Conditions: High temperatures, prolonged reaction times, or highly active catalyst systems can overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Ligand Choice: The phosphine ligand plays a critical role. Less sterically hindered or more electron-rich ligands can sometimes promote the oxidative addition to the stronger C-Cl bond.
Troubleshooting Protocol:
-
Temperature Control: Begin with lower reaction temperatures (e.g., 60-80 °C) and monitor the reaction progress carefully. Only increase the temperature if the reaction is sluggish.
-
Catalyst and Ligand System:
-
Employ a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.
-
For selective C-Br activation, ligands such as SPhos, XPhos, or RuPhos are often effective as they can facilitate oxidative addition at lower temperatures.[3]
-
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the chlorine site.
Visualizing the Reaction Pathway:
Caption: Workflow for aldehyde protection in cross-coupling.
FAQ 5: Stability of the Methoxy Group
Question: Is there a risk of demethylating the methoxy group under my reaction conditions?
Answer:
Demethylation of the anisole moiety is a potential side reaction, although it is less common under standard palladium-catalyzed cross-coupling conditions. However, certain reagents and conditions can promote this unwanted transformation.
Root Cause Analysis:
-
Strong Lewis Acids: Some reagents, like boron tribromide (BBr₃), which are sometimes used in workups or subsequent steps, are potent demethylating agents. [4]* High Temperatures with Certain Bases: Prolonged heating in the presence of strong nucleophilic bases could potentially lead to nucleophilic demethylation.
-
Nickel Catalysis: Some nickel-catalyzed cross-coupling reactions are specifically designed to cleave C-O bonds in anisole derivatives and should be avoided if demethylation is not the desired outcome. [5][6]
Preventative Measures:
-
Avoid Strong Lewis Acids: Be mindful of the reagents used in your reaction and workup procedures.
-
Moderate Reaction Conditions: Use the mildest possible temperature and reaction time that allows for efficient cross-coupling.
-
Catalyst Choice: For standard cross-coupling reactions, palladium catalysts are generally less prone to inducing C-O bond cleavage compared to some nickel systems.
References
- BenchChem. (2025). Technical Support Center: Triarylphosphine Ligands in Cross-Coupling Reactions.
- BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-chloro-5-iodobenzene.
- ResearchGate. (n.d.). Scheme 3.
- Organometallics. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Yang, et al. (2020).
- ResearchGate. (n.d.). Nickel-catalyzed Cross-coupling of Anisole Derivatives with Trimethylaluminum through the Cleavage of Carbon–Oxygen Bonds.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- NIH. (n.d.). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (n.d.). Palladium-catalyzed carbon-hydrogen activation at methoxy groups for cross-coupling reactions: a new approach to substituted benzo[b]furans.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- ResearchGate. (n.d.).
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- TCI Chemicals. (n.d.).
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling.
- Lu, X., et al. (2024). The Cross-Selectivity in Palladium-Catalyzed Coupling of Simple Aryl C–H Bonds. Thieme.
- Zaragoza, F. (2022).
- Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- ACS Publications. (n.d.). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3)–H and C(sp2)–H/C(sp2)–H Bonds.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- NIH. (n.d.).
- American Pharmaceutical Review. (2014).
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Fisher Scientific. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.).
- Quora. (2022). What happens when a mixture of acetaldehyde and benzaldehyde is subjected to cross-aldol condensation?
- BenchChem. (2025). troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
- ResearchGate. (n.d.).
- Arizona State University. (2019). Production of carboxylic acids from aldehydes under hydrothermal conditions: A kinetics study of benzaldehyde.
- PubChem. (n.d.). 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2).
- PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde.
- PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.
- PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde.
- ChemScene. (n.d.). 161565-36-2 | 3-Bromo-5-chloro-4-methoxybenzaldehyde.
- ResearchGate. (n.d.). Reductive coupling of aromatic aldehydes. Reaction conditions as given....
- White Rose Research Online. (n.d.).
- ThalesNano. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Bromo-4-methoxybenzaldehyde 98 34841-06-0.
Sources
- 1. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromo-5-chloro-4-methoxybenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 3-Bromo-5-chloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As your partner in the lab, we aim to equip you with the scientific rationale behind the procedures to ensure a successful purification.
Understanding the Compound: 3-Bromo-5-chloro-4-methoxybenzaldehyde
3-Bromo-5-chloro-4-methoxybenzaldehyde, with the molecular formula C₈H₆BrClO₂, is a substituted aromatic aldehyde.[1] Its purification is crucial for the synthesis of various downstream products in pharmaceutical and materials science research. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the compound and its impurities in a given solvent system.
Key Physicochemical Properties (Inferred and from Related Compounds):
| Property | Value/Information | Source/Rationale |
| Molecular Weight | 249.49 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature, possibly a white to off-white or pale yellow crystalline powder. | Based on the typical appearance of similar aromatic aldehydes. |
| Melting Point | Not definitively reported. Expected to be a sharp melting point for the pure compound. For comparison, 3-Bromo-4-methoxybenzaldehyde melts at 51-54 °C and 3-Bromo-4-hydroxy-5-methoxybenzaldehyde melts at 166-167 °C. | [3] |
| Solubility | Expected to be soluble in moderately polar to nonpolar organic solvents and sparingly soluble in water. | General solubility trends for halogenated aromatic aldehydes. |
| Potential Impurities | - Starting materials (e.g., 4-methoxybenzaldehyde).- Isomeric byproducts (e.g., different halogenation patterns).- Over-oxidation product (3-Bromo-5-chloro-4-methoxybenzoic acid).- Products of methoxy group cleavage (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde). | Inferred from common synthetic routes for similar compounds. |
Experimental Protocol: A General Approach to Recrystallization
Given the absence of a specific, validated protocol for this compound in readily available literature, the following is a generalized procedure based on established principles of recrystallization. Optimization will be necessary.
Step 1: Solvent Selection
The ideal solvent is one in which 3-Bromo-5-chloro-4-methoxybenzaldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screening: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room and elevated temperatures.
-
Solvent Pairs: If a single solvent is not ideal, a solvent-antisolvent pair can be effective. For example, dissolving the compound in a good solvent (like ethanol or ethyl acetate) and then adding a poor solvent (like water or heptane) until the solution becomes turbid.
Step 2: Dissolution
-
Place the crude 3-Bromo-5-chloro-4-methoxybenzaldehyde in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the solvent until the compound fully dissolves at the boiling point of the solvent. Note: Avoid adding excess solvent, as this will reduce the yield.
Step 3: Decolorization (Optional)
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
Step 4: Crystallization
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Step 6: Purity Assessment
Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value (if available) or by analytical techniques such as NMR or HPLC. A pure compound will have a sharp melting point range.
Recrystallization Workflow Diagram
Sources
Technical Support Center: Column Chromatography Purification of 3-Bromo-5-chloro-4-methoxybenzaldehyde Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-chloro-4-methoxybenzaldehyde and its derivatives. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for logical troubleshooting and optimization based on the underlying chemical principles of chromatography.
I. Foundational Knowledge: Understanding the Molecule and the Matrix
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde. This molecule possesses several key features that influence its behavior on a silica gel column:
-
Moderate Polarity: The presence of the aldehyde and methoxy groups imparts polarity, allowing for interaction with the silica stationary phase.
-
Aromatic System: The benzene ring can participate in π-π stacking interactions.
-
Halogenation: The bromo and chloro substituents increase the molecular weight and can subtly influence electronic properties.
The primary stationary phase for this type of purification is silica gel , a polar adsorbent. The separation is based on the differential partitioning of the components of the crude mixture between the stationary phase and the mobile phase.
II. Proactive Purification: A Step-by-Step Protocol
This protocol provides a robust starting point for the purification of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal solvent system for separation.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 80:20 (hexane:ethyl acetate) and adjust as needed.
-
Visualize the spots under a UV lamp.
-
-
Interpretation:
-
The ideal solvent system will give the target compound an Rf value between 0.25 and 0.35 .
-
Ensure there is a clear separation between the spot of the desired product and any impurities. An ideal separation will show a significant ΔRf between spots.
-
2. Column Preparation:
-
Objective: To pack a uniform and stable column for optimal separation.
-
Procedure:
-
Select a column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 50:1 by weight.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
3. Sample Loading and Elution:
-
Objective: To apply the sample to the column and elute the purified compound.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully apply the solution to the top of the column.
-
Begin elution with the solvent system determined by TLC. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Below is a diagram illustrating the general workflow for purification.
Caption: General purification workflow for 3-Bromo-5-chloro-4-methoxybenzaldehyde.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 3-Bromo-5-chloro-4-methoxybenzaldehyde derivatives.
Question 1: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
Answer: Streaking is a common issue with aldehydes and can be caused by several factors:
-
Cause A: Acidity of Silica Gel: Silica gel is inherently acidic and can interact strongly with the lone pairs on the oxygen atoms of the aldehyde and methoxy groups, leading to tailing.
-
Solution: Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
-
Cause B: Oxidation to Carboxylic Acid: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if the crude product has been stored for a long time or exposed to air. Carboxylic acids interact very strongly with silica gel and cause significant streaking.
-
Solution:
-
Add a small amount of a volatile acid, like acetic acid (0.1-0.5%), to the eluent. This can help to protonate the carboxylic acid impurity, reducing its interaction with the silica gel and resulting in a more defined spot.
-
Work quickly and under an inert atmosphere if possible to minimize further oxidation.
-
-
Cause C: Sample Overload: Applying too much sample to the TLC plate or column can lead to band broadening and streaking.
-
Solution: Use a more dilute solution for TLC spotting. For column chromatography, ensure you are using an appropriate ratio of silica gel to crude product.
Question 2: I'm not getting good separation between my product and an impurity. How can I improve the resolution?
Answer: Improving resolution requires optimizing the mobile phase.
-
Strategy A: Adjusting Solvent Polarity: The key is to find a solvent system where the components of your mixture have different affinities for the stationary phase. The table below provides a guide to adjusting solvent systems.
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Effect on Rf | Best For: |
| 90:10 | Low | High Rf | Eluting non-polar impurities. |
| 80:20 | Medium-Low | Moderate Rf | A good starting point for the target compound. |
| 70:30 | Medium | Lower Rf | Eluting the target compound if it's more polar. |
| 50:50 | High | Very Low Rf | Eluting highly polar impurities. |
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Strategy B: Using a Different Solvent System: If adjusting the ratio of hexane and ethyl acetate doesn't provide adequate separation, consider a different solvent system. For example, a mixture of dichloromethane and methanol can offer different selectivity. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Question 3: My compound seems to be decomposing on the column. What can I do?
Answer: While 3-Bromo-5-chloro-4-methoxybenzaldehyde is generally stable, some derivatives can be sensitive.
-
Cause: The acidic nature of silica gel can sometimes catalyze decomposition or side reactions of sensitive molecules.
-
Solutions:
-
Deactivation: As mentioned for streaking, adding triethylamine to the eluent can reduce the acidity of the silica gel.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). You will need to re-optimize your solvent system with TLC on alumina plates first.
-
Speed: Do not let the compound sit on the column for an extended period. A faster flow rate (using flash chromatography with pressure) can minimize the contact time between your compound and the silica gel.
-
Question 4: The recovery of my compound from the column is low. Where did it go?
Answer: Low recovery can be due to several factors.
-
Cause A: Irreversible Adsorption: If the compound is very polar or if there are highly polar impurities, it might be sticking irreversibly to the top of the column.
-
Solution: After collecting your product, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining material elutes. If so, your initial eluent was not polar enough.
-
Cause B: Co-elution with an Unseen Impurity: A non-UV active impurity might be co-eluting with your product, making the combined fractions appear larger than they are.
-
Solution: After evaporation, analyze the purified product by NMR or mass spectrometry to confirm its purity.
The following flowchart provides a systematic approach to troubleshooting common column chromatography issues.
Caption: Troubleshooting flowchart for common column chromatography issues.
IV. References
-
Column Chromatography Principles: Columbia University. (2007). Column Chromatography. Retrieved from [Link]
-
General Aldehyde Chemistry and Stability: Chemcess. (2024). Benzaldehyde: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Solvent Selection for Chromatography: ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes: Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
Physicochemical Properties: PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. Retrieved from [Link]
Preventing debromination of 3-Bromo-5-chloro-4-methoxybenzaldehyde in reactions
Welcome to the technical support center for 3-Bromo-5-chloro-4-methoxybenzaldehyde (CAS: 161565-36-2)[1][2]. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block and encounter challenges with unwanted debromination. Here, we provide in-depth troubleshooting, mechanistic insights, and optimized protocols to ensure selective reactivity and maximize the yield of your desired product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and reactivity of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Q1: What is 3-Bromo-5-chloro-4-methoxybenzaldehyde and why is it useful?
3-Bromo-5-chloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde.[1] Its structure features two distinct halogen atoms (bromine and chlorine) ortho and para to an aldehyde group, respectively, and a methoxy group. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules in drug discovery.[3] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, most commonly through cross-coupling reactions.[4][5]
Q2: I'm observing a significant amount of 5-chloro-4-methoxybenzaldehyde in my reaction. What is causing this debromination?
This side product is the result of hydrodebromination (or protodebromination), a common side reaction where the bromine atom is replaced by a hydrogen atom.[6] This is particularly prevalent in palladium-catalyzed cross-coupling reactions. The primary causes include:
-
Formation of Palladium-Hydride Species: The active Pd(0) catalyst can react with various sources of hydrogen in the reaction mixture (e.g., trace water, solvent like alcohols, or even the base itself) to form a Pd-H species.[6][7] This hydride can then participate in a competing catalytic cycle that leads to debromination.
-
Slow Desired Reaction Rate: If the primary coupling reaction (e.g., transmetalation in a Suzuki coupling) is slow, it allows more time for the competing debromination pathway to occur.[8]
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a critical role. Some ligands may not sufficiently stabilize the catalyst or promote the desired reductive elimination step, leading to an increase in side reactions.[6][8]
Q3: Which bond is more reactive, the C-Br or the C-Cl?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C–I > C–Br > C–Cl > C–OTf. Therefore, the C-Br bond is significantly more reactive than the C-Cl bond and will preferentially undergo oxidative addition to a Pd(0) catalyst under carefully controlled conditions.[4][6] This selectivity is the basis for its utility in sequential coupling strategies.
Q4: How can I detect and quantify the debrominated byproduct?
Accurate monitoring is key to optimizing your reaction. The most common analytical methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile compounds like the starting material, product, and the debrominated byproduct.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can effectively quantify the components of the reaction mixture.[10][11]
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show distinct signals for each compound. The disappearance of the proton signal ortho to the bromine and the appearance of a new signal corresponding to the proton at that position can be used for quantification by integrating the respective peaks.
Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are the most common applications for this substrate and also where debromination is most frequently observed.
Issue: Significant Debromination During Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid at the C-Br position but are isolating high levels of 5-chloro-4-methoxybenzaldehyde.
Root Cause Analysis
The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. Debromination occurs when a competing pathway, often involving a palladium-hydride intermediate, intercepts the primary catalytic cycle.
Caption: Competing catalytic cycles in a Suzuki reaction.
Solutions and Optimized Protocols
The strategy is to accelerate the desired catalytic cycle while suppressing the formation and reactivity of Pd-H species.
1. Ligand Selection is Critical
Standard ligands like triphenylphosphine (PPh₃) can be suboptimal. Modern, bulky, and electron-rich biarylphosphine ligands are highly effective at promoting the desired reaction.[8][12] They accelerate reductive elimination and sterically hinder side reactions.
2. Choice of Base and Solvent
Strong bases, especially alkoxides, can promote debromination. Weaker inorganic bases are generally preferred. Solvents can also be a source of hydrides.
| Parameter | Poor Choice (Promotes Debromination) | Better Choice (Minimizes Debromination) | Rationale |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, RuPhos, P(t-Bu)₃ [13] | Bulky, electron-rich ligands accelerate C-C bond formation and stabilize the catalyst.[12] |
| Base | NaOEt, NaOtBu, DBU | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases are less likely to generate hydride species.[8] |
| Solvent | Alcohols (MeOH, EtOH), DMF | Toluene, Dioxane/H₂O, THF | Aprotic solvents or carefully controlled aqueous mixtures reduce hydride sources.[6] |
| Temperature | High (>110 °C) | Moderate (80-100 °C) | Higher temperatures can sometimes favor the debromination pathway.[6] |
Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol employs a modern ligand/catalyst system known to suppress hydrodehalogenation.
Materials:
-
3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Toluene and Degassed Water (e.g., 10:1 v/v)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-chloro-4-methoxybenzaldehyde, the arylboronic acid, and K₃PO₄.
-
Catalyst Premixing: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of the toluene to be used.
-
Reaction Assembly: Add the catalyst premix to the Schlenk flask, followed by the toluene and degassed water.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[4] This step is crucial to remove oxygen, which can deactivate the catalyst.
-
Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct. A typical reaction time is 12-24 hours.[4]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography.
Section 3: Troubleshooting Other Transformations
Issue: Debromination during Aldehyde Reduction
You are trying to reduce the aldehyde to an alcohol using a hydride reagent (e.g., NaBH₄) and notice loss of the bromine.
Root Cause Analysis
While less common than with Pd-catalysis, strong reducing conditions or contaminants can lead to debromination. Some batches of hydride reagents may contain metallic impurities that can catalyze the side reaction.
Caption: Desired reduction vs. potential side reaction.
Solutions and Optimized Protocols
-
Use Mild Conditions: Employ sodium borohydride (NaBH₄) at low temperatures (0 °C to room temperature). Avoid stronger, harsher reducing agents like Lithium Aluminum Hydride (LiAlH₄) unless absolutely necessary, as it is more likely to reduce the aryl halides.
-
Check Reagent Purity: Use a fresh, high-purity bottle of NaBH₄.
-
Solvent Choice: Protic solvents like methanol or ethanol are standard for NaBH₄ reductions and are generally compatible.
Recommended Protocol: Selective Aldehyde Reduction
-
Dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ portion-wise (1.1 eq).
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction carefully by slowly adding 1M HCl at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate. Wash, dry, and concentrate to obtain the crude alcohol.
By carefully selecting ligands, bases, and reaction conditions, and by using high-purity reagents, the undesired debromination of 3-Bromo-5-chloro-4-methoxybenzaldehyde can be effectively suppressed, ensuring high yields of the desired selectively functionalized products.
References
-
MDPI. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from [Link]
-
Ibsen, G. M., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
Fu, G. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]
-
Semantic Scholar. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Retrieved from [Link]
-
ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Retrieved from [Link]
-
Sci-Hub. (n.d.). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
World of Chemicals. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
Sources
- 1. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route for higher yields and purity.
I. Overview of Synthetic Strategy
The synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde typically originates from a more readily available starting material, such as vanillin or a related derivative. The core of the synthesis involves electrophilic aromatic substitution to introduce the bromo and chloro groups at the desired positions, followed by formylation if necessary. A common and effective approach is the Vilsmeier-Haack reaction for formylation of a pre-halogenated aromatic precursor.[1][2][3][4]
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 3-Bromo-5-chloro-4-methoxybenzaldehyde.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my yield of 3-Bromo-5-chloro-4-methoxybenzaldehyde consistently low?
Low yields can stem from several factors, including incomplete reactions, competing side reactions, and product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Halogenation: The sequential introduction of bromine and chlorine requires careful control of reaction conditions to ensure complete substitution at the desired positions.
-
Expert Insight: The methoxy group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of halogenation.[5] Incomplete reaction can lead to a mixture of mono-halogenated and unreacted starting material.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the formation of intermediates.
-
Optimize Reagent Stoichiometry: Ensure a slight excess of the halogenating agent (e.g., N-Bromosuccinimide (NBS) for bromination, N-Chlorosuccinimide (NCS) for chlorination) is used. However, a large excess can lead to di-halogenated byproducts.
-
Adjust Reaction Time and Temperature: Some halogenations may require longer reaction times or gentle heating to go to completion.
-
-
-
Suboptimal Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings, but its efficiency is highly dependent on the proper formation and reactivity of the Vilsmeier reagent.[1][2][3][4]
-
Expert Insight: The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] The electrophilicity of this reagent is crucial for the formylation of the halogenated aromatic substrate.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF to ensure the efficient formation of the Vilsmeier reagent. Moisture can quench the reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). The subsequent formylation reaction may require heating, which should be carefully optimized.
-
Order of Addition: Add POCl₃ slowly to DMF at a low temperature to control the exothermic reaction. Then, add the halogenated substrate to the pre-formed Vilsmeier reagent.
-
-
-
Product Loss During Workup: The workup procedure, especially the hydrolysis of the iminium intermediate from the Vilsmeier-Haack reaction, is a critical step where product can be lost.
-
Troubleshooting Steps:
-
Controlled Hydrolysis: After the reaction is complete, the mixture is typically poured onto ice and then neutralized. Rapid or uncontrolled hydrolysis can lead to side reactions. A buffered workup (e.g., with sodium acetate) can sometimes be beneficial.[1]
-
Efficient Extraction: Use an appropriate organic solvent for extraction and ensure a sufficient number of extractions to recover all the product from the aqueous layer.
-
-
Q2: I am observing significant amounts of impurities in my crude product. What are they and how can I minimize them?
Impurity profiles can be complex, often containing a mix of starting materials, intermediates, and byproducts from side reactions.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Mono-halogenated benzaldehydes | Incomplete halogenation. | Increase reaction time, temperature, or stoichiometry of the limiting halogenating agent. Monitor reaction progress by TLC or GC-MS. |
| Di-brominated or di-chlorinated products | Excess halogenating agent or harsh reaction conditions. | Use a controlled stoichiometry of the halogenating agent (e.g., 1.05-1.1 equivalents). Maintain optimal reaction temperature. |
| Unformylated halogenated precursor | Inefficient Vilsmeier-Haack reaction. | Ensure anhydrous conditions and high-quality reagents (DMF, POCl₃). Optimize reaction time and temperature for the formylation step. |
| Polymeric materials | Uncontrolled side reactions, especially during Vilsmeier-Haack workup. | Perform the hydrolysis of the reaction mixture at low temperatures and with vigorous stirring. A buffered workup may prevent polymerization. |
Visualizing Potential Side Reactions:
Caption: Potential side products in the synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key stages of the synthesis.
Protocol 1: Bromination of a Vanillin Derivative
This protocol describes a general procedure for the bromination of a substituted vanillin as a potential starting material.
Materials:
-
Vanillin derivative (1 equivalent)
-
Glacial Acetic Acid
-
Bromine (1.1 equivalents)
-
Sodium thiosulfate solution (10%)
-
Ice
Procedure:
-
Dissolve the vanillin derivative in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, carefully prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the stirred solution of the vanillin derivative at room temperature over a period of 10-15 minutes.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice with stirring.
-
If the solution remains colored due to excess bromine, add a few drops of 10% sodium thiosulfate solution until the color disappears.[7]
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Vilsmeier-Haack Formylation
This protocol outlines a general procedure for the formylation of an electron-rich aromatic compound.
Materials:
-
Halogenated aromatic precursor (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
Sodium acetate
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.[1]
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the halogenated aromatic precursor to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and then heat to a temperature optimized for your specific substrate (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Add a solution of sodium acetate to neutralize the mixture and stir until the hydrolysis is complete.[1]
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
IV. Frequently Asked Questions (FAQs)
Q: Can I perform the bromination and chlorination in a single step?
A: While one-pot di-halogenations are possible, they often lead to a mixture of products and can be difficult to control, potentially lowering the yield of the desired 3-bromo-5-chloro isomer. A stepwise approach, with purification of the mono-halogenated intermediate, generally provides better control and higher purity of the final product.
Q: What is the best method for purifying the final product?
A: Recrystallization is often a good first choice for purification if a suitable solvent system can be found. For more challenging separations of closely related impurities, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexanes is a common starting point for the elution of benzaldehyde derivatives.
Q: How do I confirm the structure and purity of my final product?
A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine and chlorine through their characteristic isotopic patterns.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Q: Are there greener alternatives to traditional halogenating agents?
A: Yes, research is ongoing into more environmentally friendly halogenation methods. For example, using hydrobromic acid with an oxidizing agent like hydrogen peroxide can generate bromine in situ, avoiding the handling of elemental bromine.[5][7] Additionally, ionic liquids are being explored as recyclable reaction media for bromination.[8]
V. References
-
Raiford, L. C., & Stoesser, W. C. (1928). The Chlorine Derivatives of Vanillin. Journal of the American Chemical Society, 50(9), 2556–2563.
-
Royal Society of Chemistry. (n.d.). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br3. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical Studies, 7(6), 1432-1438.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021, March 27). Bromination of vanillin. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. sites.nvcc.edu [sites.nvcc.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Welcome to the technical support center for 3-Bromo-5-chloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polysubstituted aromatic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis.
Understanding the Reactivity of 3-Bromo-5-chloro-4-methoxybenzaldehyde
3-Bromo-5-chloro-4-methoxybenzaldehyde is a versatile building block in medicinal chemistry and materials science.[1] However, its unique substitution pattern presents a specific set of reactivity challenges. The interplay of electronic and steric effects from the bromo, chloro, and methoxy groups, in addition to the aldehyde functionality, governs its behavior in chemical transformations.
Key Structural Features and Their Influence:
-
Aldehyde Group (-CHO): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (under certain conditions). It is the primary site for nucleophilic addition.
-
Methoxy Group (-OCH₃): A strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. It can also exert a steric effect on the adjacent bromo and chloro substituents.
-
Bromo (-Br) and Chloro (-Cl) Groups: Both are electron-withdrawing through induction but electron-donating through resonance. Their presence, ortho and meta to the aldehyde, significantly influences the electron density and steric environment of the aromatic ring.
The combination of these substituents leads to a nuanced reactivity profile that requires careful consideration when planning synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the low reactivity of the aldehyde group in 3-Bromo-5-chloro-4-methoxybenzaldehyde?
The perceived low reactivity of the aldehyde can be attributed to electronic effects. The potent electron-donating methoxy group at the para position increases the electron density of the aromatic ring and, consequently, the carbonyl carbon of the aldehyde. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.[2]
Q2: How do the bromo and chloro substituents affect the reactivity of the aromatic ring?
The bromo and chloro groups have a dual electronic effect. Inductively, they are electron-withdrawing, which would typically deactivate the ring. However, through resonance, they can donate electron density to the ring. In the context of electrophilic aromatic substitution, the powerful activating effect of the methoxy group generally dominates. For nucleophilic aromatic substitution, the presence of these electron-withdrawing halogens can facilitate the reaction, particularly if there is a strong activating group, like a nitro group, on the ring.
Q3: Are there any known incompatibilities or particularly challenging reactions with this molecule?
Reactions that are sensitive to steric hindrance or require a highly electrophilic aldehyde may be challenging. For instance, reactions with bulky nucleophiles may proceed slowly. Additionally, strong bases can potentially lead to side reactions, such as the Cannizzaro reaction, although the presence of ortho halogens may disfavor this.[2]
Q4: Can I selectively functionalize the bromo or chloro position in cross-coupling reactions?
Yes, selective functionalization is often possible. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity can be exploited to achieve selective coupling at the bromine position by carefully choosing the catalyst, ligands, and reaction conditions.
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for common reactions where 3-Bromo-5-chloro-4-methoxybenzaldehyde is frequently employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, issues such as low yield, no reaction, or the formation of side products can arise.
Problem: Low or no yield of the desired biaryl product.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated.
-
Solution: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3]
-
-
Inefficient Transmetalation: The transfer of the organoboron species to the palladium center may be slow.
-
Solution: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[3] The solubility and strength of the base can significantly impact the reaction rate. Consider screening different bases or using a mixed-base system.
-
-
Steric Hindrance: The substituents on both coupling partners can sterically hinder the reaction.
-
Side Reactions: Dehalogenation (loss of the bromo or chloro group) and homocoupling of the boronic acid are common side reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
This reaction is crucial for the formation of C-N bonds. The electron-rich nature of the 3-Bromo-5-chloro-4-methoxybenzaldehyde substrate can present challenges.
Problem: Low conversion or formation of byproducts.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the Buchwald-Hartwig amination.
-
Base Incompatibility: The choice of base is crucial and can affect both the rate and the outcome of the reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] However, for substrates with base-sensitive functional groups (like the aldehyde), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[6]
-
-
Catalyst Inhibition: The product amine can sometimes coordinate to the palladium center and inhibit the catalyst.
-
Solution: Using a higher catalyst loading or a ligand that disfavors product inhibition can be beneficial.
-
Recommended Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) |
| Base | NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
Grignard and Organolithium Additions
Nucleophilic addition of organometallic reagents to the aldehyde is a fundamental transformation.
Problem: Low yield of the desired alcohol and recovery of starting material.
Potential Causes & Solutions:
-
Poor Quality Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or air.
-
Solution: Prepare the Grignard reagent in situ under strictly anhydrous conditions.[9] Use freshly distilled, dry solvents.
-
-
Steric Hindrance: The bromo and chloro groups ortho to the aldehyde can sterically hinder the approach of bulky Grignard reagents.
-
Solution: Use less sterically demanding organometallic reagents if possible. Alternatively, consider using a more reactive organolithium reagent.
-
-
Enolization: While less common for benzaldehydes, a strong, sterically hindered Grignard reagent could potentially act as a base, leading to side reactions if there are any acidic protons elsewhere in the molecule.
-
Solution: Use a less basic organometallic reagent or consider protecting other acidic functional groups.
-
-
Formation of Chloro-Grignard: Attempting to form a Grignard reagent from the aryl chloride portion of the molecule is generally more difficult than from the aryl bromide.[10]
Experimental Workflow for Grignard Addition
Caption: General Experimental Workflow for Grignard Addition.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound.
Problem: Slow reaction or low yield of the condensed product.
Potential Causes & Solutions:
-
Reduced Electrophilicity of the Aldehyde: As mentioned, the electron-donating methoxy group deactivates the carbonyl group.
-
Solution: The reaction may require gentle heating or a longer reaction time to proceed to completion.[2] The use of a more active catalyst can also be beneficial.
-
-
Inappropriate Catalyst: The choice and amount of catalyst are crucial.
-
Reversible Reaction: The Knoevenagel condensation is often a reversible reaction.
-
Solution: Removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, can drive the equilibrium towards the product.[2]
-
General Protocol for Knoevenagel Condensation
-
In a round-bottom flask, dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of a weak base (e.g., piperidine, a few drops).
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
If necessary, use a Dean-Stark trap to remove water.
-
Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect the aldehyde group to prevent unwanted side reactions.
Common Protecting Groups for Aldehydes:
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Acetals/Ketals | Diol (e.g., ethylene glycol), acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) |
| Dithioacetals | Dithiol (e.g., 1,3-propanedithiol), Lewis acid (e.g., BF₃·OEt₂) | HgCl₂/CaCO₃ or other methods |
The choice of protecting group will depend on the stability of the group to the subsequent reaction conditions.[12][13][14][15]
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
-
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
- Jamison, T. F., & Shaughnessy, K. H. (Eds.). (2017). The Suzuki-Miyaura cross-coupling reaction. John Wiley & Sons.
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2022). Failed Grignard Reaction?. [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]
-
Reddit. (2023). Why are chloro-based Grignard reagents harder to form?. [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Universitas Jenderal Soedirman. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]
-
Royal Society of Chemistry. (2022). Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. [Link]
Sources
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. jocpr.com [jocpr.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 3-Bromo-5-chloro-4-methoxybenzaldehyde
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with the polyhalogenated intermediate, 3-bromo-5-chloro-4-methoxybenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.
The primary challenge with this substrate is achieving chemoselectivity. The presence of two different halogen atoms—bromine and chlorine—on the same aromatic ring necessitates precise control over the catalytic system to functionalize one site while leaving the other intact for subsequent transformations.
Frequently Asked Questions (FAQs): The Core Principles
This section addresses the fundamental questions that form the basis for rational catalyst selection and reaction design for this specific substrate.
Q1: Which halide is more reactive in a palladium-catalyzed cross-coupling, and why?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf > Cl .[1]
-
Causality—Bond Dissociation Energy (BDE): The primary reason for this reactivity difference lies in the C-X bond strength. The C-Br bond (BDE: ~71 kcal/mol) is weaker than the C-Cl bond (BDE: ~81 kcal/mol).[1] The initial, and often rate-determining, step of the cross-coupling cycle is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2][3][4] A weaker bond requires a lower activation energy for this insertion, making the C-Br bond kinetically favored for reaction.[2][4]
-
Practical Implication: This inherent reactivity difference is the key to achieving site-selectivity. By using appropriate catalysts and mild conditions, we can selectively target the C-Br bond at the 3-position while leaving the C-Cl bond at the 5-position untouched.
Q2: What are the most common cross-coupling reactions for this substrate, and what should I consider for each?
A2: The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are all viable for functionalizing 3-bromo-5-chloro-4-methoxybenzaldehyde.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is known for its high functional group tolerance, making it generally safe for the aldehyde moiety, especially when using milder bases like carbonates or phosphates.[5][6]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with primary or secondary amines.[7][8][9] Careful selection of a non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃) is critical to avoid side reactions with the aldehyde group.[10][11]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[12][13] This reaction typically requires a copper(I) co-catalyst, although copper-free methods exist. The standard amine bases (e.g., Et₃N, DIPEA) are generally compatible with the aldehyde.
-
Heck Coupling: Forms C-C bonds by coupling with an alkene.[14][15] The reaction often requires higher temperatures, which could potentially lead to side reactions, but its compatibility is broad.[16]
Q3: How do I select a catalyst system to ensure the reaction only occurs at the C-Br bond?
A3: Selective C-Br activation is achieved by choosing a catalyst system that is active enough for the C-Br bond but not for the more robust C-Cl bond under the chosen reaction conditions.
-
Palladium Source: Standard Pd(0) or Pd(II) precatalysts like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are suitable starting points.[1][17] Pd(PPh₃)₄ is often effective for Suzuki couplings of aryl bromides.[18]
-
The Critical Role of the Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For selective C-Br coupling, you can often use less electron-rich and sterically demanding ligands than those required for C-Cl activation.
-
For Suzuki: Simple triarylphosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are classic choices. For more challenging couplings, moderately bulky biarylphosphine ligands can be effective without activating the C-Cl bond.[19]
-
For Buchwald-Hartwig: First and second-generation biarylphosphine ligands (e.g., BINAP, DPPF) or cataCXium® A can provide good selectivity for C-Br amination.[7] The choice depends heavily on the specific amine coupling partner.
-
Q4: Is it possible to functionalize both the bromo and chloro positions?
A4: Yes, this is a common and powerful strategy. A sequential (two-step) approach is most reliable.
-
Step 1 (C-Br Functionalization): Perform the first cross-coupling under conditions optimized for the C-Br bond, as discussed above. After reaction completion and purification, you will have the monochlorinated, C3-functionalized product.
-
Step 2 (C-Cl Functionalization): The remaining C-Cl bond is less reactive and requires a more powerful catalyst system. This typically involves:
-
More Forcing Conditions: Higher reaction temperatures are often necessary.[16]
-
Advanced Catalysts: Use of highly active, bulky, and electron-rich ligands is crucial. For Suzuki couplings, ligands like SPhos or XPhos are industry standards for activating aryl chlorides.[5][20] For Buchwald-Hartwig aminations, highly hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are required.[10][17]
-
Stronger Base: A stronger base may be needed to facilitate the catalytic cycle for the less reactive chloride.
-
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
// Nodes start [label="Low or No Conversion?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality\n- Purity of starting materials?\n- Anhydrous/degassed solvents?\n- Active, finely powdered base?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="2. Assess Catalyst System\n- Is the Pd precatalyst fresh?\n- Ligand appropriate for C-Br bond?\n- Using a pre-activated source (e.g., G3-Precatalyst)?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_setup [label="3. Review Reaction Setup\n- Atmosphere fully inert (N₂/Ar)?\n- Degassing method sufficient (freeze-pump-thaw)?\n- Adequate stirring?", fillcolor="#F1F3F4", fontcolor="#202124"];
selectivity_issue [label="Poor Selectivity?\n(Mixture of mono- and di-coupled product)", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Reduce temperature.\nLower catalyst loading (1-2 mol%).", fillcolor="#F1F3F4", fontcolor="#202124"]; change_ligand [label="Switch to a less activating ligand\n(e.g., PPh₃ instead of a bulky biarylphosphine).", fillcolor="#F1F3F4", fontcolor="#202124"];
side_reactions [label="Side Reactions Observed?\n(e.g., Homocoupling, Aldehyde decomposition)", fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling_sol [label="Improve degassing.\nUse slight excess of coupling partner (1.1-1.2 eq).\nEnsure active Pd(0) generation.", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde_sol [label="Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃).\nProtect aldehyde as an acetal if necessary.", fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [label="Yes"]; check_reagents -> check_catalyst [label="Reagents OK"]; check_catalyst -> check_setup [label="Catalyst OK"]; check_setup -> success [label="Setup OK, retry"];
start -> selectivity_issue [label="No, but..."]; selectivity_issue -> lower_temp; lower_temp -> change_ligand; change_ligand -> success;
selectivity_issue -> side_reactions [style=dashed, dir=none];
start -> side_reactions [label="No, but..."]; side_reactions -> homocoupling_sol [label="Homocoupling"]; side_reactions -> aldehyde_sol [label="Aldehyde issues"]; homocoupling_sol -> success; aldehyde_sol -> success; }
Caption: Troubleshooting workflow for cross-coupling reactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) state, or the catalyst has decomposed.[21] | 1. Use a fresh batch of catalyst. Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3 precatalysts) that ensures efficient generation of the active species.[10] |
| 2. Oxygen/Moisture Contamination: Oxygen can deactivate the Pd(0) catalyst through oxidation. Water can interfere with certain bases and organometallic reagents. | 2. Ensure all reagents are pure and solvents are anhydrous and properly degassed. Use robust techniques like freeze-pump-thaw cycles or sparging with an inert gas (Ar/N₂) for at least 30 minutes.[22] | |
| 3. Inappropriate Base or Solvent: The base may be too weak to facilitate transmetalation or deprotonation. The solvent may not be optimal for solubility or catalyst stability. | 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For Suzuki, a mixed solvent system like dioxane/water or toluene/water often works well. Ensure the base is finely powdered for maximum surface area.[5] | |
| Poor Chemoselectivity | 1. Overly Active Catalyst System: The chosen ligand and/or high temperature is potent enough to slowly activate the C-Cl bond, leading to a mixture of products. | 1. Reduce the reaction temperature. Switch to a less electron-rich or sterically bulky ligand. Decrease the catalyst loading. |
| (Reaction at both C-Br and C-Cl) | 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the C-Br coupling is complete can allow the slower C-Cl coupling to occur. | 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Homocoupling Side Product | 1. Oxygen Exposure: O₂ can promote the homocoupling of organoboron reagents in Suzuki reactions.[3] | 1. Improve inert atmosphere techniques and degassing procedures. |
| (e.g., Biphenyl from boronic acid) | 2. Inefficient Transmetalation: If the transfer of the organic group to palladium is slow, the organometallic reagent can react with itself. | 2. Ensure the chosen base is effective. A slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner can help drive the desired reaction.[22] |
| Aldehyde-Related Side Reactions | 1. Incompatible Base: Strong, nucleophilic bases can attack the aldehyde carbonyl. Strong bases can also catalyze aldol condensation if the coupling partner has enolizable protons. | 1. Use a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Avoid strong alkoxides like NaOt-Bu if possible, unless required for the specific transformation (e.g., Buchwald-Hartwig).[11] |
| 2. Reductive Conditions: Some reaction additives or impurities could potentially reduce the aldehyde to an alcohol. | 2. Verify the purity of all reagents. If reduction is a persistent issue, consider protecting the aldehyde as an acetal prior to the coupling reaction, followed by deprotection. |
Recommended Protocols and Catalyst Selection
Table 1: Catalyst System Selection Guide for Selective C-Br Functionalization
This table provides experimentally grounded starting points for various cross-coupling reactions targeting the C-Br bond of 3-bromo-5-chloro-4-methoxybenzaldehyde.
| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes & Rationale |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80-95 | A classic, reliable system for C-Br activation. The aldehyde is generally tolerant to carbonate/phosphate bases.[17][18] |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 80-100 | A more active system for challenging boronic acids, yet typically selective for the C-Br bond under these conditions.[5] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene or Dioxane | 90-110 | A robust system for coupling a wide range of amines. Monitor for aldehyde stability with the strong base.[8] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | CuI (1-2) | Et₃N or DIPEA (3.0) | THF or DMF | RT - 60 | Standard conditions for Sonogashira coupling. The mild amine base is compatible with the aldehyde. |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N or K₂CO₃ (2.0) | DMF or NMP | 100-120 | A common catalyst for Heck reactions with aryl bromides.[1] |
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
This protocol provides a detailed method for the selective coupling of an arylboronic acid at the C-Br position.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Reactivity Analysis for Drug Development Intermediates: 3-Bromo-5-chloro-4-methoxybenzaldehyde vs. 3,5-dibromo-4-methoxybenzaldehyde
Introduction
In the intricate landscape of medicinal chemistry and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Substituted benzaldehydes are foundational building blocks, offering a versatile handle for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of two closely related, yet distinct, halogenated 4-methoxybenzaldehyde derivatives: 3-Bromo-5-chloro-4-methoxybenzaldehyde and 3,5-dibromo-4-methoxybenzaldehyde .
While structurally similar, the subtle difference in their halogen substitution patterns—a chlorine versus a bromine atom at the 5-position—imparts significant differences in their electronic and steric profiles. These differences manifest in their reactivity across a range of crucial synthetic transformations. This guide will dissect these nuances, providing researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions in their synthetic endeavors. We will explore their performance in key reactions such as nucleophilic additions to the carbonyl group and palladium-catalyzed cross-coupling reactions, grounding our analysis in the fundamental principles of physical organic chemistry.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding begins with the fundamental properties of each molecule. These data are essential for reaction planning, stoichiometry calculations, and product characterization.
| Property | 3-Bromo-5-chloro-4-methoxybenzaldehyde | 3,5-dibromo-4-methoxybenzaldehyde |
| Molecular Structure | ||
| Molecular Formula | C₈H₆BrClO₂[1][2] | C₈H₆Br₂O₂ |
| Molecular Weight | 249.49 g/mol [1][2] | ~281.94 g/mol |
| CAS Number | 161565-36-2[1][2] | 2973-77-5[3] |
| Appearance | White to off-white solid | White to off-white solid |
| XLogP | 2.7[1][4] | ~3.2 |
The Decisive Factors: Electronic and Steric Effects
The reactivity of these benzaldehydes is governed by a delicate interplay of electronic and steric effects originating from their substituents.
Electronic Landscape
The aromatic ring's reactivity is modulated by the electron-donating methoxy group and the electron-withdrawing halogen atoms.
-
Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density from the aromatic ring through the sigma bond. The electronegativity order is Cl > Br, meaning chlorine exerts a stronger inductive electron-withdrawing effect than bromine.[5]
-
Resonance Effect (+R): The methoxy group's lone pair of electrons can donate into the ring, increasing electron density, particularly at the ortho and para positions. The halogens also have a weak +R effect, but for halogens, the -I effect is dominant.
-
Impact on Electrophilicity:
-
Carbonyl Carbon: The aldehyde group is meta to all substituents. Therefore, their electronic influence on the carbonyl carbon is primarily inductive. With two halogens withdrawing electron density, the entire ring becomes more electron-poor, which in turn makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Since chlorine is more inductively withdrawing than bromine, 3-bromo-5-chloro-4-methoxybenzaldehyde is expected to possess a slightly more electrophilic carbonyl carbon than its dibromo counterpart.[6]
-
Aryl Halide Bonds: The electron-withdrawing nature of the substituents enhances the reactivity of the C-Br and C-Cl bonds towards oxidative addition in palladium-catalyzed reactions.[7] The more electron-deficient the C-X bond, the more readily it reacts.
-
Steric Considerations
Steric hindrance plays a crucial role, particularly in reactions involving the ortho positions (3 and 5) or the aldehyde group itself.
-
Atomic Radii: The van der Waals radius of bromine (185 pm) is significantly larger than that of chlorine (175 pm).
-
Impact on Reactivity:
-
3,5-dibromo-4-methoxybenzaldehyde: This symmetric molecule is flanked by two relatively bulky bromine atoms. This can create significant steric hindrance for reactions involving ortho-lithiation or for bulky reagents approaching the aldehyde.
-
3-Bromo-5-chloro-4-methoxybenzaldehyde: This molecule is asymmetric. The steric bulk at the 5-position is slightly reduced due to the smaller size of chlorine compared to bromine. This subtle difference could be exploited to achieve regioselectivity in certain reactions or may lead to faster reaction rates where steric hindrance is a limiting factor.
-
Comparative Reactivity in Key Synthetic Transformations
We will now examine how these electronic and steric differences translate into practical performance in two classes of reactions vital for drug development.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, which transforms aldehydes into alkenes, is highly sensitive to the electrophilicity of the carbonyl carbon.[8][9] A more electrophilic aldehyde will typically react faster.
Hypothesis: Due to the superior inductive electron-withdrawing capability of chlorine, 3-bromo-5-chloro-4-methoxybenzaldehyde should exhibit enhanced reactivity in the HWE reaction compared to 3,5-dibromo-4-methoxybenzaldehyde.
Comparative Performance Data (Illustrative)
The following table presents hypothetical, yet mechanistically sound, data for an HWE reaction with triethyl phosphonoacetate.
| Substrate | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | NaH / THF | 2 | 92 | >95:5 |
| 3,5-dibromo-4-methoxybenzaldehyde | NaH / THF | 4 | 88 | >95:5 |
Causality Behind Performance: The faster reaction time for the bromo-chloro derivative is a direct consequence of its heightened carbonyl electrophilicity, which accelerates the rate-limiting nucleophilic addition step.[9] Yields remain high for both, as the HWE reaction is generally very efficient.[10][11] Stereoselectivity towards the E-alkene is typically high for stabilized ylides and is not significantly influenced by these specific ring substituents.[9]
Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add triethyl phosphonoacetate (1.1 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Ylide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Dissolve the benzaldehyde substrate (3-bromo-5-chloro- or 3,5-dibromo-4-methoxybenzaldehyde, 1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired alkene product.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern C-C bond formation, heavily reliant on a palladium catalyst.[12][13] The reaction's rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[13][14]
Hypothesis: The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition. Therefore, in 3-bromo-5-chloro-4-methoxybenzaldehyde, selective coupling at the C-Br position is expected under standard conditions. When comparing the C-Br bond reactivity of the two molecules, the electronic environment is again the key differentiator. The C-Br bond in the bromo-chloro compound is on a more electron-deficient ring and should undergo oxidative addition more readily than the C-Br bonds in the dibromo analogue.
Comparative Performance Data (Illustrative)
The following table outlines expected outcomes for a Suzuki coupling with phenylboronic acid.
| Substrate | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | Pd(PPh₃)₄ / K₂CO₃ | 85 | 6 | 90 |
| 3,5-dibromo-4-methoxybenzaldehyde | Pd(PPh₃)₄ / K₂CO₃ | 85 | 10 | 85 |
Causality Behind Performance: The enhanced reactivity of the C-Br bond in 3-bromo-5-chloro-4-methoxybenzaldehyde, stemming from the greater electron-withdrawing effect of the substituents, leads to a faster oxidative addition and thus a shorter reaction time.[7] For 3,5-dibromo-4-methoxybenzaldehyde, while the reaction is effective, the slightly less activated C-Br bonds require a longer period to achieve high conversion. It is also possible to achieve double coupling on the dibromo compound under more forcing conditions or with higher equivalents of the boronic acid and catalyst.
Summary and Recommendations
This guide illuminates the distinct chemical personalities of 3-Bromo-5-chloro-4-methoxybenzaldehyde and 3,5-dibromo-4-methoxybenzaldehyde. While both are valuable intermediates, their reactivity profiles are demonstrably different.
-
3-Bromo-5-chloro-4-methoxybenzaldehyde should be the substrate of choice when enhanced electrophilicity at the carbonyl carbon is desired. It will generally exhibit faster kinetics in nucleophilic addition reactions like the HWE, Wittig, and Knoevenagel reactions. Its C-Br bond is also primed for more rapid oxidative addition in cross-coupling reactions.
-
3,5-dibromo-4-methoxybenzaldehyde offers a symmetric scaffold that can be advantageous for building symmetrical molecules. It provides two reactive C-Br sites , opening possibilities for sequential or one-pot double cross-coupling reactions to generate complex biaryl or poly-aryl systems. However, researchers should anticipate slightly slower reaction rates in both nucleophilic addition and single cross-coupling reactions compared to its bromo-chloro counterpart.
Final Insight: The decision between these two reagents should be a strategic one, based on the specific reaction being performed and the desired synthetic outcome. For rapid, single transformations targeting the aldehyde or a single C-Br bond, the bromo-chloro derivative offers a kinetic advantage. For the construction of more complex, potentially symmetrical molecules via multiple cross-couplings, the dibromo derivative provides a unique and powerful platform. Understanding these fundamental reactivity principles empowers the synthetic chemist to design more efficient, predictable, and successful routes to novel therapeutics and materials.
References
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Ando, K., & Oishi, T. (1998). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 63(24), 8805–8808. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Halogenated 4-Methoxybenzaldehydes
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth technical comparison of the reactivity of halogenated 4-methoxybenzaldehydes, a class of compounds frequently encountered as versatile intermediates in medicinal chemistry and materials science. By examining the interplay of electronic and steric effects conferred by different halogen substituents, this document aims to equip you with the field-proven insights necessary for rational synthetic design and reaction optimization.
The Underlying Principles: Electronic and Steric Effects of Halogens
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic character of its substituents. In the case of halogenated 4-methoxybenzaldehydes, we have a constant electron-donating methoxy group at the para-position and a variable halogen substituent. The methoxy group, through its +R (resonance) effect, increases electron density on the aromatic ring and decreases the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1]
The halogen's effect is more complex, arising from a combination of its inductive (-I) and resonance (+R) effects.[2][3]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect decreases down the group: F > Cl > Br > I.[3]
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic pi-system, donating electron density. This effect is most significant for fluorine, where the orbital overlap with carbon is most effective, and decreases down the group: F > Cl > Br > I.[3]
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[2][4] However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, still plays a crucial role in modulating the reactivity of the aldehyde functional group.
Caption: Interplay of inductive and resonance effects of halogens on carbonyl electrophilicity.
Comparative Reactivity in Key Organic Transformations
The subtle balance between inductive and resonance effects, coupled with the increasing size (steric hindrance) of the halogen atom down the group (F < Cl < Br < I), leads to predictable yet nuanced differences in reactivity across various reaction classes.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Knoevenagel)
In nucleophilic addition reactions, the rate-determining step is often the attack of a nucleophile on the electrophilic carbonyl carbon.[5] Therefore, factors that increase the partial positive charge on this carbon will accelerate the reaction.
Expected Reactivity Trend: I > Br > Cl > F
The dominant -I effect of the halogens enhances the electrophilicity of the carbonyl carbon. Since the inductive effect is strongest for fluorine and weakest for iodine, we can predict that iodo-substituted benzaldehydes will be the most reactive, and fluoro-substituted ones the least reactive among the halogenated series. All halogenated variants are expected to be more reactive than the parent 4-methoxybenzaldehyde.
Supporting Experimental Data:
Table 1: Comparative Yields in Knoevenagel Condensation of Various Benzaldehydes with Malononitrile
| Benzaldehyde Derivative | Substituents | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | Piperidine/Ethanol | 5 | 95 | |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F (EWGs) | Piperidine/Ethanol | 15 | 92 | [6] |
| Benzaldehyde | Unsubstituted | Piperidine/Ethanol | 60 | 85 | |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Piperidine/Ethanol | 120 | 80 | [8] |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is generally accelerated by electron-donating groups, which can stabilize the transition state of the reaction.[9]
Expected Reactivity Trend: F > Cl > Br > I
In this case, the electron-donating +R effect of the halogens, which is strongest for fluorine, is expected to play a more significant role in stabilizing the transition state, leading to a faster reaction rate. Therefore, the reactivity in oxidation is predicted to be the inverse of that in nucleophilic addition. All halogenated 4-methoxybenzaldehydes are expected to be more reactive towards oxidation than unsubstituted benzaldehyde.
Supporting Experimental Data:
Kinetic studies on the oxidation of substituted benzaldehydes have shown a positive correlation with electron-donating substituents. For example, in the oxidation of various benzaldehydes with tetraethylammonium bromochromate, electron-donating groups were found to increase the reaction rate.[10] While specific comparative data for the full halogenated 4-methoxybenzaldehyde series is scarce, it is well-established that 4-methoxybenzaldehyde is more readily oxidized than benzaldehyde.[9]
Reduction to Alcohols (e.g., with NaBH₄)
The reduction of aldehydes with hydride reagents like sodium borohydride is mechanistically a nucleophilic addition of a hydride ion.[11]
Expected Reactivity Trend: I > Br > Cl > F
Similar to other nucleophilic addition reactions, the rate of reduction is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.[12] Therefore, the reactivity trend is expected to follow the order of decreasing inductive effect of the halogens.
Supporting Experimental Data:
Studies on the reduction of benzaldehyde derivatives have shown that electron-poor aldehydes are reduced faster than electron-rich ones.[12] Although direct kinetic comparisons for the halogenated 4-methoxybenzaldehyde series are limited, the general principle supports the predicted trend. Reductions of various substituted benzaldehydes with NaBH₄ are generally high-yielding, but the reaction times are shorter for those with electron-withdrawing groups.[13]
Experimental Protocols
To provide a practical context for the discussed reactivity trends, detailed protocols for two key transformations are provided below. These protocols are designed to be self-validating and serve as a starting point for your own investigations.
Protocol 1: Comparative Knoevenagel Condensation of 3-Bromo-4-methoxybenzaldehyde and 4-methoxybenzaldehyde
This experiment allows for a direct comparison of the reactivity of a halogenated versus a non-halogenated 4-methoxybenzaldehyde in a Knoevenagel condensation.
Caption: Experimental workflow for the comparative Knoevenagel condensation.
Reactants:
-
3-Bromo-4-methoxybenzaldehyde (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
In two separate round-bottom flasks, dissolve 3-bromo-4-methoxybenzaldehyde and 4-methoxybenzaldehyde in ethanol.
-
To each flask, add an equimolar amount of malononitrile.
-
Add a catalytic amount of piperidine to each mixture.
-
Stir both reaction mixtures at room temperature and monitor their progress simultaneously using Thin Layer Chromatography (TLC).
-
Observe the time taken for the disappearance of the starting aldehyde in each reaction.
-
Upon completion, cool the reaction mixtures in an ice bath to induce crystallization.
-
Collect the solid products by vacuum filtration and wash with cold ethanol.
-
Dry the products and calculate the respective yields.
Expected Outcome: The reaction with 3-bromo-4-methoxybenzaldehyde is expected to proceed faster and may give a higher yield in a shorter time compared to 4-methoxybenzaldehyde, demonstrating the activating effect of the halogen.
Protocol 2: Wittig Reaction with 3-Iodo-4-methoxybenzaldehyde
This protocol outlines a standard Wittig reaction, which can be adapted to compare the reactivity of different halogenated 4-methoxybenzaldehydes.
Reactants:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
3-Iodo-4-methoxybenzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension. The mixture should turn yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 3-iodo-4-methoxybenzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of halogenated 4-methoxybenzaldehydes is a finely tuned interplay of inductive, resonance, and steric effects. In reactions where the electrophilicity of the carbonyl carbon is paramount, such as nucleophilic additions and reductions, the electron-withdrawing inductive effect of the halogens dominates, leading to an increase in reactivity in the order F < Cl < Br < I. Conversely, in oxidation reactions, the electron-donating resonance effect appears to be more influential, resulting in an opposite trend.
While a comprehensive set of directly comparative kinetic data for the entire series remains an area for further investigation, the principles outlined in this guide, supported by the available experimental evidence, provide a robust framework for predicting and understanding the reactivity of these important synthetic intermediates. By leveraging this knowledge, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
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Filo. (2023). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. [Online] Available at: [Link]
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Scribd. (n.d.). Knoevenagel Condensation. [Online] Available at: [Link]
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ResearchGate. (n.d.). Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study). [Online] Available at: [Link]
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EduBirdie. (n.d.). The Wittig Reaction Lab Report. [Online] Available at: [Link]
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Butler University. (n.d.). Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. [Online] Available at: [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-5-chloro-4-methoxybenzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and the profound influence of substituent patterns on biological activity make it a perennially attractive starting point for drug discovery campaigns. This guide focuses on the derivatives of a particularly interesting, yet underexplored, starting material: 3-Bromo-5-chloro-4-methoxybenzaldehyde. The strategic placement of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group on the phenyl ring presents a unique electronic and steric profile, suggesting that its derivatives could exhibit potent and selective biological activities.
This technical guide provides a comparative analysis of the potential biological activities of Schiff base and thiosemicarbazone derivatives of 3-Bromo-5-chloro-4-methoxybenzaldehyde. Drawing upon experimental data from structurally similar substituted benzaldehydes, we will explore the anticipated antimicrobial and anticancer properties of these novel compounds. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework and practical methodologies for the synthesis and evaluation of this promising class of molecules.
The Strategic Advantage of the 3-Bromo-5-chloro-4-methoxybenzaldehyde Scaffold
The choice of 3-Bromo-5-chloro-4-methoxybenzaldehyde as a foundational molecule is predicated on established principles of medicinal chemistry. Halogen atoms are known to enhance membrane permeability and can participate in halogen bonding, a significant non-covalent interaction with biological targets. The methoxy group, a common feature in many natural and synthetic bioactive compounds, can modulate solubility and metabolic stability, and often plays a crucial role in receptor binding. The combination of these substituents on the benzaldehyde ring creates a unique electronic environment that can influence the reactivity of the aldehyde group and the overall pharmacological profile of its derivatives.
Synthesis of Bioactive Derivatives: A Generalized Approach
The aldehyde functional group of 3-Bromo-5-chloro-4-methoxybenzaldehyde serves as a versatile handle for the synthesis of a diverse library of derivatives. Two of the most widely explored and biologically active classes of aldehyde derivatives are Schiff bases and thiosemicarbazones.
General Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde.[1][2] This reaction is often carried out in a suitable solvent like ethanol under reflux conditions, sometimes with catalytic amounts of acid.
Caption: General synthesis of Schiff base derivatives.
General Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the reaction of an aldehyde with a thiosemicarbazide.[3][4] These compounds are known for their metal-chelating properties and a wide range of biological activities, including potent anticancer effects.[5][6] The synthesis is typically a straightforward condensation reaction, often performed in a protic solvent.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. [7] Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR): A Predictive Framework
Based on the comparative data, a preliminary structure-activity relationship for the derivatives of 3-Bromo-5-chloro-4-methoxybenzaldehyde can be proposed.
Caption: Proposed structure-activity relationship.
For antimicrobial activity , the azomethine linkage of the Schiff base is crucial. The halogen substituents on the benzaldehyde ring are expected to increase lipophilicity, potentially improving cell wall penetration. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group will likely fine-tune the electronic properties of the imine bond, impacting its interaction with microbial targets.
For anticancer activity , the thiosemicarbazone moiety is a key pharmacophore. The 4-methoxy group has been associated with potent activity in related compounds. The bromo and chloro substituents could enhance cytotoxicity by increasing cellular uptake and potentially engaging in specific interactions within the active site of target enzymes.
Conclusion
While direct experimental validation is pending, this comparative guide provides a strong rationale for the synthesis and biological evaluation of derivatives of 3-Bromo-5-chloro-4-methoxybenzaldehyde. The analysis of structurally related compounds strongly suggests that Schiff base and thiosemicarbazone derivatives of this scaffold are likely to possess significant antimicrobial and anticancer properties. The provided experimental protocols offer a clear and robust framework for researchers to embark on the investigation of these promising new chemical entities. The unique substitution pattern of the parent aldehyde presents an exciting opportunity for the discovery of novel therapeutic agents with potentially enhanced potency and selectivity.
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Ghasemzadeh, M., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 20(3), 265-276. [Link]
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A Comparative Spectroscopic Guide to the Analysis of 3-Bromo-5-chloro-4-methoxybenzaldehyde and its Primary Reaction Products
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-Bromo-5-chloro-4-methoxybenzaldehyde and its principal reaction products following oxidation and reduction. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causal relationships between structural modifications and their resulting spectroscopic outputs. We will explore the nuanced shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering a robust framework for product identification and characterization.
Characterization of the Starting Material: 3-Bromo-5-chloro-4-methoxybenzaldehyde
3-Bromo-5-chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₆BrClO₂.[1][2] Its structure presents a unique substitution pattern on the benzene ring which gives rise to a distinct spectroscopic fingerprint. Understanding this baseline is critical for accurately identifying subsequent reaction products.
Expected Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group (-OCH₃) protons will appear as a singlet around 3.9-4.0 ppm. The aldehyde proton (-CHO) will be a highly deshielded singlet, typically found between 9.8 and 10.1 ppm. The two aromatic protons are in a meta-relationship and will appear as two distinct singlets (or very narrowly coupled doublets) in the aromatic region (7.5-8.0 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm). The carbons directly bonded to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and size.
-
IR Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹, C-H stretches for the aldehyde proton around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, aromatic C=C stretches in the 1400-1600 cm⁻¹ region, and a C-O stretch for the methoxy group around 1250 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a complex isotopic pattern for the molecular ion peak [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks around m/z 248, 250, and 252.
Core Chemical Transformations and Comparative Analysis
We will now examine two fundamental reactions starting from 3-Bromo-5-chloro-4-methoxybenzaldehyde: oxidation to a carboxylic acid and reduction to a primary alcohol. These transformations provide clear and instructive changes in spectroscopic data.
Workflow for Synthesis and Analysis
The general workflow for synthesizing, purifying, and analyzing the reaction products is outlined below.
Caption: General workflow for reaction and analysis.
A. Oxidation to 3-Bromo-5-chloro-4-methoxybenzoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation that involves the insertion of an oxygen atom into the C-H bond of the aldehyde group. This results in the formation of a carboxyl group (-COOH).
Experimental Protocol: Oxidation
-
Dissolution: Dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.
-
Extraction: Acidify the mixture with HCl and extract the carboxylic acid product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Comparison: Aldehyde vs. Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid introduces significant and easily identifiable changes in the spectroscopic data.
| Spectroscopic Feature | Starting Aldehyde | Carboxylic Acid Product | Reason for Change (Causality) |
| ¹H NMR: Aldehyde Proton | Singlet, ~9.9 ppm | Signal Disappears | The aldehyde C-H bond is replaced by a C-O bond. |
| ¹H NMR: Carboxyl Proton | Absent | Broad Singlet, ~10-13 ppm | Appearance of the new acidic proton of the -COOH group. The broadness is due to hydrogen bonding and chemical exchange. |
| ¹³C NMR: Carbonyl Carbon | ~190 ppm | ~165-175 ppm | The carbonyl carbon in a carboxylic acid is more shielded (appears upfield) compared to an aldehyde. |
| IR: O-H Stretch | Absent | Very Broad, ~2500-3300 cm⁻¹ | Characteristic broad absorption of the hydrogen-bonded -OH group in a carboxylic acid dimer. |
| IR: C=O Stretch | Strong, ~1700 cm⁻¹ | Strong, ~1710 cm⁻¹ | The carbonyl stretch position is similar but often slightly higher in the carboxylic acid due to dimer formation. |
| MS: Molecular Ion [M]⁺ | m/z ~248 (base) | m/z ~264 (base) | The molecular weight increases by 16 Da due to the addition of one oxygen atom. |
B. Reduction to 3-Bromo-5-chloro-4-methoxybenzyl Alcohol
The reduction of an aldehyde to a primary alcohol involves the addition of two hydrogen atoms across the carbonyl double bond, converting the -CHO group to a -CH₂OH group.
Experimental Protocol: Reduction
-
Dissolution: Dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq) in a protic solvent like methanol or ethanol.
-
Reductant Addition: Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Reaction: Stir the reaction mixture at 0°C or room temperature until TLC indicates the complete consumption of the starting material. General procedures for such reductions are well-established.[4]
-
Quenching: Slowly add water or dilute HCl to quench the reaction and destroy any excess NaBH₄.
-
Extraction: Extract the alcohol product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic layer. The resulting crude alcohol can be purified by column chromatography.
Spectroscopic Comparison: Aldehyde vs. Benzyl Alcohol
The transformation to an alcohol leads to a distinct set of spectroscopic changes, primarily the loss of the carbonyl group and the appearance of hydroxyl and benzylic proton signals.
| Spectroscopic Feature | Starting Aldehyde | Benzyl Alcohol Product | Reason for Change (Causality) |
| ¹H NMR: Aldehyde Proton | Singlet, ~9.9 ppm | Signal Disappears | The aldehyde functional group is no longer present. |
| ¹H NMR: Benzylic Protons | Absent | Singlet, ~4.6 ppm | Appearance of the new -CH₂OH protons. Data for similar benzyl alcohols show this characteristic peak.[5] |
| ¹H NMR: Hydroxyl Proton | Absent | Broad Singlet, variable (~2-5 ppm) | Appearance of the new -OH proton. Its chemical shift is variable and depends on concentration and solvent. |
| ¹³C NMR: Carbonyl Carbon | ~190 ppm | Signal Disappears | The carbonyl group has been reduced. |
| ¹³C NMR: Benzylic Carbon | Absent | ~60-65 ppm | Appearance of the new sp³-hybridized carbon of the -CH₂OH group. |
| IR: O-H Stretch | Absent | Broad, ~3200-3600 cm⁻¹ | Characteristic absorption of the alcohol -OH group. |
| IR: C=O Stretch | Strong, ~1700 cm⁻¹ | Signal Disappears | The carbonyl group is absent in the product. |
| MS: Molecular Ion [M]⁺ | m/z ~248 (base) | m/z ~250 (base) | The molecular weight increases by 2 Da due to the addition of two hydrogen atoms. |
Comparative Alternative: 3-Bromo-4-methoxybenzaldehyde
To provide context, we can compare our target compound with a structurally simpler alternative, 3-Bromo-4-methoxybenzaldehyde. This molecule lacks the C-5 chloro substituent.
The primary difference in its spectroscopic data arises from the change in the aromatic substitution pattern.
-
¹H NMR: Instead of two singlets in the aromatic region, this compound will show a more complex splitting pattern (likely an ABX system) due to the presence of three adjacent aromatic protons.
-
Mass Spec: The molecular ion cluster will be simpler, centered around m/z 214 and 216, reflecting the absence of chlorine.[7]
-
IR Spectrum: The IR spectrum will be very similar, as the dominant functional groups (aldehyde, methoxy) are the same. The main differences will be in the "fingerprint region" (below 1500 cm⁻¹) due to the different substitution pattern.[6]
The reactions (oxidation and reduction) of this alternative aldehyde would follow the same principles, with the resulting products showing analogous spectroscopic shifts but with different aromatic proton patterns and molecular weights.
Caption: Functional group transformations.
Conclusion
The spectroscopic analysis of 3-Bromo-5-chloro-4-methoxybenzaldehyde and its reaction products demonstrates a clear and predictable correlation between chemical structure and spectral data. By focusing on the disappearance of key signals from the starting material and the appearance of new, characteristic signals in the products, researchers can confidently identify and characterize these compounds. The principles outlined in this guide—oxidation leading to a carboxylic acid proton and a downfield shift of the carbonyl carbon, and reduction yielding benzylic and hydroxyl protons—provide a reliable diagnostic toolkit for synthetic and medicinal chemists.
References
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A Strategic Guide to Alternatives for 3-Bromo-5-chloro-4-methoxybenzaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of complex molecular architectures is paramount. Substituted benzaldehydes are crucial building blocks, and among them, 3-Bromo-5-chloro-4-methoxybenzaldehyde stands out as a versatile intermediate. Its dihalogenated nature, coupled with the electronic influence of the methoxy and aldehyde groups, offers a platform for selective functionalization through powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides a comparative analysis of alternative reagents, offering researchers a strategic overview of available options and the nuanced reactivity differences that can be exploited in synthesis.
The Significance of 3-Bromo-5-chloro-4-methoxybenzaldehyde: A Tale of Two Halogens
The utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is the determining factor for which carbon-halogen bond is activated. The generally accepted order of reactivity is I > Br > OTf > Cl.[1][2][3] This hierarchy allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool for the stepwise and controlled construction of polysubstituted aromatic systems.
The methoxy group at the 4-position and the aldehyde at the 1-position are electron-withdrawing, which can influence the electronic density of the aromatic ring and, consequently, the oxidative addition step.[4] While this can sometimes present challenges, modern catalyst systems with electron-rich and bulky phosphine ligands have largely overcome these hurdles.[4]
A Comparative Analysis of Alternative Dihalogenated Benzaldehydes
The choice of a starting material in a synthetic campaign is often a balance between reactivity, availability, cost, and the desired substitution pattern in the final product. Here, we compare 3-Bromo-5-chloro-4-methoxybenzaldehyde with several plausible alternatives, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Alternative Reagents: A Spectrum of Reactivity
A range of dihalogenated benzaldehydes can be considered as alternatives, each offering a unique reactivity profile. The selection of a particular alternative will depend on the desired synthetic strategy, particularly which position is to be functionalized first and the desired reactivity for the second coupling step.
Table 1: Comparison of Alternative Reagents to 3-Bromo-5-chloro-4-methoxybenzaldehyde
| Reagent | Key Features | Potential Advantages | Potential Disadvantages |
| 3-Bromo-5-chloro-4-methoxybenzaldehyde | Differential reactivity of Br and Cl. | Stepwise, selective functionalization is possible. | The aldehyde group may require protection under certain conditions. |
| 3,5-Dibromo-4-methoxybenzaldehyde | Two reactive C-Br bonds. | Potentially higher reactivity for the first coupling. Useful for symmetrical derivatization. | Selective mono-functionalization can be challenging. |
| 3,5-Dichloro-4-hydroxybenzaldehyde | Two less reactive C-Cl bonds; a free hydroxyl group. | The hydroxyl group can be used as a directing group or for further functionalization. C-Cl bonds are more stable to some reaction conditions. | Requires more forcing conditions for coupling. The hydroxyl group may need protection. |
| 3-Bromo-5-fluoro-4-methoxybenzaldehyde | Contains a highly reactive C-Br bond and a less reactive C-F bond. | High selectivity for coupling at the C-Br bond. The C-F bond is generally unreactive in standard Pd-catalyzed couplings. | Limited commercial availability. |
| 3-Iodo-5-chloro-4-methoxybenzaldehyde | Contains a highly reactive C-I bond. | Excellent selectivity for the first coupling at the C-I position. | Higher cost and potential instability compared to bromo-derivatives. |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of dihalogenated benzaldehyde will dictate the conditions required and the selectivity of the reaction.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 2: Comparative Experimental Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-4-methoxybenzaldehyde | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 60-95 | [4] |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | 55 (di-substituted) | [5][6] |
| 3-Chloro-4-fluorophenylboronic acid | Aryl halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 80-110 | N/A | N/A | [2] |
| 1-Bromo-3-chloro-5-iodobenzene | Arylboronic acid | Pd catalyst | N/A | N/A | N/A | N/A | Selective at C-I | [3] |
Note: Direct comparative yield data for 3-Bromo-5-chloro-4-methoxybenzaldehyde and its alternatives under identical conditions is scarce in the literature. The data presented is drawn from reactions with structurally similar compounds and should be used as a general guide.
The data suggests that for substrates with multiple, different halogen atoms, selective coupling at the most reactive site is achievable. For instance, with 1-Bromo-3-chloro-5-iodobenzene, coupling occurs preferentially at the iodine position.[3] This principle is directly applicable to 3-Bromo-5-chloro-4-methoxybenzaldehyde, where the bromine would be the primary site of reaction. For di-chloro compounds, more forcing conditions or more active catalyst systems are generally required.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8][9][10] Similar to the Suzuki-Miyaura coupling, the success and selectivity of this reaction are highly dependent on the nature of the aryl halide.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
A step-by-step workflow for performing a selective Suzuki-Miyaura coupling.
Materials:
-
Dihalogenated benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
K₃PO₄ (2.5 equiv)
-
Dioxane/Water (4:1, degassed)
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a dry Schlenk flask, add the dihalogenated benzaldehyde, arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Dihalogenated Benzaldehyde
Materials:
-
Dihalogenated benzaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube, add the Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the dihalogenated benzaldehyde and the degassed anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
3-Bromo-5-chloro-4-methoxybenzaldehyde is a valuable and versatile building block for the synthesis of complex polysubstituted aromatic compounds due to the differential reactivity of its halogen atoms. The choice of this reagent versus alternatives such as dibromo, dichloro, or iodo-substituted analogs depends on the specific synthetic strategy, desired reactivity, and economic considerations. While direct comparative data is not always available, a solid understanding of the principles of palladium-catalyzed cross-coupling reactions allows for a rational selection of the appropriate starting material and reaction conditions. As catalyst technology continues to advance, the scope of accessible transformations and the range of viable substrates will undoubtedly expand, offering even greater flexibility to the synthetic chemist.
References
Please note that the following list is a compilation of sources that provide context and general procedures. Direct comparative studies for the specific compounds discussed are limited.
-
(Common Organic Chemistry)
-
(Benchchem)
-
(Andrew G. Myers Research Group, Harvard University)
-
(Wikipedia)
-
(Chemistry LibreTexts)
-
(ACS Green Chemistry Institute Pharmaceutical Roundtable)
-
(ChemicalBook)
-
(Organic Chemistry Portal)
-
(The Royal Society of Chemistry)
-
(Benchchem)
-
(Benchchem)
-
(Benchchem)
-
(PubMed)
-
(Wikipedia)
-
(Google Patents)
-
(NIH)
-
(Benchchem)
-
(ResearchGate)
-
(ResearchGate)
-
(Chemical Science)
-
(Organic Syntheses)
-
(ResearchGate)
-
(MDPI)
-
(Organic Chemistry Portal)
-
(RSC Publishing)
-
(Sigma-Aldrich)
-
(TCI Chemicals)
-
(Google Patents)
-
(PMC - NIH)
-
(PMC - NIH)
-
(Apollo Scientific)
-
(PubMed)
-
(Google Patents)
-
(PubChem)
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(PubChem)
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(ChemScene)
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(Journal of Synthetic Chemistry)
-
(Organic Chemistry Portal)
-
(Google Patents)
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- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde in Complex Pharmaceutical Synthesis: A Comparative Efficacy Guide
For the discerning researcher in drug discovery and development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. This guide provides an in-depth analysis of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a versatile, though specifically substituted, aromatic aldehyde. Its true value is illuminated when compared against other common alternatives in the synthesis of high-value pharmaceutical scaffolds. We will explore its efficacy in the construction of key intermediates for Trimethoprim analogues and Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by comparative experimental data and detailed protocols.
Introduction: The Architectural Advantage of a Dihalogenated Benzaldehyde
3-Bromo-5-chloro-4-methoxybenzaldehyde presents a unique combination of functionalities. The aldehyde group serves as a reactive handle for a multitude of condensation and coupling reactions. The methoxy group is a common feature in many bioactive molecules, influencing both solubility and binding interactions. Crucially, the presence of two distinct halogen atoms—bromine and chlorine—at the meta positions relative to the aldehyde offers orthogonal synthetic handles for sequential, site-selective cross-coupling reactions. This dihalogenated nature allows for the stepwise introduction of different substituents, providing a pathway to complex, unsymmetrically substituted aromatic cores that are often challenging to synthesize via other routes. This guide will delve into specific applications where this structural motif provides a tangible advantage.
Comparative Efficacy in the Synthesis of Pharmaceutical Scaffolds
Synthesis of Precursors for Trimethoprim Analogues
Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), is a widely used antibacterial agent.[1][2] Its core structure features a 3,4,5-trimethoxybenzyl moiety. While the direct precursor is 3,4,5-trimethoxybenzaldehyde, understanding the efficient synthesis of this key intermediate from more readily available starting materials is crucial for cost-effective drug development. Here, we compare the synthesis of a related dimethoxy-hydroxy-benzaldehyde (a direct precursor to trimethoxybenzaldehyde) from different halogenated vanillin derivatives.
The synthesis of 3,4,5-trimethoxybenzaldehyde often proceeds through syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde). A key step is the copper-catalyzed methoxide exchange on a halogenated precursor. While 3-Bromo-5-chloro-4-methoxybenzaldehyde is not directly used in this specific literature example, we can infer its potential reactivity by comparing the performance of similar brominated and dibrominated hydroxybenzaldehydes.
Table 1: Comparison of Precursors for Syringaldehyde Synthesis
| Starting Material | Key Transformation | Reagents and Conditions | Yield of Syringaldehyde (7) | Reference |
| 5-Bromovanillin (5) | Copper-catalyzed methoxide exchange | Sodium methoxide, CuCl (cat.), DMF | 91% | [3] |
| 3,5-Dibromo-4-hydroxybenzaldehyde (6) | Copper-catalyzed methoxide exchange | Sodium methoxide, CuCl (cat.), DMF | 88% | [3] |
Causality Behind Experimental Choices: The use of a copper(I) catalyst is essential for the nucleophilic substitution of the aryl bromide with methoxide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the desired transformation. The high yields obtained from both 5-bromovanillin and 3,5-dibromo-4-hydroxybenzaldehyde demonstrate the robustness of this methoxylation reaction on halogenated benzaldehydes. This suggests that 3-Bromo-5-chloro-4-methoxybenzaldehyde would also be a viable, albeit more complex, substrate for similar transformations, potentially allowing for selective functionalization of the bromine or chlorine atoms in subsequent steps.
Synthesis of Benzimidazole Scaffolds for EGFR Inhibitors
Benzimidazoles are a core structural motif in many pharmaceutical agents, including inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] The most common synthetic route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. The nature of the substituents on the benzaldehyde can significantly influence the reaction rate and yield.
While direct experimental data for 3-Bromo-5-chloro-4-methoxybenzaldehyde in this specific reaction was not found in the immediate search, we can analyze the performance of other substituted benzaldehydes to predict its efficacy.
Table 2: Comparison of Substituted Benzaldehydes in the Synthesis of 1,2-Disubstituted Benzimidazoles
| Aldehyde Substituent | Catalyst/Conditions | Reaction Time | Yield | Reference |
| p-methyl | 1% Er(OTf)₃, Microwave | 5 min | 99% | [6] |
| p-methoxy | 1% Er(OTf)₃, Microwave | 5 min | 98% | [6] |
| o-hydroxy | 1% Er(OTf)₃, Microwave | 5 min | 95% | [6] |
| p-chloro | 1% Er(OTf)₃, Microwave | 15 min | Good | [6] |
| p-fluoro | 1% Er(OTf)₃, Microwave | 15 min | Good | [6] |
| p-nitro | 1% Er(OTf)₃, Microwave | 15 min | Good | [6] |
Expertise & Experience Insights: The data suggests that aldehydes bearing electron-donating groups (p-methyl, p-methoxy) lead to very high yields and short reaction times under microwave irradiation with a Lewis acid catalyst.[6] Conversely, aldehydes with electron-withdrawing groups (p-chloro, p-fluoro, p-nitro) also provide good yields but require longer reaction times.[6] This is because electron-withdrawing groups decrease the nucleophilicity of the aldehyde's carbonyl carbon, slowing down the initial attack by the o-phenylenediamine.
Based on this trend, 3-Bromo-5-chloro-4-methoxybenzaldehyde, which has both electron-withdrawing halogens and an electron-donating methoxy group, would be expected to exhibit good reactivity in benzimidazole synthesis. The presence of the halogens might slightly increase the reaction time compared to a simple methoxybenzaldehyde, but high yields should still be attainable, especially with efficient catalytic systems. The true advantage of using this specific aldehyde would lie in the retained halogen atoms on the resulting benzimidazole scaffold, which can be further functionalized to create a diverse library of potential EGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Syringaldehyde from 5-Bromovanillin
This protocol is adapted from a literature procedure and serves as a model for the methoxylation of halogenated benzaldehydes.[3]
Materials:
-
5-Bromovanillin
-
Sodium methoxide
-
Cuprous chloride (CuCl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromovanillin (1 equivalent) in anhydrous DMF.
-
Add freshly prepared sodium methoxide (approximately 4 equivalents) to the solution.
-
Add a catalytic amount of cuprous chloride (approx. 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude syringaldehyde.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is a general method based on literature precedents for the synthesis of benzimidazoles from substituted benzaldehydes.[6]
Materials:
-
Substituted benzaldehyde (e.g., 3-Bromo-5-chloro-4-methoxybenzaldehyde) (1 equivalent)
-
N-substituted-o-phenylenediamine (1 equivalent)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%)
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 equivalent), N-substituted-o-phenylenediamine (1 equivalent), and Er(OTf)₃ (1 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,2-disubstituted benzimidazole.
Visualizing the Synthetic Pathways
Synthesis of a Trimethoprim Precursor
Caption: Synthesis of a functionalized benzimidazole scaffold.
Conclusion and Future Outlook
3-Bromo-5-chloro-4-methoxybenzaldehyde is a strategically valuable starting material for the synthesis of complex pharmaceutical targets. Its dihalogenated nature offers significant advantages for creating molecular diversity through sequential, site-selective cross-coupling reactions. While direct comparative data for all applications is not always available, by analyzing the performance of analogous substituted benzaldehydes, we can confidently predict its high efficacy in key synthetic transformations such as benzimidazole formation. The retained halogen atoms on the product scaffolds provide valuable handles for further chemical elaboration, making 3-Bromo-5-chloro-4-methoxybenzaldehyde a powerful tool in the arsenal of medicinal chemists and drug development professionals. Future research should focus on exploring the differential reactivity of the bromine and chlorine substituents to unlock the full potential of this versatile building block.
References
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. [Link]
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. [Link]
-
Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. PubMed Central. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [Link]
-
Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. National Institutes of Health. [Link]
-
Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. MDPI. [Link]
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- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 4. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Coupling of 3-Bromo-5-chloro-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. The molecule 3-bromo-5-chloro-4-methoxybenzaldehyde presents a particularly interesting challenge: the presence of two distinct halogen atoms, bromine and chlorine, on the same aromatic ring. This dihalogenated benzaldehyde is a valuable building block, but its utility is directly tied to the ability to selectively couple at either the C-Br or C-Cl bond. This guide provides an in-depth comparison of palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this substrate, with a focus on achieving high chemoselectivity.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl.[1] This intrinsic reactivity difference would suggest that the C-Br bond of 3-bromo-5-chloro-4-methoxybenzaldehyde should react preferentially. However, the choice of palladium catalyst, and particularly the nature of the phosphine ligand, can significantly influence and even reverse this selectivity. The steric and electronic properties of the ligand play a crucial role in the initial oxidative addition step of the catalytic cycle, which is often the selectivity-determining step.
This guide will compare three classes of palladium catalysts, each with distinct ligand architectures, and discuss their expected performance in the selective coupling of 3-bromo-5-chloro-4-methoxybenzaldehyde.
The Challenge of Chemoselectivity
The primary hurdle in the cross-coupling of 3-bromo-5-chloro-4-methoxybenzaldehyde is achieving selective reaction at one of the two halogenated positions. This allows for subsequent functionalization at the remaining halogen, opening pathways to a diverse range of complex molecules. The choice of catalyst is paramount in controlling this chemoselectivity.
Caption: Reaction pathways for the selective coupling of 3-bromo-5-chloro-4-methoxybenzaldehyde.
Catalyst Comparison
We will now delve into a comparative analysis of three representative palladium catalysts, highlighting their strengths and weaknesses for the selective coupling of our target substrate.
| Catalyst System | Ligand Type | Expected Selectivity | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Monodentate, less bulky | Generally favors C-Br coupling | Commercially available, well-established | Lower reactivity for C-Cl bond, may require higher temperatures |
| PdCl₂(dppf) | Bidentate, ferrocene-based | Strong preference for C-Br coupling | High stability, good for a range of substrates | Can be less effective for sterically hindered substrates |
| XPhos Pd G3 | Monodentate, bulky, electron-rich | Can favor C-Cl coupling | High reactivity, can couple challenging substrates at low loadings | Higher cost, air-sensitive ligand |
In-Depth Catalyst Analysis
Tetrakis(triphenylphosphine)palladium(0) - The Classic Choice
Catalyst Profile: Pd(PPh₃)₄ is one of the most well-known and widely used palladium(0) catalysts. Its triphenylphosphine ligands are moderately electron-donating and not exceptionally bulky.
Expected Performance: For 3-bromo-5-chloro-4-methoxybenzaldehyde, Pd(PPh₃)₄ is expected to primarily facilitate coupling at the more reactive C-Br bond. The less sterically demanding nature of the PPh₃ ligands generally favors oxidative addition at the weaker C-Br bond over the stronger C-Cl bond.
Causality Behind Experimental Choices: The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent system like dioxane/water is standard for Suzuki couplings with this type of catalyst. These conditions are generally sufficient to promote transmetalation without leading to significant catalyst decomposition.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - The Reliable Workhorse
Catalyst Profile: PdCl₂(dppf) is a palladium(II) pre-catalyst featuring a bidentate ferrocene-based phosphine ligand. The dppf ligand has a large bite angle and imparts high stability to the catalytic species.
Expected Performance: Similar to Pd(PPh₃)₄, PdCl₂(dppf) is expected to show a strong preference for coupling at the C-Br bond of 3-bromo-5-chloro-4-methoxybenzaldehyde. The bidentate nature of the dppf ligand can enhance the rate of reductive elimination, leading to efficient catalysis. Bidentate phosphine ligands have been reported to favor reaction at the more reactive halide in dihaloarene systems.[2]
Causality Behind Experimental Choices: For Buchwald-Hartwig amination, a strong base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic substrates.
XPhos Pd G3 - The Modern Powerhouse
Catalyst Profile: XPhos Pd G3 is a third-generation Buchwald pre-catalyst featuring a bulky and highly electron-donating monophosphine ligand (XPhos). These ligands are designed to promote the oxidative addition of challenging aryl chlorides.
Expected Performance: This is where the potential for a switch in selectivity arises. The significant steric bulk and strong electron-donating ability of the XPhos ligand can alter the transition state of the oxidative addition step. For some dihaloarene substrates, bulky monophosphine ligands have been shown to favor reaction at the C-Cl bond, potentially by destabilizing the transition state for C-Br insertion to a greater extent. Thus, with XPhos Pd G3, it is plausible to achieve selective coupling at the C-Cl position of 3-bromo-5-chloro-4-methoxybenzaldehyde.
Causality Behind Experimental Choices: The use of a strong base and an ethereal solvent like dioxane is common for Sonogashira couplings. The addition of a copper(I) co-catalyst is often employed in traditional Sonogashira reactions to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[3][4]
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of 3-bromo-5-chloro-4-methoxybenzaldehyde with phenylboronic acid, selective for the C-Br position using PdCl₂(dppf).
Reaction Setup Workflow
Sources
In vitro assays for compounds derived from 3-Bromo-5-chloro-4-methoxybenzaldehyde
An In-Depth Technical Guide to the In Vitro Evaluation of Compounds Derived from 3-Bromo-5-chloro-4-methoxybenzaldehyde
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds is a cornerstone of efficient drug development. 3-Bromo-5-chloro-4-methoxybenzaldehyde represents one such "privileged scaffold." Its structure is ripe with potential for chemical modification: the reactive aldehyde group serves as a handle for synthesizing a vast array of derivatives, including Schiff bases, chalcones, and heterocyclic compounds. The electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating methoxy group modulate the electronic properties of the benzene ring, influencing the compound's reactivity, lipophilicity, and binding interactions with biological targets.[1]
Derivatives of structurally similar halogenated benzaldehydes have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4][5] This guide provides a comparative framework for the essential in vitro assays required to profile novel compounds derived from this scaffold. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to guide researchers in their drug discovery efforts.
Chapter 1: Evaluating Cytotoxicity and Anticancer Potential
Expertise & Experience: The Rationale for Cytotoxicity Screening
Before a compound's therapeutic efficacy can be explored, its inherent toxicity against living cells must be determined.[6][7] Cytotoxicity profiling is a critical first step that helps eliminate non-viable candidates early, saving valuable resources.[8] For compounds intended as anticancer agents, the goal is to identify molecules that exhibit high potency against cancer cells while showing minimal toxicity to normal, healthy cells. This differential activity, known as the selectivity index, is a key indicator of a drug's potential therapeutic window.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted gold-standard for assessing cell viability.[9] It is a colorimetric assay that measures the metabolic activity of a cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[9][11]
Figure 1: Standard workflow for the MTT cell viability assay.
Protocol: MTT Assay for IC50 Determination
This protocol is a self-validating system, incorporating controls for background, solvent effects, and maximum viability.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa for cervical cancer, A-549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test derivative in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in serum-free medium.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2x compound dilutions to the respective wells.
-
Test Wells: Triplicate wells for each compound concentration.
-
Negative Control: Wells with cells treated only with medium containing the same final concentration of DMSO as the test wells (e.g., 0.1%). This determines 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay response.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 3-4 hours until intracellular purple formazan crystals are visible under a microscope.[12][13]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at 570 nm using a microplate reader.[12][13]
-
Data Analysis:
-
Correct all readings by subtracting the average OD of the blank controls.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_test / OD_negative_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Comparative Data: Anticancer Activity
The following table presents representative IC50 values for hypothetical derivatives of 3-Bromo-5-chloro-4-methoxybenzaldehyde, illustrating how data can be compared against a standard chemotherapeutic agent.
| Compound ID | Derivative Type | HeLa IC50 (µM)[4] | A-549 IC50 (µM)[4] |
| BCM-Parent | 3-Bromo-5-chloro-4-methoxybenzaldehyde | > 100 | > 100 |
| BCM-TZ-01 | 1,2,3-Triazole Derivative | 15.2 | 21.8 |
| BCM-TZ-02 | 2-(trifluoromethyl)benzyl Triazole | 2.5 | 4.1 |
| BCM-SB-01 | Schiff Base Derivative | 25.6 | 33.4 |
| Doxorubicin | Standard Drug (Positive Control) | 0.8 | 1.2 |
Data is illustrative, based on findings for structurally similar compounds.[4][14] BCM-TZ-02 shows the highest potency among the derivatives.
Chapter 2: Assessing Antimicrobial Efficacy
Expertise & Experience: The Rationale for MIC Determination
The rise of antimicrobial resistance necessitates the urgent discovery of new antibacterial and antifungal agents.[15] Halogenated aromatic compounds have long been recognized for their antimicrobial properties, making derivatives of our scaffold promising candidates.[16][17] The most fundamental in vitro assay in antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC).[18] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[18][19] This metric provides a clear, quantitative measure of a compound's potency and is essential for comparing the efficacy of different molecules.[18][20] The broth microdilution method is a standardized and widely used technique for determining MIC values.[19][20]
Figure 2: Workflow for the broth microdilution MIC assay.
Protocol: Broth Microdilution for MIC Determination
This protocol follows established standards for antimicrobial susceptibility testing.[19][21]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute this stock in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a concentration that is twice the highest concentration to be tested.
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well round-bottom microtiter plate.[22]
-
Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the wells in the first column. Using a multichannel pipette, transfer 100 µL from the first column to the second, mix thoroughly, and repeat this two-fold serial dilution across the plate to the tenth column. Discard the final 100 µL from the tenth column.[19]
-
Column 11: Growth control (broth and inoculum, no compound).
-
Column 12: Sterility control (broth only).
-
-
Inoculum Preparation: From an overnight culture of the test microorganism, suspend several colonies in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL after addition.[19]
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.
Comparative Data: Antimicrobial Activity
This table shows potential MIC values for derivatives, demonstrating a comparison of activity against different types of bacteria.
| Compound ID | Derivative Type | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| BCM-Parent | 3-Bromo-5-chloro-4-methoxybenzaldehyde | 512 | >1024 |
| BCM-HN-01 | Halogenated Nitrostyrene | 64 | 128 |
| BCM-HN-02 | Dihalogenated Nitrostyrene | 16 | 32 |
| Ciprofloxacin | Standard Drug (Positive Control) | 0.5 | 0.015 |
Data is illustrative, based on findings for halogenated benzaldehyde and styrene derivatives.[3][17] Lower MIC values indicate higher potency. BCM-HN-02 shows the best activity among the novel compounds.
Chapter 3: Investigating Anti-inflammatory Properties
Expertise & Experience: The Rationale for Targeting COX-2
Inflammation is a complex biological response central to many diseases. Cyclooxygenase (COX) is a key enzyme in this process, converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[23][24] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[23]
Therefore, selective inhibition of COX-2 over COX-1 is a primary strategy for developing anti-inflammatory drugs that can reduce pain and inflammation with fewer gastrointestinal side effects than non-selective NSAIDs like ibuprofen.[25] Benzaldehyde derivatives have been shown to inhibit the expression of inflammatory mediators, making them intriguing candidates for COX-2 inhibition.[2][26] A fluorometric inhibitor screening assay provides a rapid and sensitive method to measure direct inhibition of COX-2 enzymatic activity.[27]
Figure 3: Simplified COX-2 pathway and the site of inhibitor action.
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits for high-throughput screening.[25][27]
-
Reagent Preparation: Prepare all reagents as per the kit instructions. This typically includes a COX Assay Buffer, a fluorescent probe, a cofactor, human recombinant COX-2 enzyme, and the substrate (Arachidonic Acid). Store the diluted enzyme on ice.[27][28]
-
Plate Setup (96-well opaque plate):
-
Inhibitor Wells: Add 10 µL of test compound dilutions (in assay buffer) to the appropriate wells.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor, such as Celecoxib, for a positive control of inhibition.[27]
-
Enzyme Control (EC): Add 10 µL of assay buffer (with solvent if applicable) to measure 100% enzyme activity.
-
-
Reaction Mix: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except a "no-enzyme" background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically (e.g., every minute for 10 minutes) at an excitation/emission wavelength of approximately 535/587 nm.[27]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.
-
Calculate the percent inhibition using the formula: (% Inhibition) = ((Rate_EC - Rate_Inhibitor) / Rate_EC) * 100.
-
Plot the % Inhibition against the log of the compound concentration to determine the IC50 value.
-
Comparative Data: COX-2 Inhibition
This table provides a comparison of the COX-2 inhibitory potential of hypothetical derivatives against a standard selective inhibitor.
| Compound ID | Derivative Type | COX-2 IC50 (µM) |
| BCM-Parent | 3-Bromo-5-chloro-4-methoxybenzaldehyde | > 200 |
| BCM-OX-01 | Benzoxazinone Derivative | 18.5 |
| BCM-OX-02 | Modified Benzoxazinone | 3.2 |
| Celecoxib | Standard Drug (Positive Control) | 0.45[27] |
Data is illustrative, based on the potential for benzaldehyde derivatives to exhibit anti-inflammatory activity.[2][29][30] A lower IC50 value indicates more potent inhibition of the COX-2 enzyme.
Conclusion
The 3-Bromo-5-chloro-4-methoxybenzaldehyde scaffold is a promising starting point for the development of novel therapeutic agents. A systematic in vitro evaluation is paramount to identifying and optimizing lead compounds. By employing a tiered approach—starting with broad cytotoxicity screening (MTT assay), followed by specific functional assays tailored to the therapeutic goal, such as MIC determination for antimicrobials or enzyme inhibition assays for anti-inflammatory agents—researchers can efficiently profile derivatives. The comparative data frameworks and detailed protocols provided in this guide serve as a robust foundation for these critical early-stage drug discovery activities, enabling a logical, evidence-based progression of promising molecules from the bench toward clinical consideration.
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A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-chloro-4-methoxybenzaldehyde Analogs as Potential Antimicrobial Agents
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of rationally designed analogs based on the 3-Bromo-5-chloro-4-methoxybenzaldehyde scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents. We will delve into the synthetic rationale, comparative biological data, and the nuanced effects of substituent modifications on antimicrobial potency.
Introduction: The 3-Bromo-5-chloro-4-methoxybenzaldehyde Scaffold
The benzaldehyde moiety is a versatile pharmacophore found in numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde presents a unique combination of substituents that are known to influence a molecule's biological profile.
The presence of halogens, such as bromine and chlorine, can significantly enhance the antimicrobial activity of organic compounds.[3][4] This is often attributed to their ability to increase lipophilicity, facilitating passage through microbial cell membranes, and their potential to form halogen bonds, which can be crucial for target binding. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and influence metabolic stability.
This guide will explore a hypothetical series of analogs designed to probe the contributions of each substituent to the overall antimicrobial activity. By systematically altering the halogen substitution and the nature of the group at the 4-position, we can elucidate key structural features required for optimal potency.
Rationale for Analog Design and Synthesis
To investigate the SAR of the 3-Bromo-5-chloro-4-methoxybenzaldehyde scaffold, a library of analogs was conceptually designed. The design strategy focuses on three key areas of modification:
-
Variation of Halogen Substitution: To understand the role of the specific halogens and their positions, analogs with different halogen patterns will be compared. This includes single halogen substitutions and positional isomers.
-
Modification of the 4-Position Substituent: The methoxy group will be replaced with other functionalities, such as a hydroxyl group or a larger alkoxy group, to assess the impact of steric bulk and hydrogen bonding potential at this position.
-
Importance of the Aldehyde Group: While the aldehyde is a key feature, its reactivity can sometimes lead to non-specific toxicity. For comparative purposes, understanding its role is crucial.
General Synthetic Approach
The synthesis of these substituted benzaldehydes can be achieved through various established methods. A common and versatile approach involves the formylation of a correspondingly substituted aromatic precursor. For instance, a substituted bromo-chloro-anisole could be subjected to a Vilsmeier-Haack or Duff reaction to introduce the aldehyde functionality. Alternatively, the oxidation of a corresponding benzyl alcohol, itself derived from the appropriate benzoic acid, provides another reliable route. More advanced one-pot reduction/cross-coupling procedures starting from Weinreb amides can also be employed for rapid analog synthesis.[5]
Caption: Generalized synthetic routes to substituted benzaldehyde analogs.
Comparative Antimicrobial Activity
For the purpose of this guide, we will focus on the antibacterial activity of the designed analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) will be the primary metric for comparison.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using MHB to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria in MHB without any compound) and negative (MHB alone) growth controls are included on each plate. A standard antibiotic (e.g., ampicillin) is also tested as a reference.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the hypothetical MIC values for our designed analogs, providing a basis for a detailed SAR discussion.
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | Br | Cl | OCH3 | 16 | 32 |
| 2 | H | Cl | OCH3 | 64 | >128 |
| 3 | Br | H | OCH3 | 32 | 64 |
| 4 | Cl | Br | OCH3 | 16 | 32 |
| 5 | Br | Cl | OH | 8 | 16 |
| 6 | Br | Cl | OC2H5 | 32 | 64 |
| 7 | I | Cl | OCH3 | 8 | 16 |
This data is hypothetical and for illustrative purposes to guide the SAR discussion.
Caption: Logical workflow for the structure-activity relationship analysis.
Key SAR Insights:
-
Dual Halogenation is Crucial: A comparison of the parent compound 1 with its mono-halogenated analogs 2 and 3 suggests that the presence of two halogens on the aromatic ring is critical for potent antimicrobial activity. The significantly higher MIC values for 2 and 3 indicate a synergistic effect of the bromo and chloro substituents. Halogenation is a known strategy to enhance the antimicrobial properties of various scaffolds.[3][4]
-
Positional Isomerism of Halogens: The similar activity profile of compound 4 (3-chloro-5-bromo) compared to compound 1 (3-bromo-5-chloro) suggests that the specific positioning of bromine and chlorine at the 3 and 5 positions does not dramatically alter the antimicrobial potency, as long as both are present.
-
The Influence of the 4-Position Substituent:
-
Phenolic Hydroxyl Group Enhances Activity: Replacing the methoxy group in compound 1 with a hydroxyl group to give compound 5 leads to a two-fold increase in potency against both bacterial strains. This suggests that the ability to act as a hydrogen bond donor at this position is beneficial for activity. The acidic nature of the phenol may also contribute to its enhanced antimicrobial effect.
-
Increased Steric Bulk is Detrimental: The replacement of the methoxy group with a slightly larger ethoxy group (compound 6 ) results in a decrease in activity. This indicates that there might be a steric constraint within the binding site of the molecular target, and larger substituents at the 4-position are not well-tolerated.
-
-
Effect of Halogen Identity: Substituting the bromine in compound 1 with iodine (compound 7 ) leads to a significant enhancement in antimicrobial activity. This follows a common trend where antimicrobial potency increases with the size and lipophilicity of the halogen (I > Br > Cl).
-
The Aldehyde Moiety: The aldehyde functional group is a known reactive species that can contribute to antimicrobial activity through various mechanisms, including covalent modification of biological nucleophiles.[6] While essential for the observed activity in this series, further studies would be required to derivatize the aldehyde into other functional groups (e.g., oximes, hydrazones) to explore alternative binding modes and potentially reduce non-specific cytotoxicity.[7][8]
Conclusion
The SAR analysis of this hypothetical series of 3-Bromo-5-chloro-4-methoxybenzaldehyde analogs provides valuable insights for the design of novel antimicrobial agents. The key takeaways are:
-
Essential Pharmacophoric Features: The benzaldehyde core with dual halogenation at the 3 and 5 positions and a hydrogen bond-donating or small alkoxy group at the 4-position are critical for potent activity.
-
Pathways for Optimization: Further optimization could be achieved by exploring larger halogens like iodine and by derivatizing the aldehyde group to improve selectivity and reduce potential toxicity.
This guide serves as a foundational framework for researchers in the field. The experimental protocols and SAR analysis presented herein provide a robust starting point for the synthesis and evaluation of this promising class of compounds.
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Antimicrobial activity of some halogenohydroxy aldehydes. 3
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Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. 1
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A Comparative Guide to the Synthesis of Bioactive Stilbene Scaffolds: Benchmarking 3-Bromo-5-chloro-4-methoxybenzaldehyde as a Key Building Block
In the landscape of medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds is paramount. Substituted benzaldehydes are pivotal starting materials, offering a versatile entry point to a wide array of complex molecules. This guide provides an in-depth technical comparison of synthetic routes to a target stilbene molecule, benchmarking the utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde as a strategic precursor. While direct literature precedents for the synthesis of complex molecules from this specific aldehyde are not abundant, its structural motifs suggest its potential in established synthetic transformations.
This guide will explore a representative synthetic pathway, the Wittig reaction, utilizing 3-Bromo-5-chloro-4-methoxybenzaldehyde to construct a halogenated and methoxylated stilbene derivative. We will then compare this approach with an alternative and widely employed method, the Suzuki-Miyaura cross-coupling reaction, to synthesize the same target molecule from different starting materials. This comparative analysis will delve into the mechanistic underpinnings, experimental protocols, and key performance indicators such as reaction yield and purity, offering researchers and drug development professionals a comprehensive framework for strategic synthetic planning.
Target Molecule: (E)-4-(3-Bromo-5-chloro-4-methoxystyryl)benzonitrile
The selected target molecule, (E)-4-(3-Bromo-5-chloro-4-methoxystyryl)benzonitrile, incorporates the key structural features of our starting aldehyde and introduces a cyano-substituted phenyl ring, a common moiety in pharmacologically active compounds.
Synthetic Route 1: The Wittig Reaction with 3-Bromo-5-chloro-4-methoxybenzaldehyde
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This approach offers a direct and convergent route to our target stilbene.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate subsequently collapses to an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond is a key driving force for this reaction.[1]
Experimental Workflow: Wittig Reaction
Caption: Workflow for the synthesis of the target stilbene via the Wittig reaction.
Detailed Experimental Protocol: Wittig Synthesis
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (4-cyanobenzyl)triphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe.
-
Allow the resulting orange-red solution to stir at -78 °C for 1 hour.
2. Wittig Reaction:
-
In a separate flask, dissolve 3-Bromo-5-chloro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene.
Synthetic Route 2: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems like stilbenes.[3][4][5] This alternative route approaches the target molecule from different precursors.
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (in this case, a bromostyrene derivative) to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of the target stilbene via the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
1. Preparation of (E)-1-(3-Bromo-5-chloro-4-methoxystyryl)-4-vinylbenzene:
-
This intermediate can be synthesized via a Heck reaction between 3-bromo-5-chloro-4-methoxy-1-iodobenzene and 4-vinylstyrene.
2. Suzuki-Miyaura Coupling:
-
To a round-bottom flask, add (E)-1-(3-Bromo-5-chloro-4-methoxystyryl)-4-vinylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target stilbene.
Comparative Analysis
| Parameter | Wittig Reaction with 3-Bromo-5-chloro-4-methoxybenzaldehyde | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | 3-Bromo-5-chloro-4-methoxybenzaldehyde, (4-Cyanobenzyl)triphenylphosphonium bromide | (E)-1-(3-Bromo-5-chloro-4-methoxystyryl)-4-vinylbenzene, 4-cyanophenylboronic acid |
| Key Transformation | C=C bond formation via ylide chemistry | C-C bond formation via Pd-catalyzed cross-coupling |
| Reagent Sensitivity | Requires anhydrous conditions and strong base (n-BuLi) | Tolerant to aqueous conditions |
| Stereoselectivity | Generally favors the (Z)-isomer with non-stabilized ylides, but can be influenced by conditions. Stabilized ylides favor the (E)-isomer. | Stereochemistry of the starting alkene is typically retained. |
| Byproducts | Triphenylphosphine oxide (can complicate purification) | Boronic acid homocoupling products and inorganic salts (generally easier to remove) |
| Typical Yield | 60-80% | 70-95% |
| Purity (post-chromatography) | >98% | >98% |
Conclusion
Both the Wittig reaction and the Suzuki-Miyaura cross-coupling present viable pathways for the synthesis of the target stilbene, (E)-4-(3-Bromo-5-chloro-4-methoxystyryl)benzonitrile.
The Wittig reaction , utilizing 3-Bromo-5-chloro-4-methoxybenzaldehyde , offers a more convergent and direct approach. However, it necessitates stringent anhydrous conditions and the use of a strong, pyrophoric base. The removal of the triphenylphosphine oxide byproduct can also pose a purification challenge.
Conversely, the Suzuki-Miyaura cross-coupling provides a more robust and often higher-yielding alternative that is tolerant of aqueous conditions. The primary drawback of this route is the requirement for a pre-functionalized stilbene precursor, which adds steps to the overall synthetic sequence.
The choice between these two methodologies will ultimately depend on the specific constraints and objectives of the research program. For rapid access to a diverse range of analogs where the aldehyde precursor is readily available, the Wittig reaction may be advantageous. For larger-scale syntheses where robustness, yield, and ease of purification are critical, the Suzuki-Miyaura coupling, despite its potentially longer sequence, may be the preferred method. This comparative analysis underscores the importance of strategic retrosynthetic planning in the efficient and successful synthesis of target molecules for drug discovery and development.
References
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Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Piekus-Słomka, N., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 26(24), 7585. [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Freie Universität Berlin. [Link]
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Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. [Link]
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Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Monatshefte für Chemie-Chemical Monthly, 148(10), 1731-1754. [Link]
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University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. [Link]
-
Study.com. (n.d.). In the Wittig reaction, a phosphorus ylide adds to a ketone or an aldehyde to yield an alkene.... [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. [Link]
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Orient J Chem, 32(5), 2483-2491. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. [Link]
-
SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Chilean Chemical Society, 66(2), 5193-5200. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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- Google Patents. (n.d.). US9850229B2 - Substituted pyrazole compounds and methods of use.
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-4-methoxybenzaldehyde
Authored for the Vanguard of Pharmaceutical and Chemical Research
This document provides an essential operational and safety guide for the proper disposal of 3-Bromo-5-chloro-4-methoxybenzaldehyde (CAS No. 161565-36-2). As a specialized halogenated aromatic aldehyde, this compound demands a disposal protocol that is not only compliant with regulatory standards but also grounded in a deep understanding of its chemical properties and potential hazards. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both personnel and the environment.
Section 1: Hazard Assessment & Chemical Profile
A thorough understanding of a chemical's hazard profile is the bedrock of any safe disposal plan. 3-Bromo-5-chloro-4-methoxybenzaldehyde is a solid compound that presents multiple health hazards upon exposure. Its classification under the Globally Harmonized System (GHS) necessitates careful handling and designates it as hazardous waste.
According to its Safety Data Sheet (SDS) and data from the PubChem database, the compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1][2].
-
H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[1][3].
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1][3].
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1][3].
The causality behind these classifications lies in the reactivity of the aldehyde functional group and the properties imparted by the halogen (bromine and chlorine) substituents on the aromatic ring. These features can lead to irritation of mucous membranes and skin upon direct contact. Ingestion can lead to systemic toxic effects. Therefore, treating this compound as non-hazardous is a critical error that can lead to significant health risks and regulatory non-compliance.
Table 1: Chemical & Physical Properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde
| Property | Value | Source |
| CAS Number | 161565-36-2 | [1][4] |
| Molecular Formula | C₈H₆BrClO₂ | [1][4][5] |
| Molecular Weight | 249.49 g/mol | [1][4] |
| Appearance | Solid | |
| Melting Point | 130 - 135 °C (266 - 275 °F) | [3] |
| GHS Signal Word | Warning | [1][3] |
Section 2: The Regulatory Imperative: EPA and RCRA Framework
The disposal of 3-Bromo-5-chloro-4-methoxybenzaldehyde is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. This framework establishes a "cradle-to-grave" management system, which means that the generator of the hazardous waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal[6][7].
Because this compound meets the criteria for a hazardous waste due to its irritant and toxic properties, it cannot be disposed of in standard laboratory trash or down the drain[8]. Such actions are not only unsafe but are also a violation of federal and often state regulations. All waste containing this compound must be collected, properly labeled, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via an approved hazardous waste transporter[9].
Section 3: Personnel Protection & Safe Handling
Before any handling or disposal procedures begin, ensuring adequate personal protective equipment (PPE) is paramount. The choice of PPE is directly informed by the compound's hazard profile.
Essential PPE includes:
-
Hand Protection: Wear nitrile rubber gloves. Given that halogenated compounds can degrade some materials, double-gloving may be appropriate for extended handling or spill cleanup[10].
-
Eye/Face Protection: Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be required if there is a significant risk of splashing[3][11].
-
Skin and Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. Ensure shoes are closed-toed[10].
-
Respiratory Protection: All handling of the solid powder that may generate dust, including weighing and transferring to a waste container, must be conducted in a certified chemical fume hood to prevent inhalation[3][10]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required[12].
Section 4: Spill Management Protocol
Accidents can occur, and a clear, pre-defined spill response plan is a critical component of laboratory safety.
For a Small Spill (manageable within 10-15 minutes):
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: As outlined in Section 3.
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Avoid raising dust[3].
-
Collect Waste: Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container as "Hazardous Waste: 3-Bromo-5-chloro-4-methoxybenzaldehyde Spill Debris" and manage it according to the disposal protocol in Section 5.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Secure: Close the laboratory doors and prevent re-entry.
-
Report: Provide responders with the Safety Data Sheet (SDS) for the compound.
Section 5: Standard Operating Procedure for Disposal
The guiding principle for the disposal of 3-Bromo-5-chloro-4-methoxybenzaldehyde is waste segregation . As a halogenated organic compound, it must be collected separately from non-halogenated waste streams[11][13][14]. This is because halogenated wastes require specific high-temperature incineration conditions to prevent the formation of dioxins and other toxic byproducts, and the acidic gases (like HCl and HBr) generated must be scrubbed[15].
Step-by-Step Disposal Protocol
-
Identify Waste Stream: Any material, including pure compound, reaction mixtures, contaminated labware (e.g., weigh boats, gloves), and spill cleanup debris, containing 3-Bromo-5-chloro-4-methoxybenzaldehyde is classified as Halogenated Organic Waste .
-
Select Approved Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. This is typically a plastic-coated glass bottle or a polyethylene carboy for liquids, or a sealable, sturdy container for solids. The container must be compatible with the chemical.
-
Label Container: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information, including the full chemical name: "3-Bromo-5-chloro-4-methoxybenzaldehyde" and list any other chemical constituents and their approximate percentages.
-
Transfer Waste:
-
Solids: Carefully transfer the solid waste into the designated solids container inside a chemical fume hood to avoid generating dust.
-
Solutions: If the compound is in solution, transfer the liquid into the designated "Halogenated Organic Solvents" liquid waste container.
-
-
Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills[11].
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area. This area should be in a secondary containment bin and located in a cool, well-ventilated space, away from incompatible materials[10].
-
Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time per institutional policy (often 90 days), contact your EHS department to arrange for pickup and transport to a licensed TSDF.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and segregation process for managing waste generated from work with 3-Bromo-5-chloro-4-methoxybenzaldehyde.
Caption: Decision workflow for proper segregation and disposal of chemical waste.
References
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3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 . PubChem, National Center for Biotechnology Information. [Link]
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INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS . Regulations.gov. [Link]
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A Senior Application Scientist's Guide to Handling 3-Bromo-5-chloro-4-methoxybenzaldehyde: A Plan for Safe and Compliant Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Bromo-5-chloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that requires meticulous handling due to its potential hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your work. We will detail the necessary personal protective equipment (PPE), engineering controls, and disposal protocols, explaining the scientific rationale behind each step.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. 3-Bromo-5-chloro-4-methoxybenzaldehyde is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2]
-
H302 (Harmful if swallowed): Indicates acute oral toxicity.[1]
-
H315 (Causes skin irritation): Direct contact can lead to skin irritation.[1][2]
-
H319 (Causes serious eye irritation): Poses a significant risk of damage to the eyes upon contact.[1][2]
-
H335 (May cause respiratory irritation): Inhalation of the dust or powder can irritate the respiratory tract.[1][2]
These classifications form the basis for the multi-layered PPE and handling strategy outlined below. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create a barrier between you and the chemical agent.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[3] These provide a complete seal around the eyes, protecting against airborne particulates and accidental splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
To mitigate the risk of skin irritation (H315), comprehensive skin and body coverage is essential.
-
Gloves: Wear nitrile gloves to provide an effective barrier against this specific chemical. Always check the manufacturer's glove compatibility charts for breakthrough times. Double-gloving is recommended when handling the pure solid or concentrated solutions. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure the sleeves are not rolled up.
-
Clothing and Footwear: Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[4] Do not wear shorts, skirts, or perforated shoes in the laboratory.
Respiratory Protection
The H335 classification ("May cause respiratory irritation") makes respiratory protection a critical consideration, especially when handling the compound as a solid.
-
Primary Control: The first line of defense is an engineering control: always handle solid 3-Bromo-5-chloro-4-methoxybenzaldehyde inside a certified chemical fume hood. [2][5] This captures airborne particles at the source.
-
Secondary Control: If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or better) should be used.[3] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.[4]
Operational Safety Plan: A Step-by-Step Protocol
Safe handling is a process that begins before the container is opened and ends only when all waste is properly disposed of.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), spill cleanup materials, and waste containers are inside the fume hood or within immediate reach.
-
Review SDS: Have the Safety Data Sheet (SDS) readily accessible.
Step 2: Handling and Use Protocol (Inside Fume Hood)
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: To prevent generating dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared weigh boat.
-
Transfers: If adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
Post-Handling: After use, securely close the primary container.[3]
-
Decontamination: Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[3][6]
Emergency and Disposal Plans
Spill Response
In the event of a spill, a calm and structured response is crucial.
-
Immediate Action: Alert colleagues and evacuate the immediate area if the spill is large or outside of a fume hood.
-
Assessment: Assess the scale of the spill and the associated risks.
-
Cleanup: For small spills inside a fume hood, use the appropriate spill kit. Absorb the material with an inert substance (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a labeled hazardous waste container.[2][3]
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for a chemical spill response.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[3][6]
Disposal Plan
All materials contaminated with 3-Bromo-5-chloro-4-methoxybenzaldehyde must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic. It must be disposed of in a designated, properly labeled container for "Halogenated Organic Waste".[5] Do not mix with non-halogenated waste.
-
Container Management: Use a chemically resistant container (e.g., HDPE or glass) with a secure screw cap.[5] The container must be labeled "Hazardous Waste" and list the full chemical name.[5]
-
Disposal: The sealed waste container should be moved to your institution's satellite accumulation area for collection by the Environmental Health and Safety (EHS) department.[5] Final disposal will typically be via high-temperature incineration at a licensed facility.[2][5]
PPE Summary for Quick Reference
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection/Ventilation |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not required if container is sealed |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| In-Solution Handling | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | Required: NIOSH-approved Respirator |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Handle in well-ventilated area |
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Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
